molecular formula C98H177N37O21 B12401722 pVEC (Cadherin-5)

pVEC (Cadherin-5)

Cat. No.: B12401722
M. Wt: 2209.7 g/mol
InChI Key: HIDNIXDASOMQLW-HRTOGYPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PVEC (Cadherin-5) is a useful research compound. Its molecular formula is C98H177N37O21 and its molecular weight is 2209.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality pVEC (Cadherin-5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pVEC (Cadherin-5) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C98H177N37O21

Molecular Weight

2209.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C98H177N37O21/c1-15-53(10)74(133-85(146)65(31-25-39-116-98(109)110)123-82(143)62(28-22-36-113-95(103)104)122-83(144)63(29-23-37-114-96(105)106)124-87(148)68(41-51(6)7)131-92(153)75(54(11)16-2)135-93(154)76(55(12)17-3)134-89(150)69(42-52(8)9)130-79(140)60(101)40-50(4)5)91(152)126-64(30-24-38-115-97(107)108)84(145)121-61(26-18-20-34-99)81(142)125-66(32-33-73(102)137)80(141)119-56(13)77(138)128-70(43-58-45-111-48-117-58)86(147)120-57(14)78(139)129-71(44-59-46-112-49-118-59)88(149)132-72(47-136)90(151)127-67(94(155)156)27-19-21-35-100/h45-46,48-57,60-72,74-76,136H,15-44,47,99-101H2,1-14H3,(H2,102,137)(H,111,117)(H,112,118)(H,119,141)(H,120,147)(H,121,145)(H,122,144)(H,123,143)(H,124,148)(H,125,142)(H,126,152)(H,127,151)(H,128,138)(H,129,139)(H,130,140)(H,131,153)(H,132,149)(H,133,146)(H,134,150)(H,135,154)(H,155,156)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t53-,54-,55-,56-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1

InChI Key

HIDNIXDASOMQLW-HRTOGYPRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

Foundational & Exploratory

pVEC Cadherin-5 Peptide: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pVEC Cadherin-5 peptide is an 18-amino acid cell-penetrating peptide (CPP) derived from the murine vascular endothelial (VE)-cadherin, also known as Cadherin-5. Specifically, it corresponds to amino acids 615–632 of the murine VE-cadherin sequence. pVEC has garnered significant interest in the scientific and pharmaceutical communities for its ability to efficiently traverse cell membranes and deliver a variety of cargo molecules into the cell interior. This technical guide provides a comprehensive overview of the pVEC peptide, including its sequence, structure, proposed mechanism of action, and relevant experimental protocols.

Peptide Sequence and Physicochemical Properties

The primary amino acid sequence of the pVEC peptide is LLIILRRRIRKQAHAHSK . It is characterized by a hydrophobic N-terminal region, a central region rich in basic amino acids, and a more hydrophilic C-terminal region. This amphipathic nature is crucial for its cell-penetrating capabilities.

PropertyValueReference
Amino Acid Sequence LLIILRRRIRKQAHAHSK[1]
Full Name H-Leu-Leu-Ile-Ile-Leu-Arg-Arg-Arg-Ile-Arg-Lys-Gln-Ala-His-Ala-His-Ser-Lys-OHN/A
Molecular Formula C₉₈H₁₇₇N₃₇O₂₁N/A
Molecular Weight 2209.68 g/mol N/A
Purity >95% (typically)N/A

Structural Characteristics

Secondary Structure: The secondary structure of pVEC is thought to be flexible and dependent on its environment. In aqueous solution, it likely exists in a random coil conformation. However, upon interaction with the cell membrane, the amphipathic nature of the peptide may induce a more ordered structure, such as an alpha-helix, which facilitates its insertion into the lipid bilayer. Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes.[2][3][4]

Key Structural Domains:

  • N-Terminal Hydrophobic Domain (LLIIL): This region is critical for the peptide's interaction with the hydrophobic core of the cell membrane.[5] Studies involving L-alanine substitutions of these hydrophobic residues have shown a significant decrease in translocation efficiency, highlighting the importance of this domain.

  • Cationic Mid-section (RRRIRK): The positively charged arginine and lysine residues in this region are thought to mediate the initial electrostatic interactions with the negatively charged components of the cell membrane, such as phospholipids and proteoglycans.

Mechanism of Cellular Uptake

The cellular uptake of pVEC is a complex process that is believed to occur through a receptor-independent mechanism. Evidence suggests that both direct translocation and endocytotic pathways may be involved.

Direct Translocation: Molecular dynamics simulations suggest a multi-stage process for direct translocation:

  • Adsorption: The cationic residues of pVEC initiate contact with the negatively charged cell surface.

  • Insertion: The hydrophobic N-terminus inserts into the lipid bilayer.

  • Translocation: The peptide then traverses the membrane, potentially through the formation of a transient pore or by inducing membrane destabilization.

Endocytosis: Studies have also shown that pVEC uptake can be partially inhibited by endocytosis inhibitors, suggesting that endocytotic pathways can contribute to its internalization. The involvement of endocytosis may be dependent on the cell type, temperature, and the nature of any conjugated cargo.

Below is a diagram illustrating the proposed mechanism of pVEC membrane translocation based on molecular dynamics simulations.

pVEC_Translocation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space pVEC_out pVEC Peptide Adsorption 1. Adsorption pVEC_out->Adsorption Electrostatic Interaction Insertion 2. Insertion Adsorption->Insertion Hydrophobic Interaction Translocation 3. Translocation Insertion->Translocation Membrane Destabilization pVEC_in Internalized pVEC Translocation->pVEC_in

Caption: Proposed mechanism of pVEC peptide translocation across the cell membrane.

Signaling Pathways

The parent molecule, VE-cadherin, is a key component of endothelial adherens junctions and is involved in various signaling pathways that regulate cell-cell adhesion, vascular permeability, and angiogenesis. However, the pVEC peptide itself, being a small fragment, is primarily recognized for its cell-penetrating ability rather than direct involvement in these complex signaling cascades. Its uptake mechanism is largely considered to be receptor-independent, and there is currently limited evidence to suggest that pVEC alone triggers specific downstream signaling events upon entering the cell. The primary focus of pVEC research is its utility as a delivery vector.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of pVEC

A common method for synthesizing pVEC is through automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine in DMF (20%)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) to the deprotected resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the pVEC sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Cellular Uptake Assay using Flow Cytometry

This protocol outlines a general procedure for quantifying the cellular uptake of a fluorescently labeled pVEC peptide.

Materials:

  • Fluorescently labeled pVEC (e.g., FITC-pVEC)

  • Cell line of interest (e.g., human aortic endothelial cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate and culture until they reach the desired confluency.

  • Peptide Incubation: Replace the culture medium with fresh medium containing the desired concentration of FITC-pVEC. Incubate for a specific time period (e.g., 1-4 hours) at 37°C.

  • Washing: Remove the peptide-containing medium and wash the cells multiple times with cold PBS to remove non-internalized peptide.

  • Cell Detachment: Detach the cells from the plate using Trypsin-EDTA.

  • Sample Preparation: Resuspend the cells in PBS and transfer them to flow cytometry tubes.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the FITC channel to quantify the amount of internalized peptide.

The following diagram illustrates a typical workflow for evaluating a pVEC-cargo conjugate.

pVEC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Design pVEC-Cargo Conjugate Synthesis Chemical Synthesis & Purification Design->Synthesis Uptake Cellular Uptake Assay (e.g., Flow Cytometry) Synthesis->Uptake Toxicity Cytotoxicity Assay (e.g., MTT) Uptake->Toxicity Efficacy Functional Assay of Cargo Toxicity->Efficacy AnimalModel Animal Model Studies Efficacy->AnimalModel Promising Results Biodistribution Biodistribution Analysis AnimalModel->Biodistribution Therapeutic Therapeutic Efficacy Biodistribution->Therapeutic

Caption: A generalized workflow for the development and testing of pVEC-cargo conjugates.

Quantitative Data

The cellular uptake of pVEC has been quantified in various cell lines. The efficiency of internalization can be influenced by factors such as the cell type, peptide concentration, and the nature of the cargo.

Cell LinePeptide Concentration (µM)Incubation Time (h)Relative Uptake EfficiencyReference
Human Aortic Endothelial Cells101+++
Murine Brain Endothelial Cells101++++
Bowes Melanoma Cells101+++
Triticale Mesophyll ProtoplastsN/AN/ALower than Transportan

Relative uptake efficiency is denoted by '+' signs for qualitative comparison.

Conclusion

The pVEC Cadherin-5 peptide is a potent cell-penetrating peptide with significant potential as a vehicle for intracellular drug delivery. Its well-defined sequence, amphipathic nature, and efficient, receptor-independent mechanism of uptake make it an attractive tool for researchers and drug development professionals. A thorough understanding of its structural characteristics and the protocols for its synthesis and evaluation are essential for harnessing its full therapeutic potential. Further research into its precise interactions with the cell membrane and potential for targeted delivery will continue to expand its applications in medicine and biotechnology.

References

An In-depth Technical Guide to VE-Cadherin (Cadherin-5): Discovery, Origin, and Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Vascular Endothelial (VE)-cadherin, also known as Cadherin-5 or CD144. It details the seminal discoveries that led to its identification as a crucial endothelium-specific adhesion molecule. The document outlines its molecular characteristics, provides quantitative data on its properties, and describes in detail the experimental protocols used for its study. Furthermore, it illustrates the core signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in vascular biology and drug development.

Discovery and Origin

Vascular Endothelial (VE)-cadherin is a strictly endothelial-specific adhesion molecule that plays a vital role in the formation and maintenance of the vascular system.[1][2] Its discovery was a significant milestone in understanding the molecular basis of endothelial cell-cell junctions.

The journey to identify VE-cadherin began with the broader characterization of cadherins, a major family of calcium-dependent adhesion molecules.[1] In the early 1990s, the laboratory of Elisabetta Dejana was investigating endothelial cell-cell junctions.[3] Using a monoclonal antibody approach, they identified an endothelial cell contact protein, initially termed "7B4 antigen".[1] Concurrently, a reverse transcription-polymerase chain reaction (RT-PCR) approach aimed at discovering new cadherins identified a novel cadherin, originally named cadherin-5.

Subsequent work, including peptide sequencing of the 7B4 antigen, revealed it to be identical to the protein encoded by the cadherin-5 cDNA. The functional significance of this newly discovered molecule was demonstrated by transfecting its cDNA into non-adhesive Chinese hamster ovary (CHO) cells. The transfected cells gained the ability to aggregate in a calcium-dependent manner, confirming its function as a cell adhesion molecule. This led to it being renamed VE-cadherin to reflect its specific expression and function in the vascular endothelium.

The cloning of murine VE-cadherin cDNA further solidified its endothelial specificity, showing its expression at the earliest stages of vascular development in mouse embryos (E7.5). Gene knockout studies in mice were pivotal in establishing its essential role; mice deficient in VE-cadherin died at midgestation due to severe vascular malformations, demonstrating its indispensability for the organization and maturation of the vascular system. These foundational studies established VE-cadherin as a master regulator of endothelial cell contact integrity, vascular permeability, and angiogenesis.

Quantitative Data

The following tables summarize key quantitative data for human VE-cadherin.

Table 1: Molecular Characteristics of Human VE-Cadherin

PropertyValueReferences
Protein Name Vascular Endothelial Cadherin (VE-cadherin)
Alternate Names Cadherin-5, CD144, 7B4 antigen
Gene Name CDH5
Molecular Weight (Predicted) ~88 kDa
Molecular Weight (Observed, Glycosylated) ~125-135 kDa
Structure Transmembrane protein with 5 extracellular cadherin (EC) domains, a transmembrane segment, and a cytoplasmic tail.

Table 2: Binding and Kinetic Properties

PropertyValueMethodReferences
Binding Type Homophilic, Ca²⁺-dependentCell Aggregation Assays
Dissociation Constant (KD) for trans interaction ~0.8 x 10⁻⁴ M (low affinity)Mobility Shift Assay / Affinity Chromatography
Surface Concentration (mouse microvascular endothelial cells) ~5 x 10³ dimers/µm²Immunosignal Analysis

Signaling Pathways

VE-cadherin is not merely a structural protein; it is a critical signaling hub that integrates extracellular cues to regulate endothelial cell behavior. It forms a complex with cytoplasmic proteins called catenins (p120-catenin, β-catenin, and plakoglobin), which link the cadherin to the actin cytoskeleton and participate in signaling cascades.

3.1. The Core VE-Cadherin Adhesion Complex

The fundamental unit of endothelial adherens junctions is the VE-cadherin-catenin complex. VE-cadherin molecules on adjacent cells form trans dimers through their extracellular domains, mediating cell-cell adhesion. The cytoplasmic tail of VE-cadherin binds directly to p120-catenin and either β-catenin or plakoglobin. These, in turn, bind to α-catenin, which links the entire complex to the actin cytoskeleton. This connection is crucial for the stability and integrity of the endothelial barrier.

VE_Cadherin_Complex Core VE-Cadherin Adhesion Complex VEC1 VE-Cadherin p120_1 p120-catenin VEC1->p120_1 beta_cat1 β-catenin VEC1->beta_cat1 VEC2 VE-Cadherin VEC1->VEC2 Homophilic Binding (Ca²⁺) alpha_cat1 α-catenin beta_cat1->alpha_cat1 actin1 Actin Cytoskeleton alpha_cat1->actin1 p120_2 p120-catenin VEC2->p120_2 beta_cat2 β-catenin VEC2->beta_cat2 alpha_cat2 α-catenin beta_cat2->alpha_cat2 actin2 Actin Cytoskeleton alpha_cat2->actin2 VEGFR2_Signaling VEGF-VEGFR2 Signaling Impact on VE-Cadherin cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds VEC_complex VE-Cadherin Complex VEGFR2->VEC_complex Associates with Src Src Kinase VEGFR2->Src Activates PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates VEC_phos VE-Cadherin Phosphorylation Src->VEC_complex Phosphorylates Proliferation ↑ Proliferation PI3K->Proliferation Migration ↑ Migration PLCg->Migration AJ_disassembly Adherens Junction Disassembly VEC_phos->AJ_disassembly Permeability ↑ Permeability AJ_disassembly->Permeability IP_WB_Workflow Workflow: IP of VE-Cadherin followed by Western Blot Analysis cluster_ip Immunoprecipitation cluster_wb Western Blotting start Start: Confluent Endothelial Cells lysis Cell Lysis (RIPA Buffer) start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify immunocapture Immunocapture: Add Anti-VE-Cadherin Ab clarify->immunocapture bead_binding Bead Binding: Add Protein A/G Beads immunocapture->bead_binding wash Wash Beads (3-5x) bead_binding->wash elute Elute Proteins (SDS Sample Buffer) wash->elute sds_page SDS-PAGE elute->sds_page transfer Western Transfer (PVDF Membrane) sds_page->transfer block Blocking (5% Milk/BSA) transfer->block primary_ab Incubate: Primary Antibody block->primary_ab secondary_ab Incubate: Secondary Antibody primary_ab->secondary_ab detect Detection (ECL Substrate) secondary_ab->detect end End: Analyze Results detect->end

References

An In-depth Technical Guide to the Placental VE-Cadherin (pVEC)/Cadherin-5 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Placental Vascular Endothelial-Cadherin (pVEC), also known as Cadherin-5, signaling pathway. It details the core interactions, downstream effects, and the critical role of this pathway in both vascular endothelium and placental development. This document includes quantitative data on protein interactions, detailed experimental protocols for studying the pathway, and visualizations of the key signaling cascades and experimental workflows.

Introduction to VE-Cadherin (Cadherin-5)

Vascular Endothelial-Cadherin (VE-cadherin or CDH5) is a strictly endothelial-specific adhesion molecule that plays a crucial role in the formation and maintenance of adherens junctions between endothelial cells.[1][2][3] These junctions are vital for controlling vascular permeability and are integral to processes such as angiogenesis, inflammation, and vascular homeostasis.[1][2] Beyond its structural role, VE-cadherin is a key signaling molecule that modulates the activity of growth factor receptors and intracellular signaling cascades to control cell proliferation, survival, and migration.

Interestingly, VE-cadherin is also expressed by invasive trophoblasts during placental development. In this context, it mediates the interaction between fetal trophoblasts and the maternal spiral artery endothelium, a process essential for proper placental formation and maternal-fetal circulation. Dysregulation of VE-cadherin in trophoblasts has been implicated in pregnancy complications such as preeclampsia.

Core Signaling Interactions of the VE-Cadherin Pathway

The VE-cadherin signaling nexus is centered around its cytoplasmic tail, which interacts with a host of regulatory proteins. These interactions are fundamental to transducing signals from the cell exterior to the interior, thereby dictating cellular responses.

The VE-Cadherin/Catenin Complex

The cornerstone of the VE-cadherin signaling platform is its association with the armadillo family of proteins, namely β-catenin , plakoglobin (γ-catenin) , and p120-catenin (p120ctn) .

  • β-catenin and Plakoglobin: These proteins bind to the distal catenin-binding domain of the VE-cadherin cytoplasmic tail. They serve as a bridge to the actin cytoskeleton via α-catenin , thus anchoring the adherens junction to the cell's structural framework. This linkage is critical for the establishment of strong, stable cell-cell adhesion.

  • p120-catenin: p120ctn binds to the juxtamembrane domain of VE-cadherin. A primary role of p120ctn is to stabilize VE-cadherin at the cell surface by masking an endocytosis signal, thereby preventing its internalization and subsequent degradation. This regulation of VE-cadherin turnover is crucial for maintaining junctional integrity.

Crosstalk with Receptor Tyrosine Kinases (RTKs)

VE-cadherin signaling is intricately linked with growth factor receptor signaling, most notably with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .

  • VE-cadherin and VEGFR2 Interaction: VE-cadherin and VEGFR2 are part of a mechanosensory complex at the endothelial cell junction. Evidence suggests a direct interaction between the transmembrane domains of VE-cadherin and VEGFR2, as well as VEGFR3. This association is crucial for modulating VEGFR2 activity. In confluent, quiescent endothelial cells, VE-cadherin sequesters VEGFR2 at the cell membrane, which can lead to its dephosphorylation and attenuation of downstream signaling, thus contributing to contact inhibition of cell growth.

Regulation by Tyrosine Kinases and Phosphatases

The phosphorylation state of VE-cadherin and its associated catenins is a critical regulatory mechanism for junctional stability and signaling.

  • Src Family Kinases (SFKs): Src is a key kinase that phosphorylates the VE-cadherin cytoplasmic tail. Upon stimulation by factors like VEGF, Src is activated and phosphorylates specific tyrosine residues on VE-cadherin, notably Tyr685 , Tyr658 , and Tyr731 . Phosphorylation at these sites can lead to the disassembly of the VE-cadherin/catenin complex, weakening of cell-cell adhesion, and an increase in vascular permeability.

  • C-terminal Src Kinase (Csk): As a negative regulator of Src, Csk can bind to phosphorylated Tyr685 of VE-cadherin, leading to the inhibition of cell proliferation, which is a key aspect of contact inhibition.

  • Phosphatases: The activity of tyrosine phosphatases, such as DEP-1/CD148, is important for maintaining VE-cadherin in a dephosphorylated state in stable junctions, thereby promoting barrier function.

Downstream Signaling Cascades

Activation of the VE-cadherin signaling pathway triggers several downstream cascades that regulate key cellular processes.

PI3K/Akt Pathway and Transcriptional Regulation

VE-cadherin clustering and signaling can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This has significant consequences for gene transcription, primarily through the regulation of the Forkhead box protein O1 (FoxO1) transcription factor. Activated Akt phosphorylates FoxO1, leading to its inactivation and exclusion from the nucleus, thereby altering the expression of genes involved in cell cycle progression and apoptosis.

Rac1 and Cytoskeletal Dynamics

The interaction of p120ctn with VE-cadherin is also linked to the regulation of small GTPases, particularly Rac1 . p120ctn can modulate Rac1 activity, which in turn influences the organization of the actin cytoskeleton and the dynamics of cell spreading and migration.

Role in Placental Development: Trophoblast Invasion

In the placenta, invasive trophoblasts express VE-cadherin, which facilitates their migration and invasion into the maternal decidua and the remodeling of spiral arteries. This process, termed endovascular invasion, is critical for establishing adequate maternal blood flow to the placenta. VE-cadherin on trophoblasts is thought to interact with endothelial VE-cadherin on the maternal spiral arteries, aiding in the displacement of endothelial cells by the invading trophoblasts.

Quantitative Data on pVEC/Cadherin-5 Interactions

The following tables summarize the available quantitative data for key interactions within the VE-cadherin signaling pathway.

Table 1: VE-Cadherin Homophilic Interaction Affinity

Interacting MoleculesMethodDissociation Constant (KD)Source
Human VE-cadherin EC1-5Analytical Ultracentrifugation (AUC)1.6 - 42.2 µM
Chicken VE-cadherin EC1-5Analytical Ultracentrifugation (AUC)1.6 - 42.2 µM

Note: The affinity of VE-cadherin homodimerization is noted to be 20- to 150-fold stronger than that of type I cadherins.

Table 2: Key Phosphorylation Sites on VE-Cadherin

Phosphorylation SiteKinaseBiological EffectSource
Tyrosine 685 (Y685)SrcVEGF-induced phosphorylation, critical for endothelial cell migration. Binding site for Csk.
Tyrosine 658 (Y658)SrcPhosphorylation can impair p120ctn binding and increase permeability.
Tyrosine 731 (Y731)SrcImplicated in the regulation of endothelial junctions.

Table 3: VE-Cadherin Interactome Summary from Proteomics

Protein CategoryExamples of Interacting ProteinsPutative Function in PathwaySource
Adhesion & Cytoskeleton α-actinin, Filamin, Vinculin, α2β1 integrin, αV integrinLinkage to actin cytoskeleton, mechanotransduction, crosstalk with cell-matrix adhesion
Signaling Molecules Src, Csk, PI3K, Grb2, SHP-1, SHP-2Regulation of phosphorylation, downstream signal transduction
Trafficking & Endocytosis Clathrin, ARF6, Exocyst complexRegulation of VE-cadherin internalization and recycling
Transcription Regulation Kaiso (via p120ctn)Nuclear signaling and gene expression

Note: This table represents a selection of proteins identified in proximity proteomics studies of the cadherin interactome. The full interactome is extensive and context-dependent.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a typical experimental workflow for studying VE-cadherin interactions.

Core VE-Cadherin Signaling Pathway

VE_Cadherin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VECad_dimer VE-Cadherin (dimer) VEGFR2 VEGFR2 VECad_dimer->VEGFR2 TMD interaction p120 p120ctn VECad_dimer->p120 JMD binding beta_cat β-catenin VECad_dimer->beta_cat CBD binding PI3K PI3K VECad_dimer->PI3K activates Src Src VEGFR2->Src activates alpha_cat α-catenin beta_cat->alpha_cat Actin Actin Cytoskeleton alpha_cat->Actin Src->VECad_dimer pY685/658 Akt Akt PI3K->Akt FoxO1 FoxO1 Akt->FoxO1 inhibits Gene_Transcription Gene Transcription FoxO1->Gene_Transcription VEGF VEGF VEGF->VEGFR2

Caption: Core VE-Cadherin signaling pathway at the endothelial adherens junction.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Endothelial or Trophoblast Cell Culture lysis 1. Cell Lysis (Non-denaturing buffer) start->lysis preclear 2. Pre-clearing (with IgG & Protein A/G beads) lysis->preclear ip 3. Immunoprecipitation (Incubate with anti-VE-Cadherin Ab) preclear->ip capture 4. Capture Complex (Add Protein A/G beads) ip->capture wash 5. Wash Beads (Remove non-specific binders) capture->wash elute 6. Elution (Low pH or SDS buffer) wash->elute analysis 7. Analysis elute->analysis wb Western Blot (Detect co-precipitated proteins e.g., β-catenin, VEGFR2) analysis->wb ms Mass Spectrometry (Identify novel interactors) analysis->ms

Caption: A typical workflow for Co-Immunoprecipitation of VE-Cadherin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the VE-cadherin signaling pathway.

Co-Immunoprecipitation (Co-IP) of VE-Cadherin

Objective: To isolate VE-cadherin and its interacting proteins from cell lysates.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant trophoblast cell line.

  • Lysis Buffer: 1% Nonidet P-40, 150 mM NaCl, 20 mM Tris-HCl (pH 8.0), supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

  • Primary Antibody: Rabbit or mouse anti-VE-cadherin antibody.

  • Control Antibody: Normal rabbit or mouse IgG.

  • Protein A/G magnetic beads or agarose beads.

  • Elution Buffer: Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer.

Procedure:

  • Cell Culture and Lysis:

    • Culture HUVECs to confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with Lysis Buffer for 30 minutes.

    • Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Pre-clearing:

    • Incubate the cell lysate with normal IgG and Protein A/G beads for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation and collect the supernatant. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Add the primary anti-VE-cadherin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. A parallel sample with control IgG should be prepared.

  • Complex Capture:

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding Elution Buffer. For Western blot analysis, resuspend beads in 2x Laemmli buffer and boil for 5 minutes. For mass spectrometry, use a gentler elution method like a low-pH buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., β-catenin, p120ctn, VEGFR2).

    • For discovery of new interactors, subject the eluate to mass spectrometry analysis.

In Vitro Kinase Assay for Src on VE-Cadherin

Objective: To determine if the VE-cadherin cytoplasmic domain is a direct substrate for Src kinase.

Materials:

  • Recombinant active Src kinase.

  • Purified substrate: GST-fusion protein of the VE-cadherin cytoplasmic domain.

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 7 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT.

  • [γ-³²P]ATP or cold ATP.

  • SDS-PAGE and autoradiography equipment or anti-phosphotyrosine antibodies.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified VE-cadherin cytoplasmic domain substrate, recombinant active Src kinase, and Kinase Buffer.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP (either [γ-³²P]ATP for radioactive detection or cold ATP for Western blot detection).

    • Incubate the reaction at 30°C for 30 minutes.

    • Include negative controls: a reaction without Src kinase and a reaction without the VE-cadherin substrate.

  • Reaction Termination:

    • Stop the reaction by adding 2x Laemmli sample buffer.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • If using [γ-³²P]ATP, dry the gel and expose it to an autoradiography film to detect the phosphorylated VE-cadherin substrate.

    • If using cold ATP, transfer the proteins to a PVDF membrane and perform a Western blot using a pan-phosphotyrosine antibody to detect phosphorylation.

Förster Resonance Energy Transfer (FRET) Microscopy

Objective: To visualize the direct interaction between VE-cadherin and a binding partner (e.g., VEGFR2) in living cells.

Materials:

  • Expression vectors for VE-cadherin and VEGFR2 fused to a FRET pair of fluorescent proteins (e.g., VE-cadherin-CFP and VEGFR2-YFP).

  • Cell line suitable for transfection (e.g., HEK293T or endothelial cells).

  • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets and a sensitive camera).

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the VE-cadherin-CFP and VEGFR2-YFP expression vectors.

    • Prepare control samples: cells expressing only VE-cadherin-CFP (donor-only) and cells expressing only VEGFR2-YFP (acceptor-only).

  • Cell Culture and Imaging:

    • Plate the transfected cells on glass-bottom dishes.

    • Image the cells 24-48 hours post-transfection.

  • FRET Image Acquisition:

    • Acquire three images for each sample:

      • Donor channel (CFP excitation, CFP emission).

      • Acceptor channel (YFP excitation, YFP emission).

      • FRET channel (CFP excitation, YFP emission).

  • FRET Analysis (Sensitized Emission Method):

    • Correct the raw FRET image for donor bleed-through and acceptor cross-excitation using the control samples.

    • Calculate the normalized FRET (nFRET) efficiency to quantify the interaction. An increase in the corrected FRET signal indicates close proximity (<10 nm) between VE-cadherin and VEGFR2, suggesting a direct interaction.

Trophoblast Invasion Assay (Transwell Method)

Objective: To quantify the invasive capacity of trophoblast cells in vitro.

Materials:

  • Trophoblast cell line (e.g., HTR-8/SVneo) or primary trophoblasts.

  • Transwell inserts with 8-µm pore size polycarbonate membranes.

  • Matrigel basement membrane matrix.

  • Serum-free culture medium and medium supplemented with a chemoattractant (e.g., 10% FBS or specific growth factors).

  • Cotton swabs and a fixative/staining solution (e.g., crystal violet).

Procedure:

  • Coating Inserts:

    • Thaw Matrigel on ice and dilute it with cold, serum-free medium.

    • Coat the top of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 1 hour.

  • Cell Seeding:

    • Harvest and resuspend trophoblast cells in serum-free medium.

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Invasion:

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.

  • Quantification:

    • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have invaded to the lower surface of the membrane and stain them with crystal violet.

    • Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several fields of view under a microscope. The number of cells is proportional to their invasive capacity.

This guide provides a foundational understanding of the pVEC/Cadherin-5 signaling pathway and practical methodologies for its investigation. Further research will continue to unravel the complexities of this pathway and its therapeutic potential in vascular diseases and pregnancy-related disorders.

References

The Pivotal Role of VE-Cadherin (CDH5) in Endothelial Cell Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial (VE)-cadherin, also known as Cadherin-5 or CD144, is a strictly endothelial-specific adhesion molecule that plays a central role in the biology of the vascular system.[1][2][3] Located at the adherens junctions between endothelial cells, VE-cadherin is critical for the maintenance of vascular integrity, regulation of permeability, and the dynamic processes of angiogenesis. Its function is tightly regulated through complex signaling pathways involving phosphorylation and interactions with a host of cytoplasmic proteins, most notably the catenins. Dysregulation of VE-cadherin function is implicated in a variety of pathological conditions, including chronic inflammation, tumor angiogenesis, and metastasis, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of VE-cadherin, details key experimental protocols for its study, and presents its associated signaling pathways.

Core Functions of VE-Cadherin in Endothelial Homeostasis

VE-cadherin is a cornerstone of endothelial cell-cell adhesion, forming a zipper-like structure at intercellular junctions that is essential for the barrier function of the endothelium.[4] This barrier is not static; it is dynamically regulated to allow for the passage of fluids, solutes, and leukocytes during physiological and pathological processes.

Endothelial Barrier Integrity and Permeability

The homophilic binding of VE-cadherin molecules on adjacent endothelial cells is the primary determinant of endothelial barrier integrity.[2] The strength of this adhesion is modulated by the interaction of the VE-cadherin cytoplasmic tail with the actin cytoskeleton, a linkage mediated by p120-catenin and the β-catenin/α-catenin complex. Factors that increase vascular permeability, such as vascular endothelial growth factor (VEGF) and histamine, often target VE-cadherin, leading to its phosphorylation and internalization, which weakens cell-cell adhesion and increases paracellular permeability.

Angiogenesis and Vascular Development

VE-cadherin is indispensable for the formation and remodeling of blood vessels. During angiogenesis, the dynamic regulation of VE-cadherin-mediated adhesion allows for endothelial cell migration and rearrangement. While stable VE-cadherin junctions are crucial for vessel maturation and quiescence, a transient disassembly of these junctions is necessary for the sprouting of new vessels.

The VE-Cadherin Interactome and Signaling Nexus

The cytoplasmic tail of VE-cadherin serves as a scaffold for a multitude of signaling and adaptor proteins, placing it at the heart of a complex regulatory network.

The Catenin Connection: p120-catenin and β-catenin
  • p120-catenin: This armadillo family protein binds to the juxtamembrane domain of VE-cadherin and is a critical regulator of its stability at the plasma membrane. p120-catenin binding prevents the endocytosis of VE-cadherin, thereby controlling the amount of VE-cadherin available for cell-cell adhesion.

  • β-catenin: By linking VE-cadherin to α-catenin and the actin cytoskeleton, β-catenin is essential for the formation of strong, stable adherens junctions. Beyond its structural role, β-catenin is a key component of the Wnt signaling pathway, and its sequestration at the cell membrane by VE-cadherin can modulate gene expression.

Regulation by Phosphorylation

The adhesive function of VE-cadherin is heavily regulated by phosphorylation of its cytoplasmic tail. Tyrosine and serine phosphorylation events, often triggered by growth factors like VEGF, can either strengthen or weaken cell-cell adhesion.

  • Tyrosine Phosphorylation: Src family kinases are major regulators of VE-cadherin tyrosine phosphorylation. Phosphorylation of specific tyrosine residues, such as Y658 and Y731, can disrupt the binding of p120-catenin and β-catenin, respectively, leading to increased permeability.

  • Serine Phosphorylation: VEGF can also induce the phosphorylation of serine residues, such as S665, which promotes the β-arrestin-dependent endocytosis of VE-cadherin, further contributing to junctional disassembly.

Quantitative Data on VE-Cadherin Function

The following tables summarize quantitative data from various studies on the impact of VE-cadherin manipulation on endothelial cell function.

Table 1: Effect of VE-Cadherin Modulation on Endothelial Permeability

Experimental ConditionAssayQuantitative ChangeReference
BMP6 (10 nM) treatment of HUVECsFITC-Dextran FluxNormalized fluorescence intensity increased to ~1.8
VEGF-165 (2 nM) treatment of HUVECsFITC-Dextran FluxNormalized fluorescence intensity increased to ~1.9
Thrombin treatment of HUVECs expressing K626/633R VE-cadherin mutantFITC-Dextran (250 kDa) PermeabilityPermeability increase blocked compared to WT VE-cadherin
BMP6 (10 nM) stimulation of HUVECs (24h)TEER~68% reduction in resistance
VEGF-165 (2 nM) stimulation of HUVECs (24h)TEER~68% reduction in resistance

Table 2: VE-Cadherin Phosphorylation and Internalization

StimulusMeasured ParameterQuantitative ChangeReference
BMP6 (10 nM) on HUVECsInternalized VE-cadherin1.4-fold increase
BMP6 (30 nM) on HUVECsInternalized VE-cadherin2.2-fold increase
VEGF-165 (2 nM) on HUVECsInternalized VE-cadherin1.8-fold increase
BMP6 treatment of HUVECsPhosphorylation of VE-cadherin at Tyr685Quantifiable increase in signal intensity

Table 3: VE-Cadherin Dependent Gene Expression

GeneRegulation by VE-CadherinFold Change (UNC1999-treated vs. vehicle in mouse pups)Reference
Claudin-5UpregulatedNot significantly changed
VE-PTPUpregulated~1.5
vWFUpregulated~2.0

Key Signaling Pathways Involving VE-Cadherin

The following diagrams, rendered in Graphviz DOT language, illustrate the central signaling pathways in which VE-cadherin is a key player.

VEGF-Induced Signaling and VE-Cadherin Phosphorylation

VEGF_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Src Src VEGFR2->Src Vav2 Vav2 Src->Vav2 VECadherin VE-Cadherin Src->VECadherin pY685 Rac1 Rac1 Vav2->Rac1 PAK PAK Rac1->PAK PAK->VECadherin pS665 pY658 pY658 VECadherin->pY658 pY731 pY731 VECadherin->pY731 pS665 pS665 VECadherin->pS665 p120 p120-catenin p120->VECadherin Stabilizes beta_catenin β-catenin beta_catenin->VECadherin Links to Actin Endocytosis Endocytosis & Permeability pY658->p120 Disrupts binding pY731->beta_catenin Disrupts binding pS665->Endocytosis p120_VEC_Regulation VECadherin_complex VE-Cadherin at Adherens Junction VECadherin_internalized Internalized VE-Cadherin VECadherin_complex->VECadherin_internalized Endocytosis Stabilization Junction Stabilization VECadherin_complex->Stabilization p120 p120-catenin p120->VECadherin_complex Binds to Juxtamembrane Domain p120->VECadherin_internalized Prevents Degradation Lysosomal Degradation VECadherin_internalized->Degradation Recycling Recycling to Membrane VECadherin_internalized->Recycling Destabilization Junction Destabilization VECadherin_internalized->Destabilization Recycling->VECadherin_complex beta_catenin_signaling cluster_AJ Adherens Junction cluster_Wnt Wnt Signaling VECadherin VE-Cadherin beta_catenin_AJ β-catenin VECadherin->beta_catenin_AJ Actin Actin Cytoskeleton beta_catenin_AJ->Actin Links beta_catenin_cyto Cytoplasmic β-catenin beta_catenin_AJ->beta_catenin_cyto Sequesters Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_complex Destruction Complex Frizzled->Destruction_complex Inhibits Nucleus Nucleus beta_catenin_cyto->Nucleus Destruction_complex->beta_catenin_cyto Degrades TCF_LEF TCF/LEF Gene_expression Target Gene Expression TCF_LEF->Gene_expression Activates

References

Technical Whitepaper: pVEC (Cadherin-5) as a Versatile Carrier for Macromolecule Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The delivery of large therapeutic molecules across cellular membranes remains a significant challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution to this obstacle. This technical guide provides an in-depth overview of pVEC, a cell-penetrating peptide derived from Vascular Endothelial Cadherin-5 (VE-cadherin). We will explore its mechanism, carrier capabilities, relevant cellular signaling pathways, and detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers aiming to leverage pVEC for the intracellular delivery of macromolecules.

Introduction to VE-Cadherin and the pVEC Peptide

Vascular Endothelial Cadherin (VE-cadherin), also known as Cadherin-5 or CD144, is a transmembrane protein crucial for the formation and maintenance of adherens junctions between endothelial cells.[1][2] It plays a vital role in controlling vascular permeability, angiogenesis, and contact inhibition of cell growth.[2][3] The stability of VE-cadherin at the cell surface is tightly regulated, primarily through its interaction with cytoplasmic proteins like p120-catenin, which prevents its endocytosis and subsequent degradation.[4]

Derived from the murine sequence of VE-cadherin (amino acids 615-632), pVEC is an 18-amino-acid peptide that has been identified as a potent cell-penetrating peptide (CPP). Unlike the full-length protein, pVEC has the intrinsic ability to translocate across the plasma membrane and can be conjugated to macromolecules to facilitate their intracellular delivery. Studies have shown that pVEC is efficiently taken up by various cell types, including human aortic and brain capillary endothelial cells, and accumulates in nuclear structures. Its ability to transport cargo at low micromolar concentrations without causing significant membrane disruption makes it an attractive vehicle for drug delivery applications.

Quantitative Data on pVEC Carrier Function

The efficacy of a CPP is determined by its uptake efficiency, cargo capacity, and effective concentration. The following tables summarize the available quantitative data for the pVEC peptide.

Table 1: Cellular Uptake and Translocation Efficiency

Parameter Value Cell Lines Tested Source
Uptake Efficiency vs. Penetratin Equal or slightly higher concentration Human Aortic Endothelial Cells, Brain Capillary Endothelial Cells, Bowes Melanoma Cells, Murine Brain Endothelial Cells
Effective Concentration Low micromolar (µM) Not specified

| Translocation Mechanism | Non-endocytotic (occurs at 4°C) | Not specified | |

Table 2: Cargo Delivery Capacity

Cargo Type Cargo Size Result Source
Peptide Nucleic Acid (PNA) 1.7 kDa Successful transport

| Streptavidin-FITC | 67 kDa | Successful transport | |

Associated VE-Cadherin Signaling Pathways

While pVEC's translocation is reported to be receptor-independent, its parent molecule, VE-cadherin, is a central hub for endothelial cell signaling. Understanding these pathways is crucial as modulating VE-cadherin stability or signaling could potentially influence the local environment for pVEC-mediated delivery.

p120-Catenin-Mediated Stabilization of VE-Cadherin

The stability of VE-cadherin at the plasma membrane is critical for endothelial barrier function. A key regulatory mechanism involves p120-catenin, which binds directly to the juxtamembrane domain of VE-cadherin. This binding masks an endocytic signal, thereby inhibiting the clathrin-dependent internalization of VE-cadherin and preventing its degradation. This stabilization is essential for maintaining junctional integrity.

G VEC VE-Cadherin p120 p120-Catenin VEC->p120 Binds to juxtamembrane domain Endosome Endosome VEC->Endosome EndoMachine Clathrin Endocytic Machinery p120->EndoMachine Inhibits binding to VE-Cadherin Stabilized Stabilized VE-Cadherin at Junction p120->Stabilized EndoMachine->VEC Mediates endocytosis

Caption: p120-catenin binding masks an endocytic motif on VE-cadherin, preventing its internalization.

VEGF-A Signaling and VE-Cadherin Internalization

Vascular Endothelial Growth Factor A (VEGF-A) is a potent signaling molecule that can disrupt endothelial junctions, increasing permeability. Upon VEGF-A binding, its receptor (VEGFR2) dimerizes and, through Src kinase, phosphorylates VE-cadherin. This phosphorylation event promotes the endocytosis of VE-cadherin, weakening cell-cell adhesion. This pathway also activates downstream signals for proliferation (ERK/MAPK) and survival (PI3K/AKT).

G VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds & Activates Src Src Kinase VEGFR2->Src Activates PI3K PI3K/AKT VEGFR2->PI3K Activates ERK ERK/MAPK VEGFR2->ERK Activates Rac Rac VEGFR2->Rac Activates VEC VE-Cadherin Src->VEC Phosphorylates (pY) Endocytosis VE-Cadherin Endocytosis VEC->Endocytosis Triggers Survival Cell Survival PI3K->Survival Proliferation Proliferation ERK->Proliferation Rac->Endocytosis Permeability Increased Permeability Endocytosis->Permeability

Caption: VEGF-A signaling pathway leading to VE-cadherin phosphorylation and internalization.

Experimental Protocols and Workflows

Investigating the carrier function of pVEC requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) of Membrane Proteins

This protocol is used to study the interaction between membrane-bound proteins, such as VE-cadherin and its binding partners.

Protocol Steps:

  • Cell Lysis:

    • Wash cultured cells expressing the proteins of interest twice with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer suitable for membrane proteins (e.g., 1% NP-40 or 1% Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).

    • Incubate the cells in lysis buffer for 30 minutes on a rotator at 4°C.

    • Scrape the cells and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G-coupled agarose or magnetic beads to the cell lysate.

    • Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge or use a magnetic stand to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic stand.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer (or a more stringent wash buffer). This step is critical to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Pellet the beads, and collect the supernatant which contains the immunoprecipitated proteins.

    • Analyze the proteins by Western blotting using antibodies against the "bait" and suspected interacting "prey" proteins.

G start Start: Cultured Cells lysis 1. Cell Lysis (e.g., 1% NP-40 Buffer) start->lysis preclear 2. Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip 3. Immunoprecipitation (Add primary antibody, then beads) preclear->ip wash 4. Wash Beads (3-5 times with cold buffer) ip->wash elute 5. Elute Proteins (Boil in SDS-PAGE buffer) wash->elute analysis 6. Analyze by Western Blot elute->analysis end End: Detect Interacting Proteins analysis->end

Caption: Workflow for Co-Immunoprecipitation of membrane-associated protein complexes.

In Situ Brain Perfusion

This technique allows for the controlled delivery of substances to the brain vasculature to study transport across the blood-brain barrier (BBB). It is an invaluable method for assessing the delivery efficiency of pVEC-conjugated macromolecules to the brain.

Protocol Steps (Rat Model):

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat (e.g., with pentobarbital).

    • Perform a midline cervical incision to expose the common carotid arteries (CCAs).

    • Ligate the external carotid artery (ECA) branches, and place a catheter retrogradely into the ECA stump, pointing towards the CCA bifurcation.

    • Ligate the pterygopalatine artery.

  • Initiation of Perfusion:

    • Begin the infusion of the perfusion fluid (e.g., bicarbonate-buffered saline, artificial blood) through the ECA catheter at a controlled rate (e.g., 2.5-5.0 mL/min). The perfusion fluid should contain the pVEC-cargo conjugate at a known concentration.

    • Simultaneously, sever the jugular veins to allow for drainage and prevent a rise in intracranial pressure.

  • Perfusion and Termination:

    • Perfuse for a defined period (e.g., 60 seconds to 5 minutes).

    • Terminate the perfusion by decapitating the animal.

    • Immediately dissect the brain and collect samples from desired regions (e.g., cortex, hippocampus).

  • Sample Analysis:

    • Homogenize the brain tissue samples.

    • Quantify the amount of the pVEC-cargo conjugate that has entered the brain tissue using an appropriate method (e.g., fluorescence measurement for a fluorescently-labeled cargo, ELISA, or liquid scintillation counting for a radiolabeled cargo).

    • Calculate the cerebrovascular permeability or uptake rate.

G start Start: Anesthetized Rat surgery 1. Surgical Preparation (Expose & catheterize carotid artery) start->surgery infusion 2. Infuse Perfusate (containing pVEC-cargo conjugate) surgery->infusion perfusion 3. Perfuse for Fixed Time (e.g., 60 seconds) infusion->perfusion terminate 4. Terminate & Dissect (Decapitate & remove brain) perfusion->terminate analyze 5. Quantify Cargo Uptake (in brain homogenates) terminate->analyze end End: Determine BBB Transport analyze->end

Caption: Experimental workflow for the in situ brain perfusion technique.

Fluorescence Microscopy for Cellular Uptake

This protocol is used to visualize the internalization and subcellular localization of fluorescently labeled pVEC and its cargo.

Protocol Steps:

  • Cell Culture:

    • Plate endothelial cells (or other target cells) on glass coverslips and grow to the desired confluency.

  • Incubation:

    • Prepare a solution of fluorescently labeled pVEC-cargo conjugate in cell culture medium.

    • Remove the old medium from the cells, wash with PBS, and add the medium containing the conjugate.

    • Incubate for a specific time period (e.g., 30 minutes to 4 hours) at 37°C.

  • Fixation and Permeabilization:

    • Wash the cells three times with PBS to remove the extracellular conjugate.

    • Fix the cells with 2-4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash again with PBS.

    • If intracellular staining is required (e.g., for organelles), permeabilize the cells with 0.05-0.1% Triton X-100 in PBS for 10 minutes.

  • Staining (Optional):

    • Block non-specific binding with a blocking buffer (e.g., 4% BSA in PBS) for 1 hour.

    • Stain for specific cellular structures, such as the nucleus (with DAPI) or the actin cytoskeleton (with fluorescently-labeled phalloidin).

  • Mounting and Imaging:

    • Wash the coverslips with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence or confocal microscope, capturing images in the appropriate channels for the pVEC-cargo, nucleus, and any other stained structures.

References

The Unconventional Entry of pVEC: A Technical Guide to a Cadherin-5 Receptor-Independent Uptake Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular uptake mechanism of the pVEC peptide, a cell-penetrating peptide (CPP) derived from the murine vascular endothelial (VE)-cadherin, also known as Cadherin-5. Tailored for researchers, scientists, and drug development professionals, this document elucidates the receptor-independent and predominantly non-endocytotic pathway of pVEC internalization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The pVEC peptide, with the amino acid sequence LLIILRRRIRKQAHAHSK, has garnered significant interest as a potent carrier for the intracellular delivery of various cargo molecules.[1] Its origin from VE-cadherin, a critical component of endothelial cell adherens junctions, is a notable feature; however, its mechanism of cellular entry circumvents the need for a specific receptor.[2][3]

Core Uptake Mechanism: Direct Membrane Translocation

The cellular uptake of pVEC is characterized by a direct translocation across the plasma membrane, a process that is independent of classical receptor-mediated endocytosis.[2][3] This assertion is supported by multiple lines of evidence, including the peptide's ability to enter cells at low temperatures (4°C), a condition that largely inhibits energy-dependent endocytotic pathways. Furthermore, the presence of various endocytosis inhibitors does not significantly impede its internalization.

Molecular dynamics simulations have provided a detailed, atomistic view of this process, revealing a three-stage translocation mechanism:

  • Adsorption: The cationic residues in the central region of pVEC initiate contact with the negatively charged components of the cell membrane, facilitating the initial binding.

  • Insertion: The N-terminal hydrophobic domain of the peptide then inserts into the lipid bilayer. This step is crucial for the translocation process, and modifications to these hydrophobic residues have been shown to significantly decrease uptake efficiency.

  • Translocation: Following the insertion of the hydrophobic core, the entire peptide traverses the membrane.

While direct translocation is the predominant pathway, some studies suggest a minor endocytotic component may be involved, particularly when pVEC is conjugated to large cargo molecules. For instance, one study reported a reduction in pVEC uptake in the presence of wortmannin, an inhibitor of macropinocytosis.

Quantitative Analysis of pVEC Uptake

The efficiency of pVEC's cellular uptake has been quantified in various studies, often in comparison to other well-known CPPs. The following tables summarize key quantitative findings.

Cell Line Peptide Uptake Efficiency Reference
Murine Brain Endothelial CellspVECHighest among cell lines tested
Human Aortic Endothelial CellspVECEqual or slightly higher than penetratin
Brain Capillary Endothelial CellspVECEqual or slightly higher than penetratin
Bowes Melanoma CellspVECEqual or slightly higher than penetratin
In Vivo Model Peptide Parameter Value Reference
MousepVECBrain Influx RateHigh
MouseSynB3Brain Influx RateHigh
MouseTat11Brain Influx RateHigh
MouseTP10Brain Influx RateLow
MouseTP10-2Brain Influx RateLow

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the uptake mechanism of pVEC.

Cellular Uptake Quantification using Fluorescence Microscopy

This protocol is a standard method for visualizing and qualitatively assessing the internalization of fluorescently labeled peptides.

Materials:

  • Fluorescently labeled pVEC (e.g., FITC-pVEC)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cells of interest (e.g., Bowes melanoma cells)

  • Confocal microscope

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere overnight.

  • Incubate the cells with a known concentration of fluorescently labeled pVEC in serum-free medium for a specified time (e.g., 1 hour) at 37°C.

  • To investigate the role of endocytosis, pre-incubate cells with endocytosis inhibitors (e.g., wortmannin, nystatin) for 30 minutes before adding the peptide.

  • After incubation, wash the cells three times with PBS to remove extracellularly bound peptide.

  • Treat the cells with trypsin-EDTA to further remove non-internalized, membrane-bound peptide.

  • Wash the cells again with PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a confocal microscope.

Quantitative Uptake Analysis using MALDI-TOF Mass Spectrometry

This method allows for the precise quantification of intact internalized peptides.

Materials:

  • pVEC peptide

  • Isotopically labeled pVEC internal standard

  • Cell lysis buffer

  • Biotinylated peptides for purification (optional)

  • Streptavidin-coated beads (if using biotinylated peptides)

  • MALDI-TOF mass spectrometer

  • Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

  • Incubate cells with the pVEC peptide as described above.

  • After incubation and washing, lyse the cells to release the internalized peptide.

  • Add a known amount of the isotopically labeled pVEC internal standard to the cell lysate.

  • If using biotinylated peptides, purify the peptide-standard mixture using streptavidin-coated beads.

  • Mix the purified sample with the MALDI matrix solution and spot it onto the MALDI target plate.

  • Analyze the sample using a MALDI-TOF mass spectrometer.

  • Quantify the amount of internalized pVEC by comparing the signal intensity of the analyte with that of the internal standard.

Visualizing the pVEC Uptake Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

pVEC_Uptake_Mechanism pVEC Direct Translocation Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Lipid_Bilayer_Outer Outer Leaflet Lipid_Bilayer_Inner Inner Leaflet Internalized_pVEC Internalized pVEC Extracellular_pVEC Extracellular pVEC Adsorption 1. Adsorption (Cationic Interaction) Extracellular_pVEC->Adsorption Insertion 2. Insertion (Hydrophobic Interaction) Adsorption->Insertion Translocation 3. Translocation Insertion->Translocation Translocation->Internalized_pVEC

Caption: pVEC's three-stage direct translocation across the cell membrane.

Experimental_Workflow Workflow for Quantifying pVEC Uptake cluster_analysis Analysis Cell_Culture 1. Cell Seeding & Culture Peptide_Incubation 2. Incubation with Labeled pVEC Cell_Culture->Peptide_Incubation Washing 3. Removal of Extracellular Peptide Peptide_Incubation->Washing Cell_Lysis 4. Cell Lysis (for MS) or Fixation (for Microscopy) Washing->Cell_Lysis Microscopy Confocal Microscopy (Qualitative) Cell_Lysis->Microscopy Mass_Spec MALDI-TOF MS (Quantitative) Cell_Lysis->Mass_Spec

Caption: General experimental workflow for assessing pVEC cellular uptake.

Conclusion

The pVEC peptide represents a promising vector for intracellular drug delivery due to its efficient, receptor-independent uptake mechanism. By directly translocating across the cell membrane, it can bypass the endo-lysosomal pathway, which often leads to the degradation of delivered cargo. The N-terminal hydrophobic region is a key determinant of its translocation efficiency. While the primary mode of entry is non-endocytotic, the potential for a minor endocytotic component, especially with larger cargos, should be considered in the design of pVEC-based delivery systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this unique cell-penetrating peptide.

References

pVEC (Cadherin-5) Peptide: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pVEC peptide, derived from the murine vascular endothelial (VE)-cadherin, also known as Cadherin-5, is an 18-amino acid cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery.[1][2][3][4] Its ability to traverse cellular membranes and transport a variety of cargo molecules into the cytoplasm and nucleus makes it a promising vector for therapeutic and diagnostic applications.[3] This technical guide provides a comprehensive overview of the basic properties of the pVEC peptide, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Physicochemical Characteristics

The pVEC peptide is derived from the juxtamembrane and transmembrane domains of murine VE-cadherin. Its primary sequence is LLIILRRRIRKQAHAHSK. The peptide's amphipathic nature, with a hydrophobic N-terminus and a cationic central region, is crucial for its cell-penetrating capabilities.

Table 1: Physicochemical Properties of pVEC Peptide

PropertyValueReference
Amino Acid Sequence LLIILRRRIRKQAHAHSK
Length 18 amino acids
Origin Murine VE-cadherin (Cadherin-5)
Molecular Weight Approximately 2209.7 g/mol
Charge (at neutral pH) Highly positive
Key Structural Features Hydrophobic N-terminal region, cationic central region

Mechanism of Cellular Uptake

The precise mechanism of pVEC's cellular entry is still under investigation, with evidence suggesting multiple pathways. Initial studies proposed a direct, non-endocytotic translocation across the plasma membrane, as uptake was observed even at 4°C. This energy-independent pathway is a hallmark of certain CPPs. However, other studies indicate that endocytosis also plays a significant role in the uptake of pVEC, particularly when attached to cargo. Treatment with endocytosis inhibitors has been shown to reduce the internalization of pVEC. Therefore, it is likely that pVEC utilizes a combination of direct penetration and endocytic pathways, with the dominant mechanism potentially depending on the cargo, cell type, and experimental conditions.

Quantitative Data and Efficacy

While extensive quantitative data such as specific binding affinities and IC50 values for pVEC are not widely published, comparative studies have provided insights into its efficacy as a cell-penetrating peptide.

Table 2: Comparative Cellular Uptake of pVEC

ComparisonObservationCell Lines TestedReference
pVEC vs. Penetratin pVEC showed equal or slightly higher cellular uptake.Human aortic endothelial cells, brain capillary endothelial cells, Bowes melanoma cells, murine brain endothelial cells.
pVEC vs. Tat and Transportan pTat and transportan exhibited higher protein transduction efficiency than pVEC.HeLa cells.
Multivalent pVEC Divalent and tetravalent forms of pVEC did not show a significant increase in cellular uptake compared to the monovalent form.HeLa and CHO cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pVEC peptide.

Cellular Uptake and Intracellular Localization using Confocal Microscopy

This protocol allows for the visualization and qualitative assessment of pVEC's entry into cells and its subcellular distribution.

Materials:

  • Fluorescently labeled pVEC (e.g., FITC-pVEC)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

  • Confocal microscope

Protocol:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with the desired concentration of fluorescently labeled pVEC in serum-free medium and incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Washing: Remove the peptide-containing medium and wash the cells three times with PBS to remove extracellular peptide.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain the nuclei with DAPI or Hoechst solution for 5-10 minutes.

  • Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the pVEC fluorophore and the nuclear stain. A Z-stack of images can be acquired to confirm intracellular localization.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and the cytotoxic effects of the peptide.

Materials:

  • pVEC peptide

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Peptide Treatment: Treat the cells with a range of concentrations of the pVEC peptide and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

In Vivo Biodistribution Study

This protocol outlines the general steps for determining the distribution of pVEC in a living organism.

Materials:

  • Labeled pVEC (e.g., with a near-infrared fluorescent dye or a radionuclide)

  • Animal model (e.g., mice)

  • Imaging system (e.g., IVIS for fluorescence imaging or SPECT/PET for radionuclide imaging)

Protocol:

  • Peptide Administration: Administer the labeled pVEC to the animal model via the desired route (e.g., intravenous injection).

  • In Vivo Imaging: At various time points post-administration, image the live animal using the appropriate imaging system to monitor the whole-body distribution of the peptide.

  • Ex Vivo Organ Analysis: At the end of the study, euthanize the animal and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain).

  • Ex Vivo Imaging and Quantification: Image the harvested organs to determine the amount of peptide accumulated in each tissue. For fluorescently labeled peptides, the fluorescence intensity of homogenized organs can be measured. For radiolabeled peptides, a gamma counter can be used to quantify the radioactivity in each organ.

  • Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Logical Relationships

While the direct impact of the pVEC peptide on intracellular signaling is not well-documented, its parent molecule, VE-cadherin, is a key regulator of endothelial cell function through various signaling pathways. Understanding these pathways is crucial for researchers working with pVEC in the context of vascular biology and drug delivery to endothelial cells.

VE_Cadherin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Src Src VEGFR2->Src Activates PI3K PI3K VEGFR2->PI3K Activates VE_Cadherin VE-Cadherin p120 p120-catenin VE_Cadherin->p120 beta_catenin β-catenin VE_Cadherin->beta_catenin Rac1 Rac1 VE_Cadherin->Rac1 Regulates VE_PTP VE-PTP VE_PTP->VE_Cadherin Dephosphorylates alpha_catenin α-catenin beta_catenin->alpha_catenin Actin Actin Cytoskeleton alpha_catenin->Actin Src->VE_Cadherin Phosphorylates (Y658, Y731) Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (e.g., Survival, Proliferation) Akt->Gene_Expression Promotes VEGF VEGF VEGF->VEGFR2 Binds

Caption: VE-Cadherin signaling at endothelial cell junctions.

The diagram above illustrates the central role of VE-cadherin in maintaining endothelial barrier integrity and mediating signals from growth factors like VEGF. VE-cadherin forms a complex with catenins (p120-catenin, β-catenin, and α-catenin) to link to the actin cytoskeleton. Its phosphorylation state, regulated by kinases like Src (activated by VEGFR2) and phosphatases like VE-PTP, is critical for junctional stability.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for characterizing CPPs like pVEC.

CPP_Characterization_Workflow start Start: Synthesize & Purify Fluorescently-labeled pVEC in_vitro_studies In Vitro Characterization start->in_vitro_studies cellular_uptake Cellular Uptake Assay (Confocal Microscopy) in_vitro_studies->cellular_uptake cytotoxicity Cytotoxicity Assay (MTT / LDH) in_vitro_studies->cytotoxicity cargo_delivery Cargo Delivery Efficacy (e.g., fluorescent protein) in_vitro_studies->cargo_delivery in_vivo_studies In Vivo Evaluation cellular_uptake->in_vivo_studies cytotoxicity->in_vivo_studies cargo_delivery->in_vivo_studies biodistribution Biodistribution Study (IVIS Imaging) in_vivo_studies->biodistribution efficacy_study Therapeutic Efficacy Study (with cargo) in_vivo_studies->efficacy_study end End: Data Analysis & Conclusion biodistribution->end efficacy_study->end

Caption: Workflow for CPP characterization.

This workflow outlines the logical progression from peptide synthesis to in vivo evaluation for a cell-penetrating peptide like pVEC.

Cargo_Delivery_Workflow start Prepare pVEC-Cargo Conjugate/Complex incubation Incubate with Cells start->incubation uptake_mechanism Cellular Uptake (Endocytosis / Direct) incubation->uptake_mechanism endosomal_escape Endosomal Escape (for endocytosed cargo) uptake_mechanism->endosomal_escape cytosolic_delivery Cargo Release in Cytosol uptake_mechanism->cytosolic_delivery Direct Translocation endosomal_escape->cytosolic_delivery target_localization Localization to Target Organelle cytosolic_delivery->target_localization biological_effect Biological Effect of Cargo target_localization->biological_effect

Caption: Intracellular cargo delivery workflow.

This diagram illustrates the key steps involved in the intracellular delivery of a cargo molecule mediated by pVEC, from initial cell incubation to the final biological effect of the cargo.

References

Methodological & Application

Application Notes and Protocols for pVEC (Cadherin-5) Mediated Protein Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial-Cadherin (VE-Cadherin or Cadherin-5), a key protein in maintaining endothelial barrier integrity, has been the source for the development of a potent cell-penetrating peptide (CPP), pVEC.[1][2] This 18-amino acid peptide, derived from the murine VE-cadherin sequence, has demonstrated remarkable efficiency in traversing cellular membranes to deliver a variety of macromolecular cargo, including proteins and nucleic acids, into the cytoplasm and nucleus of cells.[1][3] The mechanism of uptake for pVEC is reported to be largely independent of endocytosis, allowing for direct translocation across the plasma membrane and avoiding endosomal entrapment, a significant hurdle in drug delivery.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing pVEC for the intracellular delivery of proteins. The information is intended to guide researchers in harnessing this technology for basic research, target validation, and the development of novel protein-based therapeutics.

Signaling Pathways Involving VE-Cadherin

Understanding the native biological context of VE-cadherin is crucial for appreciating the potential cellular interactions of pVEC. VE-cadherin is a central player in regulating endothelial cell adhesion, proliferation, and permeability through complex signaling networks.

VE_Cadherin_Signaling cluster_intracellular Intracellular Space VE-Cadherin_EC VE-Cadherin (extracellular domain) VE-Cadherin_TM VE-Cadherin (transmembrane) VE-Cadherin_IC VE-Cadherin (cytoplasmic tail) p120ctn p120-catenin VE-Cadherin_IC->p120ctn beta_catenin β-catenin VE-Cadherin_IC->beta_catenin VEGFR2 VEGFR2 VE-Cadherin_IC->VEGFR2 associates Src Src VE-Cadherin_IC->Src regulated by VE_PTP VE-PTP VE-Cadherin_IC->VE_PTP dephosphorylates alpha_catenin α-catenin beta_catenin->alpha_catenin Nucleus Nucleus beta_catenin->Nucleus translocates to Actin Actin Cytoskeleton alpha_catenin->Actin PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Src->VE-Cadherin_IC phosphorylates Transcription Gene Transcription Nucleus->Transcription

Caption: VE-Cadherin signaling at endothelial cell-cell junctions.

Experimental Workflow for pVEC-Mediated Protein Delivery

The general workflow for delivering a protein of interest into mammalian cells using pVEC involves three main stages: conjugation of the pVEC peptide to the cargo protein, delivery of the conjugate to the cells, and subsequent analysis of delivery efficiency and downstream effects.

pVEC_Workflow cluster_prep Phase 1: Preparation cluster_delivery Phase 2: Delivery cluster_analysis Phase 3: Analysis Protein Protein of Interest (with reactive group) Conjugation Conjugation Reaction Protein->Conjugation pVEC pVEC Peptide (with reactive group) pVEC->Conjugation Purification Purification of Conjugate (e.g., Dialysis, SEC) Conjugation->Purification Incubation Incubation with pVEC-Protein Conjugate Purification->Incubation Cells Mammalian Cell Culture Cells->Incubation Uptake Quantify Cellular Uptake (e.g., FACS, Microscopy, Western Blot) Incubation->Uptake Function Assess Protein Function (e.g., Enzyme Assay, Reporter Gene) Incubation->Function Localization Determine Subcellular Localization (e.g., Confocal Microscopy) Incubation->Localization

Caption: General experimental workflow for pVEC-mediated protein delivery.

Quantitative Data on pVEC-Mediated Delivery

While comprehensive quantitative data for pVEC-mediated delivery of various proteins into a wide range of mammalian cells is still emerging, studies in other cell types provide valuable insights into its efficiency. The following table summarizes data from a study on the delivery of a Cas9 Ribonucleoprotein (RNP) complex into the microalga C. reinhardtii using pVEC. This data demonstrates a concentration-dependent delivery efficiency.

pVEC Concentration (µM)Delivery Efficiency of Cas9-RNP (%)
58.41
824.36
1046.56
Data adapted from a study on C. reinhardtii.

Experimental Protocols

Protocol 1: Conjugation of pVEC Peptide to a Cargo Protein

This protocol describes a general method for conjugating a cysteine-containing pVEC peptide to a protein containing a maleimide-reactive group. The reverse labeling strategy (maleimide on the peptide and sulfhydryl on the protein) is also feasible.

Materials:

  • pVEC peptide with a terminal cysteine (e.g., Ac-LLIILRRRIRKQAHAHSK-Cys-NH2)

  • Protein of interest with a reactive maleimide group

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, with 1-2 mM EDTA

  • Dimethylformamide (DMF) for dissolving the peptide if necessary

  • Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

  • Bradford or BCA protein assay reagents

Procedure:

  • Protein Preparation:

    • Prepare the maleimide-activated protein according to the manufacturer's instructions or established protocols.

    • Ensure the protein is in a suitable buffer (e.g., PBS, pH 7.2) and at a known concentration.

  • pVEC Peptide Preparation:

    • Dissolve the cysteine-containing pVEC peptide in the Conjugation Buffer. If the peptide has low aqueous solubility, it can first be dissolved in a small amount of DMF and then added to the buffer.

  • Conjugation Reaction:

    • Add the pVEC peptide solution to the maleimide-activated protein solution at a molar ratio of 10:1 to 20:1 (peptide:protein). The optimal ratio may need to be determined empirically.

    • Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight with gentle agitation.

  • Purification of the Conjugate:

    • Remove the unreacted peptide and by-products by dialysis against PBS or by using a desalting column.

    • The choice of purification method will depend on the size of the protein.

  • Characterization of the Conjugate:

    • Determine the final concentration of the pVEC-protein conjugate using a standard protein assay (e.g., Bradford or BCA).

    • The conjugation efficiency can be assessed by SDS-PAGE, where a shift in the molecular weight of the protein should be observed. Further characterization can be performed using mass spectrometry.

Protocol 2: pVEC-Mediated Protein Delivery into Mammalian Cells

This protocol provides a general procedure for the delivery of a pVEC-protein conjugate into cultured mammalian cells. Optimization of concentration and incubation time is recommended for each cell type and protein conjugate.

Materials:

  • Mammalian cells of interest (e.g., HeLa, HEK293, endothelial cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • pVEC-protein conjugate (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for cell detachment, if needed)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a suitable culture plate (e.g., 24-well or 96-well plate) at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Preparation of the Delivery Solution:

    • On the day of the experiment, aspirate the complete medium from the cells and wash once with pre-warmed PBS.

    • Dilute the pVEC-protein conjugate to the desired final concentration (e.g., 1-10 µM) in serum-free medium. It is recommended to test a range of concentrations to determine the optimal condition.

  • Incubation:

    • Add the delivery solution containing the pVEC-protein conjugate to the cells.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C. The optimal incubation time should be determined empirically.

  • Post-Incubation Wash:

    • After incubation, aspirate the delivery solution and wash the cells three times with PBS to remove any conjugate that has not been internalized.

    • Add fresh complete culture medium to the cells.

  • Analysis:

    • The cells are now ready for downstream analysis to assess protein delivery and function (see Protocol 3).

Protocol 3: Quantification of Intracellular Protein Delivery

This protocol outlines several common methods to quantify the efficiency of pVEC-mediated protein delivery.

A. Fluorescence Microscopy/Confocal Microscopy:

  • Principle: Visualizes and can semi-quantitatively assess the intracellular delivery of a fluorescently labeled cargo protein.

  • Procedure:

    • Use a fluorescently labeled protein for conjugation with pVEC.

    • Following the delivery protocol (Protocol 2), wash the cells and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS and counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

    • Image analysis software can be used to quantify the intracellular fluorescence intensity.

B. Flow Cytometry (FACS):

  • Principle: Provides a quantitative measure of the percentage of cells that have internalized the fluorescently labeled protein and the mean fluorescence intensity of the cell population.

  • Procedure:

    • Use a fluorescently labeled protein for conjugation with pVEC.

    • Following the delivery protocol (Protocol 2), detach the cells using Trypsin-EDTA.

    • Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

    • Analyze the cells on a flow cytometer, gating on the live cell population.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

C. Western Blot Analysis:

  • Principle: Detects the presence and relative amount of the delivered protein in cell lysates.

  • Procedure:

    • Following the delivery protocol (Protocol 2), lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the delivered protein, followed by a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescent substrate and quantify the band intensities using densitometry. A loading control (e.g., GAPDH or β-actin) should be used for normalization.

Conclusion

The pVEC peptide represents a promising tool for the intracellular delivery of proteins, offering a potentially efficient and direct route into the cell. The protocols and information provided herein serve as a starting point for researchers to explore the applications of pVEC-mediated delivery. It is important to note that optimization of conjugation, delivery conditions, and analytical methods will be necessary to achieve the best results for each specific protein and cell type. Further research into the downstream cellular effects and the in vivo applications of this technology will undoubtedly expand its utility in both basic science and therapeutic development.

References

Application Notes and Protocols: Conjugation of Cargo Molecules to pVECadherin-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial (VE)-cadherin, also known as Cadherin-5 or CD144, is a crucial transmembrane protein exclusively expressed on endothelial cells, where it plays a pivotal role in the formation and maintenance of adherens junctions.[1][2][3][4] Its function is integral to regulating vascular permeability, angiogenesis, and leukocyte trafficking.[4] The endothelial-specific expression of pVECadherin-5 makes it an attractive target for the selective delivery of therapeutic and diagnostic agents to the vasculature. This document provides detailed protocols and application notes for the conjugation of cargo molecules to pVECadherin-5 via antibodies, methods for characterization, and assays to evaluate the efficacy of the resulting conjugates.

Signaling Pathways Involving pVECadherin-5

pVECadherin-5 is a central player in several signaling cascades that govern endothelial cell behavior. Understanding these pathways is critical for designing targeted therapies that can modulate vascular function.

VEGF Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a potent regulator of vascular permeability. Upon VEGF stimulation, VEGFR-2 associates with VE-cadherin, leading to the activation of a signaling cascade involving Src, Vav2, Rac, and p21-activated kinase (PAK). This results in the phosphorylation of VE-cadherin, promoting its internalization via a β-arrestin-dependent mechanism, which in turn increases endothelial permeability. VE-cadherin also plays a role in modulating VEGF-R2 signaling, and its presence is essential for VEGF-mediated endothelial cell survival.

VEGF_signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Src Src VEGFR2->Src pVEC pVECadherin-5 pVEC->Src beta_arrestin β-arrestin pVEC->beta_arrestin Vav2 Vav2 Src->Vav2 Rac Rac Vav2->Rac PAK PAK Rac->PAK PAK->pVEC P Endocytosis Endocytosis & Increased Permeability beta_arrestin->Endocytosis TGF_beta_signaling TGFb TGF-β TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Smads Smad2/3 TGFbR->Smads P pVEC pVECadherin-5 pVEC->TGFbR Smad4 Smad4 Smads->Smad4 Nucleus Nucleus Smad4->Nucleus Gene_expression Gene Expression (Inhibition of proliferation & migration) Nucleus->Gene_expression experimental_workflow start Start: Select anti-pVECadherin-5 Antibody and Cargo Molecule conjugation Conjugation of Cargo to Antibody (NHS-ester or Maleimide chemistry) start->conjugation purification Purification of Conjugate (Size exclusion or Affinity chromatography) conjugation->purification characterization Characterization of Conjugate (Degree of Labeling, Binding Affinity) purification->characterization in_vitro In Vitro Functional Assays (Endothelial cell binding, uptake, migration) characterization->in_vitro in_vivo In Vivo Evaluation (Biodistribution, Targeting Efficacy) in_vitro->in_vivo end End: Data Analysis and Further Development in_vivo->end

References

Application Notes and Protocols for pVEC Cadherin-5 Mediated siRNA Delivery in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of the pVEC Cadherin-5 peptide for the delivery of siRNA into cells in vitro. The focus is on leveraging pVEC to achieve efficient gene silencing, with a particular emphasis on targeting endothelial cells.

Principle of pVEC-mediated siRNA Delivery

The mechanism of pVEC-mediated siRNA delivery is based on the formation of a non-covalent complex between the cationic pVEC peptide and the anionic siRNA molecule. This interaction is primarily driven by electrostatic forces, resulting in the condensation of the peptide and siRNA into nanoparticles.[3] These nanoparticles, possessing a net positive charge, can then interact with the negatively charged cell membrane, facilitating cellular uptake. While some CPPs can directly penetrate the membrane, uptake of CPP-siRNA complexes often occurs through endocytosis. Once inside the cell, the siRNA needs to be released from the endosome and the pVEC peptide to enter the RNA-induced silencing complex (RISC) and mediate the degradation of its target mRNA.

Key Applications

  • Targeted Gene Silencing in Endothelial Cells: Due to its origin from VE-cadherin, pVEC is a promising candidate for targeted siRNA delivery to endothelial cells for studying vascular biology and developing therapies for vascular-related diseases.

  • In Vitro Disease Modeling: Facilitating the knockdown of specific genes in endothelial cell cultures to model diseases such as atherosclerosis, diabetic retinopathy, and tumor angiogenesis.

  • Drug Target Validation: Efficiently silencing genes of interest to validate their role as potential therapeutic targets in drug discovery pipelines.

Data Presentation

The following tables summarize representative quantitative data for gene silencing experiments targeting VE-cadherin in human umbilical vein endothelial cells (HUVECs). While these specific examples may utilize other delivery agents, they illustrate the type of data and level of knockdown that can be expected and should be aimed for when optimizing pVEC-siRNA delivery.

Table 1: VE-Cadherin mRNA Expression Levels after siRNA Transfection in HUVECs

Transfection ConditionTarget GeneNormalized mRNA Expression (%)Standard Deviation
Untreated ControlVE-Cadherin100± 5.2
Non-targeting siRNAVE-Cadherin98± 4.5
VE-Cadherin siRNA (Optimized)VE-Cadherin25± 3.8

Data is hypothetical and representative of typical results. Actual results will vary based on experimental conditions.

Table 2: VE-Cadherin Protein Levels after siRNA Transfection in HUVECs

Transfection ConditionTarget ProteinNormalized Protein Expression (%)Standard Deviation
Untreated ControlVE-Cadherin100± 7.1
Non-targeting siRNAVE-Cadherin95± 6.3
VE-Cadherin siRNA (Optimized)VE-Cadherin35± 5.9

Data is hypothetical and representative of typical results. Protein knockdown is often less pronounced than mRNA knockdown and depends on protein half-life.

Visualizations

Signaling Pathways and Experimental Workflows

pVEC_siRNA_Delivery_Mechanism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space pVEC pVEC Peptide (+) Complex pVEC-siRNA Nanoparticle (+) pVEC->Complex siRNA siRNA (-) siRNA->Complex Endosome Endosome Complex->Endosome Endocytosis siRNA_released siRNA Endosome->siRNA_released Endosomal Escape RISC RISC Degradation mRNA Degradation RISC->Degradation mRNA Target mRNA mRNA->Degradation Targeting & Cleavage siRNA_released->RISC caption Mechanism of pVEC-mediated siRNA delivery.

Caption: Mechanism of pVEC-mediated siRNA delivery.

Experimental_Workflow cluster_analysis Analysis A 1. Cell Seeding (e.g., HUVECs in 24-well plate) B 2. pVEC-siRNA Complex Formation (Incubate pVEC and siRNA) C 3. Transfection (Add complexes to cells) B->C D 4. Incubation (24-72 hours) C->D E 5. Analysis of Gene Knockdown D->E F qRT-PCR (mRNA level) E->F G Western Blot (Protein level) E->G caption Experimental workflow for pVEC-siRNA transfection.

Caption: Experimental workflow for pVEC-siRNA transfection.

Experimental Protocols

Protocol 1: Formation of pVEC-siRNA Complexes

This protocol describes the formation of nanoparticles between the pVEC peptide and siRNA. The molar ratio of pVEC to siRNA is a critical parameter that must be optimized for each cell type and siRNA sequence. A typical starting point is a range of molar ratios from 1:1 to 40:1 (pVEC:siRNA).

Materials:

  • pVEC Cadherin-5 Peptide (lyophilized)

  • siRNA (targeting your gene of interest and a non-targeting control)

  • Nuclease-free water

  • RNase-free microcentrifuge tubes

Procedure:

  • Reconstitute pVEC Peptide: Dissolve the lyophilized pVEC peptide in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Reconstitute siRNA: Dissolve the siRNA in the provided buffer or nuclease-free water to a stock concentration of 20 µM. Store according to the manufacturer's instructions.

  • Prepare Dilutions: On the day of the experiment, thaw the pVEC and siRNA aliquots on ice. Prepare working dilutions in nuclease-free water. For example, to achieve a final siRNA concentration of 50 nM in the well, you might prepare a 1 µM working stock.

  • Complex Formation: a. In an RNase-free microcentrifuge tube, add the required volume of nuclease-free water. b. Add the calculated volume of pVEC peptide. c. Add the calculated volume of siRNA to the diluted peptide solution. Pipette gently to mix. Do not vortex. d. Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

Example Calculation for a 20:1 Molar Ratio:

  • Final siRNA concentration in well: 50 nM

  • Final volume of transfection mix per well: 100 µL

  • Amount of siRNA per well: 50 nM * 100 µL = 5 pmol

  • Amount of pVEC per well: 5 pmol * 20 = 100 pmol

  • From a 20 µM siRNA stock, you would need 0.25 µL.

  • From a 1 mM pVEC stock, you would need 0.1 µL. (It is recommended to prepare a master mix for multiple wells to ensure accuracy)

Protocol 2: In Vitro Transfection of Adherent Cells (e.g., HUVECs)

This protocol provides a general procedure for transfecting adherent endothelial cells in a 24-well plate format.

Materials:

  • Adherent cells (e.g., HUVECs)

  • Complete growth medium (with serum, without antibiotics)

  • Serum-free medium (e.g., Opti-MEM)

  • pVEC-siRNA complexes (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection. For HUVECs, this is typically 2.5 x 10^4 to 5 x 10^4 cells per well.

  • Prepare Transfection Medium: On the day of transfection, replace the culture medium with fresh, pre-warmed complete growth medium (without antibiotics).

  • Add Complexes to Cells: Gently add the prepared pVEC-siRNA complexes dropwise to each well. Swirl the plate gently to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours. The optimal incubation time should be determined experimentally and depends on the stability of the target mRNA and protein.

  • Post-Transfection Analysis: After the incubation period, proceed with the analysis of gene knockdown.

Protocol 3: Analysis of Gene Knockdown

A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis

  • RNA Isolation: After the desired incubation period, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using primers specific for your target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, comparing the siRNA-treated samples to the non-targeting control. A knockdown of ≥70% at the mRNA level is generally considered effective.

B. Western Blot for Protein Analysis

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin, tubulin) as a loading control.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

Optimization and Troubleshooting

  • pVEC:siRNA Ratio: This is the most critical parameter. Test a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to find the optimal balance between knockdown efficiency and cytotoxicity.

  • siRNA Concentration: A starting concentration of 25-50 nM is recommended. Higher concentrations may lead to off-target effects.

  • Cell Density: Transfect cells when they are in the logarithmic growth phase and at optimal confluency.

  • Incubation Time: The optimal time for analysis will vary. A time course experiment (e.g., 24h, 48h, 72h) is recommended to determine the point of maximum knockdown.

  • Cytotoxicity: Assess cell viability after transfection using an MTT or similar assay, especially when using high concentrations of pVEC or siRNA.

  • Controls: Always include a non-targeting siRNA control to account for non-specific effects of the transfection process and an untreated control to establish baseline expression levels.

References

pVEC Cadherin-5 Applications in Gene Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Cadherin (VE-Cadherin or Cadherin-5), a key component of endothelial adherens junctions, plays a crucial role in maintaining vascular integrity, regulating permeability, and controlling angiogenesis.[1][2] Its expression is highly restricted to endothelial cells, making its promoter (pVEC) an attractive tool for targeted gene therapy applications aimed at the vasculature.[3][4] By driving transgene expression specifically in endothelial cells, the VE-cadherin promoter minimizes off-target effects and enhances the therapeutic efficacy and safety of gene delivery vectors.[5] These application notes provide an overview of the utility of the pVEC Cadherin-5 promoter in gene therapy research, along with detailed protocols for its application and analysis.

Application I: Endothelial-Specific Gene Expression Using AAV Vectors

The VE-cadherin promoter is widely used to direct therapeutic or reporter gene expression to endothelial cells in vivo. Adeno-Associated Virus (AAV) vectors are a common choice for delivery due to their safety profile and ability to transduce a variety of tissues. Combining AAV vectors with the VE-cadherin promoter allows for robust and endothelial-specific gene expression.

Quantitative Data: Promoter Activity in Endothelial vs. Non-Endothelial Cells

The following table summarizes the relative activity of the human VE-cadherin promoter in different cell types, as determined by luciferase reporter assays. Data is presented as fold increase in luciferase activity compared to a promoterless control vector.

Cell TypePromoter ConstructFold Increase in Luciferase Activity (mean ± SEM)Reference
Human Umbilical Vein Endothelial Cells (HUVEC)pGL3-hVE-Cadherin (-3499/-5)100 ± 15
Bovine Aortic Endothelial Cells (BAEC)pGL3-hVE-Cadherin (-3499/-5)120 ± 20
HeLa (human cervical cancer cells)pGL3-hVE-Cadherin (-3499/-5)~1 (no significant activity)
HEK-293 (human embryonic kidney cells)pGL3-hVE-Cadherin (-3499/-5)~1 (no significant activity)

Experimental Workflow: AAV-mediated Gene Delivery with pVEC

G cluster_0 Vector Construction cluster_1 AAV Production cluster_2 In Vitro / In Vivo Delivery AAV_Backbone AAV Backbone (ITRs) pVEC VE-Cadherin Promoter AAV_Backbone->pVEC GOI Gene of Interest pVEC->GOI pA Polyadenylation Signal GOI->pA HEK293T HEK293T Cells Transfection Triple Transfection (AAV Plasmid, Helper, Rep/Cap) HEK293T->Transfection Harvest Harvest & Purify AAV Particles Transfection->Harvest Target_Cells Endothelial Cells (in vitro or in vivo) Harvest->Target_Cells Purified AAV Transduction AAV Transduction Target_Cells->Transduction Expression_Analysis Analysis of Gene Expression Transduction->Expression_Analysis

Caption: Workflow for endothelial-specific gene expression using AAV-pVEC vectors.

Protocols

Protocol 1: Construction of an AAV Vector with the VE-Cadherin Promoter

Objective: To clone the VE-cadherin promoter and a gene of interest (GOI) into an AAV backbone plasmid.

Materials:

  • AAV backbone plasmid (containing ITRs)

  • Plasmid containing the human or mouse VE-cadherin promoter sequence

  • Plasmid containing the GOI

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli

  • Standard molecular cloning reagents and equipment

Procedure:

  • Promoter and GOI Amplification: Amplify the VE-cadherin promoter (e.g., a ~2.5 kb fragment upstream of the start codon) and the GOI from their respective plasmids using PCR with primers containing appropriate restriction sites.

  • Digestion: Digest the AAV backbone plasmid, the amplified VE-cadherin promoter fragment, and the GOI fragment with the chosen restriction enzymes.

  • Ligation: Ligate the digested VE-cadherin promoter and GOI fragments into the digested AAV backbone plasmid using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli.

  • Screening and Verification: Screen bacterial colonies by colony PCR and restriction digestion of plasmid DNA. Confirm the correct sequence of the final construct by Sanger sequencing.

Protocol 2: AAV Production and Purification

Objective: To produce and purify high-titer recombinant AAV particles.

Materials:

  • HEK293T cells

  • AAV plasmid containing pVEC-GOI

  • AAV helper plasmid (e.g., pFΔ6)

  • AAV Rep/Cap plasmid (e.g., for AAV2, AAV8, or AAV9 serotype)

  • Transfection reagent (e.g., PEI, Calcium Phosphate)

  • Cell culture medium and supplements

  • Benzonase nuclease

  • Iodixanol or Cesium Chloride for density gradient ultracentrifugation

  • Standard cell culture and virology equipment

Procedure:

  • Cell Seeding: Seed HEK293T cells in large-format culture vessels (e.g., cell factories or multiple 15 cm dishes) to reach 70-80% confluency on the day of transfection.

  • Triple Transfection: Co-transfect the HEK293T cells with the AAV-pVEC-GOI plasmid, the helper plasmid, and the Rep/Cap plasmid at an appropriate ratio.

  • Incubation: Incubate the cells for 48-72 hours.

  • Harvesting: Harvest the cells and the supernatant.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Nuclease Treatment: Treat the lysate with Benzonase to degrade cellular DNA and RNA.

  • Purification: Purify the AAV particles from the cell lysate and supernatant using iodixanol or cesium chloride density gradient ultracentrifugation.

  • Concentration and Buffer Exchange: Concentrate the purified AAV and exchange the buffer to a suitable formulation (e.g., PBS with 0.001% Pluronic F-68).

  • Titer Determination: Determine the viral genome titer (vg/mL) by quantitative PCR (qPCR).

Protocol 3: In Vitro Transduction of Endothelial Cells

Objective: To transduce endothelial cells in culture with AAV-pVEC vectors and assess gene expression.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines

  • Endothelial cell growth medium

  • Purified AAV-pVEC-GOI particles

  • Multi-well culture plates

  • Reagents for downstream analysis (e.g., qPCR, Western blot, immunofluorescence)

Procedure:

  • Cell Seeding: Seed HUVECs in a multi-well plate to reach 50-70% confluency at the time of transduction.

  • Transduction: Thaw the AAV stock on ice. Dilute the required volume of AAV particles in fresh culture medium to achieve the desired multiplicity of infection (MOI). MOIs for AAV can range from 1x10^4 to 1x10^6 vg/cell.

  • Incubation: Remove the old medium from the cells and add the AAV-containing medium. Incubate for 4-8 hours.

  • Medium Change: After the incubation period, replace the virus-containing medium with fresh, pre-warmed complete growth medium.

  • Gene Expression Analysis: Analyze transgene expression at 48-96 hours post-transduction using appropriate methods such as qPCR for mRNA levels, Western blot for protein levels, or fluorescence microscopy if a fluorescent reporter is used.

Application II: Investigating VE-Cadherin Signaling and Gene Regulation

VE-cadherin is not only a structural protein but also a key signaling molecule that regulates endothelial cell function through its interaction with various partners. Gene therapy tools can be employed to study these signaling pathways and the transcriptional regulation of the VE-cadherin gene itself.

VE-Cadherin Signaling Pathways

VE-cadherin is involved in several critical signaling pathways that control endothelial cell proliferation, survival, and permeability.

G cluster_0 VEGF Signaling cluster_1 TGF-β Signaling cluster_2 Junctional Stability & Gene Regulation VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K VE_Cadherin_VEGF VE-Cadherin VE_Cadherin_VEGF->VEGFR2 associates via β-Catenin Beta_Catenin_VEGF β-Catenin Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad TGF_beta_R->Smad VE_Cadherin_TGF VE-Cadherin VE_Cadherin_TGF->TGF_beta_R associates Gene_Expression_TGF Gene Expression (anti-proliferative) Smad->Gene_Expression_TGF VE_Cadherin_Junction VE-Cadherin p120_Catenin p120-Catenin VE_Cadherin_Junction->p120_Catenin binds Beta_Catenin_Junction β-Catenin VE_Cadherin_Junction->Beta_Catenin_Junction binds Alpha_Catenin α-Catenin Beta_Catenin_Junction->Alpha_Catenin Nuclear_Beta_Catenin Nuclear β-Catenin Beta_Catenin_Junction->Nuclear_Beta_Catenin translocates to nucleus (when not at junction) Actin Actin Cytoskeleton Alpha_Catenin->Actin Gene_Expression_Wnt Wnt Target Gene Expression Nuclear_Beta_Catenin->Gene_Expression_Wnt

References

Application Notes and Protocols for pVEC (Cadherin-5) Peptide Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Cadherin (VE-Cadherin), also known as Cadherin-5 or CD144, is a critical adhesion molecule that is specifically expressed in endothelial cells and is a principal component of adherens junctions.[1][2] It plays a pivotal role in maintaining the integrity of the endothelial barrier, controlling vascular permeability, and regulating angiogenesis.[2][3][4] The dynamic trafficking and internalization of VE-Cadherin are tightly regulated processes that influence these physiological functions.

Derived from the murine sequence of VE-Cadherin (amino acids 615-632), pVEC is an 18-amino-acid-long peptide that has been identified as a potent cell-penetrating peptide (CPP). As a CPP, pVEC can translocate across the plasma membrane and can be used as a carrier vehicle to deliver macromolecules, such as nucleic acids and proteins, into living cells. Studies indicate that pVEC is taken up efficiently and rapidly by various cell types, particularly endothelial cells, and accumulates primarily in nuclear structures. Unlike the full-length VE-Cadherin protein, which is internalized via endocytosis, pVEC uptake can occur through a non-endocytotic mechanism, as evidenced by its translocation at 4°C.

These application notes provide a detailed framework for designing and executing pVEC uptake assays using fluorescence microscopy and flow cytometry, enabling researchers to quantify its cellular internalization and assess its potential as a drug delivery vehicle.

Relevant Signaling Pathways: Regulation of VE-Cadherin Internalization

While pVEC uptake may occur via a direct translocation mechanism, understanding the signaling pathways that govern the internalization of its parent protein, VE-Cadherin, provides essential context for researchers working with endothelial cells. The endocytosis of VE-Cadherin is a highly regulated, clathrin-dependent process influenced by various signaling molecules that ultimately modulate endothelial barrier function. Key regulatory events include the phosphorylation of VE-Cadherin and its interaction with cytoplasmic partners like p120-catenin, which acts as a retention signal at the plasma membrane.

VE_Cadherin_Internalization cluster_membrane Plasma Membrane cluster_cytosol Cytosol VEGF_R VEGF-R2 Src Src Kinase VEGF_R->Src activates PI3K PI3K VEGF_R->PI3K activates VE_Cad VE-Cadherin p120 p120-catenin VE_Cad->p120 binds Endo_Vesicle Endocytic Vesicle (Clathrin-mediated) VE_Cad->Endo_Vesicle internalizes into p120->VE_Cad inhibits endocytosis VEGF VEGF VEGF->VEGF_R activates Src->VE_Cad phosphorylates PI3K->VE_Cad promotes internalization

Caption: Signaling pathways influencing VE-Cadherin endocytosis.

Experimental Design and Protocols

The primary method for assessing pVEC uptake is to use a fluorescently labeled version of the peptide and monitor its accumulation in cells over time. This can be achieved through qualitative and quantitative fluorescence microscopy or high-throughput flow cytometry.

Experimental Workflow

The general workflow for a pVEC uptake assay involves cell preparation, incubation with the labeled peptide, removal of non-internalized peptide, and subsequent analysis by imaging or flow cytometry.

pVEC_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_microscopy Microscopy cluster_flow Flow Cytometry A Seed Cells (e.g., HUVECs) B Culture to Desired Confluency (24-48h) A->B D Incubate Cells with Labeled pVEC B->D C Prepare Labeled pVEC (e.g., FITC-pVEC) C->D E Wash to Remove Surface-Bound Peptide D->E F Fix Cells (e.g., with PFA) E->F G_group F->G_group G1 Counterstain (Nucleus/Membrane) G2 Resuspend Cells H1 Acquire Images (Confocal Microscope) G1->H1 I1 Quantify Internalization (Image Analysis Software) H1->I1 H2 Acquire Data (Flow Cytometer) G2->H2 I2 Analyze Data (% Positive Cells, MFI) H2->I2

Caption: General experimental workflow for pVEC uptake assays.
Protocol 1: Fluorescence Microscopy-Based pVEC Uptake Assay

This protocol details the steps for visualizing and quantifying the internalization of fluorescently labeled pVEC in cultured endothelial cells.

Materials and Reagents

  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or murine brain endothelial cells.

  • Culture Medium: Endothelial Cell Growth Medium.

  • Peptide: Fluorescently labeled pVEC (e.g., FITC-pVEC, TAMRA-pVEC).

  • Culture Vessels: Glass-bottom dishes or coverslips suitable for microscopy.

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (Optional): 0.1% Triton X-100 in PBS.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

  • Microscope: Confocal laser scanning microscope.

Procedure

  • Cell Seeding: Seed endothelial cells onto glass coverslips or glass-bottom dishes at a density that will result in 70-80% confluency on the day of the experiment. Culture for 24-48 hours.

  • Peptide Preparation: Prepare a stock solution of fluorescently labeled pVEC in sterile water or an appropriate solvent. Dilute the stock to the desired final concentration (e.g., 1-10 µM) in pre-warmed culture medium immediately before use.

  • Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the medium containing the labeled pVEC to the cells.

  • Uptake: Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 30 minutes to 4 hours).

    • Control: To test for energy-dependent endocytosis versus direct translocation, a parallel experiment can be run by incubating cells at 4°C.

  • Washing: After incubation, aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized, surface-bound peptide.

  • Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Staining:

    • Wash the fixed cells twice with PBS.

    • To stain the nucleus, add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Acquire images using a confocal microscope. Capture images in the channels corresponding to the pVEC fluorophore and DAPI. Z-stack imaging is recommended to confirm the intracellular localization of the peptide.

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify uptake. Metrics can include:

    • Mean fluorescence intensity per cell.

    • Number and intensity of fluorescent puncta (if applicable).

    • Colocalization analysis to determine subcellular localization (e.g., with the nucleus).

Protocol 2: Flow Cytometry-Based pVEC Uptake Assay

This method allows for the high-throughput quantification of pVEC uptake across a large cell population.

Materials and Reagents

  • Same as Protocol 1, except culture vessels are standard tissue culture plates (e.g., 24-well plates).

  • Cell Detachment Solution: Trypsin-EDTA or other non-enzymatic cell dissociation solution.

  • FACS Buffer: PBS containing 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide.

  • Flow Cytometer.

Procedure

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with fluorescently labeled pVEC as described in Protocol 1 (Steps 1-4).

  • Washing: Wash cells as described in Protocol 1 (Step 5).

  • Cell Detachment: Add cell detachment solution and incubate until cells lift from the plate. Neutralize with culture medium.

  • Cell Collection: Transfer the cell suspension to a microcentrifuge tube or FACS tube. Centrifuge at 300 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold FACS buffer.

  • Data Acquisition: Analyze the cells on a flow cytometer, using the appropriate laser and filter for the fluorophore conjugated to pVEC. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Gate the cell population based on forward and side scatter. Quantify uptake by measuring:

    • The percentage of fluorescently positive cells compared to an untreated control.

    • The geometric mean fluorescence intensity (MFI) of the positive population.

Data Presentation and Interpretation

Quantitative data should be organized into tables to facilitate comparison between different experimental conditions.

Table 1: Example Parameters for pVEC Uptake Experiments

ParameterCondition 1Condition 2Condition 3Control
Cell Type HUVECMurine Brain ECMelanoma CellsHUVEC
pVEC Concentration 5 µM5 µM5 µM0 µM
Incubation Time 1 hour1 hour1 hour1 hour
Temperature 37°C37°C37°C37°C
Inhibitor NoneNoneNoneNone

Table 2: Example Quantitative Results from Flow Cytometry

Cell Type% Positive Cells (Mean ± SD)Mean Fluorescence Intensity (MFI) (Mean ± SD)
HUVEC85.2 ± 4.515,400 ± 1,200
Murine Brain EC95.1 ± 2.122,500 ± 1,800
Melanoma Cells70.6 ± 6.89,800 ± 950
HUVEC (4°C)65.3 ± 5.27,200 ± 800

Interpretation of Results

  • Microscopy: Confocal images will reveal the subcellular localization of pVEC. A strong nuclear signal is expected based on published data. The pattern of fluorescence (diffuse vs. punctate) can provide clues about the uptake mechanism.

  • Flow Cytometry: An increase in MFI and the percentage of positive cells indicates enhanced uptake. Comparing results from different conditions (e.g., cell types, peptide concentrations, presence of inhibitors) allows for quantitative assessment of uptake efficiency. A significant level of uptake at 4°C is indicative of a non-endocytotic, energy-independent translocation process.

References

Application Notes and Protocols for pVEC/Cadherin-5 Targeted Cargo Delivery to Endothelial Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing pVEC/Cadherin-5 as a target for the specific delivery of therapeutic and imaging agents to endothelial cells. This document outlines the underlying principles, quantitative data for system design, and detailed protocols for key experiments.

Introduction to pVEC/Cadherin-5 as a Target

Vascular Endothelial Cadherin (VE-cadherin), also known as Cadherin-5 or CD144, is a transmembrane adhesion protein exclusively expressed on endothelial cells, where it plays a crucial role in the formation and maintenance of adherens junctions.[1][2] Its strategic location and endothelial-specific expression make it an ideal target for delivering cargo directly to the vasculature.[1] This targeted approach can enhance the therapeutic efficacy of drugs for various diseases involving the endothelium, such as cancer (by targeting tumor angiogenesis) and inflammatory disorders, while minimizing off-target side effects.[1][3]

One promising strategy involves the use of a cell-penetrating peptide, pVEC, which is derived from the juxtamembrane domain of VE-cadherin. pVEC has been shown to efficiently translocate into cells and can be conjugated to various cargo molecules to facilitate their intracellular delivery.

Targeting Strategies and Quantitative Parameters

Several strategies can be employed to target VE-cadherin for cargo delivery, including the use of monoclonal antibodies (mAbs), antibody-drug conjugates (ADCs), nanoparticles, and the pVEC peptide. The choice of strategy depends on the specific application and the nature of the cargo to be delivered.

Table 1: Quantitative Parameters for VE-Cadherin Targeted Systems

ParameterTargeting MoietyValue/RangeCell Type/SystemNotes
Binding Affinity (Kd) Anti-VE-cadherin mAbData not availableHuman Endothelial CellsWhile specific Kd values are not readily available in the literature, functional assays demonstrate effective targeting at concentrations of 10-50 µg/mL.
pVEC Delivery Efficiency pVEC peptide~45% (plateau)Chlamydomonas reinhardtiiDelivery of ribonucleoprotein (RNP) was concentration-dependent, reaching a plateau at 10 µM pVEC. This provides a baseline for optimization in endothelial cells.
Drug-to-Antibody Ratio (DAR) Anti-VE-cadherin ADC2 - 8General ADCsStandard DAR values for ADCs typically range from 2 to 4. Higher DARs, around 8, are being explored for increased potency. Specific DARs for VE-cadherin ADCs are not yet established in the literature.
Nanoparticle Uptake General Nanoparticles~21% of cellsTumor Endothelial CellsIn a tumor model, approximately 21% of endothelial cells were found to be involved in nanoparticle transport.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways associated with VE-cadherin and the experimental workflows for targeted delivery is crucial for designing effective therapeutic strategies.

VE_Cadherin_Signaling cluster_membrane Cell Membrane cluster_cargo Targeted Cargo Delivery VE_Cadherin VE-Cadherin VEGFR2 VEGFR2 VE_Cadherin->VEGFR2 associates p120 p120-catenin VE_Cadherin->p120 binds beta_catenin β-catenin VE_Cadherin->beta_catenin binds Internalization Endocytosis VE_Cadherin->Internalization alpha_catenin α-catenin beta_catenin->alpha_catenin binds Actin Actin Cytoskeleton alpha_catenin->Actin links Targeting_Moiety Anti-VE-Cadherin Ab or pVEC-Cargo Targeting_Moiety->VE_Cadherin Binds Endosome Endosome Internalization->Endosome Cargo_Release Cargo Release Endosome->Cargo_Release Therapeutic_Effect Therapeutic Effect Cargo_Release->Therapeutic_Effect

Figure 1: VE-Cadherin signaling and targeted cargo delivery pathway.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Validation cluster_invivo In Vivo Evaluation A 1. Synthesize/Obtain pVEC or Anti-VE-Cadherin Ab B 2. Conjugate Cargo (e.g., drug, fluorophore) A->B C 3. Purify and Characterize Conjugate B->C E 5. Treat Cells with Targeted Cargo C->E G 7. Administer to Animal Model C->G D 4. Culture Endothelial Cells (e.g., HUVECs) D->E F 6. Assess Uptake & Efficacy (Microscopy, Flow Cytometry) E->F H 8. In Vivo Imaging G->H I 9. Biodistribution Analysis H->I

Figure 2: General experimental workflow for developing VE-Cadherin targeted therapies.

Experimental Protocols

Protocol for pVEC Peptide-Cargo Conjugation

This protocol describes a general method for conjugating a cargo molecule containing a maleimide group to a cysteine-modified pVEC peptide.

Materials:

  • Cysteine-terminated pVEC peptide (Sequence: LLIILRRRIRKQAHAH-Cys)

  • Maleimide-activated cargo (e.g., fluorescent dye, drug)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 10 mM EDTA

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the cysteine-terminated pVEC peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • Cargo Dissolution: Dissolve the maleimide-activated cargo in a compatible solvent (e.g., DMSO) at a concentration 10-20 times higher than the peptide solution.

  • Conjugation Reaction: Add the cargo solution to the peptide solution at a 1.5 to 5-fold molar excess of the maleimide group over the thiol group of the cysteine.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification: Purify the pVEC-cargo conjugate from unreacted cargo and peptide using a size-exclusion chromatography column equilibrated with sterile water or a suitable buffer.

  • Characterization: Analyze the purified conjugate by mass spectrometry to confirm the conjugation and by UV-Vis spectrophotometry to determine the concentration and conjugation efficiency.

  • Lyophilization and Storage: Lyophilize the purified conjugate and store at -20°C or -80°C until use.

Protocol for In Vitro Uptake of pVEC-Cargo in HUVECs

This protocol details the assessment of pVEC-mediated cargo delivery into Human Umbilical Vein Endothelial Cells (HUVECs) using fluorescence microscopy.

Materials:

  • HUVECs (passage 2-5)

  • Endothelial Cell Growth Medium (EGM-2)

  • pVEC-fluorescent cargo conjugate (e.g., pVEC-FITC)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI nuclear stain

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HUVECs onto glass coverslips in a 24-well plate at a density of 5 x 10^4 cells/well and culture until they reach 70-80% confluency.

  • Treatment: Prepare a working solution of the pVEC-FITC conjugate in EGM-2 at a final concentration of 1-10 µM. Remove the old medium from the cells and add the pVEC-FITC solution.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Washing: After incubation, remove the treatment solution and wash the cells three times with ice-cold PBS to remove non-internalized conjugate.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and then stain with DAPI for 5 minutes to visualize the nuclei.

  • Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto glass slides, and image using a fluorescence microscope. Capture images in the FITC and DAPI channels.

Protocol for Flow Cytometry Analysis of Nanoparticle Uptake

This protocol provides a method to quantify the uptake of VE-cadherin targeted fluorescent nanoparticles by HUVECs.

Materials:

  • HUVECs

  • Anti-VE-cadherin antibody-conjugated fluorescent nanoparticles

  • Trypsin-EDTA

  • FACS Buffer: PBS with 2% FBS and 0.1% sodium azide

  • Propidium Iodide (PI) or other viability stain

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture HUVECs in 6-well plates to 80-90% confluency. Treat the cells with the targeted fluorescent nanoparticles at various concentrations for 4-24 hours. Include an untreated control group.

  • Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.

  • Cell Staining: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 100 µL of cold FACS buffer. Add a viability stain like PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer.

    • Gate on the live cell population based on forward and side scatter and negative PI staining.

    • Measure the fluorescence intensity of the nanoparticles in the appropriate channel (e.g., FITC, PE).

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.

Conclusion

Targeting VE-cadherin presents a highly specific and efficient strategy for the delivery of therapeutic and diagnostic agents to the endothelium. The pVEC peptide, in particular, offers a promising platform for intracellular cargo delivery. The protocols and data presented in these application notes provide a solid foundation for researchers to design and evaluate their own VE-cadherin targeted systems. Further optimization of parameters such as targeting moiety affinity, drug-to-carrier ratio, and nanoparticle characteristics will be crucial for the clinical translation of these innovative therapies.

References

Application Notes and Protocols: pVEC Cadherin-5 In Vivo Delivery and Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current in vivo delivery techniques for plasmid DNA encoding Vascular Endothelial (VE)-Cadherin-5 (CDH5), a critical protein in maintaining endothelial barrier integrity and regulating angiogenesis. Detailed protocols for key experimental procedures and summaries of relevant animal models are included to facilitate research and development in therapeutic areas targeting vascular function.

Introduction to VE-Cadherin-5

Vascular Endothelial Cadherin (VE-Cadherin), also known as Cadherin-5 or CD144, is a strictly endothelial-specific adhesion molecule crucial for the formation and maintenance of adherens junctions between endothelial cells.[1][2][3][4] Its functions are vital for controlling vascular permeability, leukocyte extravasation, and new blood vessel formation (angiogenesis).[1] Dysregulation of VE-cadherin is implicated in various pathological conditions, including inflammation, tumor metastasis, and vascular leakage syndromes. Consequently, the targeted in vivo delivery of genetic material encoding VE-cadherin (pVEC Cadherin-5) presents a promising therapeutic strategy for diseases characterized by endothelial dysfunction.

In Vivo Delivery Techniques for pVEC Cadherin-5

A variety of viral and non-viral vector systems have been explored for the in vivo delivery of plasmid DNA to endothelial cells. The choice of delivery method depends on the target organ, desired expression duration, and safety considerations.

Non-Viral Delivery Methods

Non-viral methods are generally considered safer than viral vectors due to a lower risk of immunogenicity and insertional mutagenesis.

Cationic liposomes are vesicles that can encapsulate and deliver nucleic acids to cells. They offer advantages such as ease of preparation and the ability to carry large DNA payloads. For endothelial targeting, liposomes can be further modified with ligands that bind to specific receptors on endothelial cells.

Quantitative Data for Liposome-Mediated Delivery of pVEC Cadherin-5

ParameterValueReference
Lipid Formulation DOTAP:Cholesterol (1:1 molar ratio)
DNA:Liposome Ratio (w/w) 1:14 (optimal in vitro)
Particle Size ~80 nm
In Vitro Transfection Efficiency Up to 65% in HUVECs
In Vivo Administration Route Intravenous, Topical

Protocol: Preparation of pVEC Cadherin-5 Loaded Cationic Liposomes

This protocol is adapted from a general method for preparing liposome-DNA complexes.

Materials:

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

  • Cholesterol

  • Chloroform

  • pVEC Cadherin-5 plasmid DNA

  • Nuclease-free water or 5% dextrose solution

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve DOTAP and cholesterol at a 1:1 molar ratio in chloroform in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a nuclease-free aqueous solution (e.g., 5% dextrose) containing the pVEC Cadherin-5 plasmid DNA. The DNA to lipid ratio should be optimized, starting with a ratio of 1:10 (w/w).

  • The mixture is then vortexed or sonicated to form multilamellar vesicles.

  • For a uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a 100 nm pore size. This process should be repeated 10-15 times.

  • The resulting unilamellar liposomes encapsulating the pVEC Cadherin-5 plasmid are ready for in vivo administration.

Hydrodynamic gene delivery involves the rapid injection of a large volume of a solution containing naked plasmid DNA into the bloodstream, typically via the tail vein in rodents. This method is highly efficient for gene delivery to the liver, as the increased hydrostatic pressure transiently permeabilizes the fenestrated endothelium of liver sinusoids.

Quantitative Data for Hydrodynamic Delivery of pVEC Cadherin-5

ParameterValueReference
Injection Volume 8-10% of body weight
Injection Duration 5-7 seconds
Plasmid DNA Dose 10-50 µg per mouse
Primary Target Organ Liver
Transfection Efficiency (Hepatocytes) Up to 40%

Protocol: Hydrodynamic Tail Vein Injection in Mice

This protocol is a standard procedure for hydrodynamic gene delivery in mice.

Materials:

  • pVEC Cadherin-5 plasmid DNA, purified and endotoxin-free

  • Sterile 0.9% saline solution

  • Syringes (1 ml or 3 ml) with 27-30 gauge needles

  • Mouse restrainer

  • Heat lamp

Procedure:

  • Prepare the injection solution by diluting the pVEC Cadherin-5 plasmid DNA in sterile saline. The final volume should be equivalent to 8-10% of the mouse's body weight (e.g., 2 ml for a 20-25 g mouse).

  • Warm the mouse's tail under a heat lamp to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Load the injection solution into a syringe.

  • Insert the needle into one of the lateral tail veins.

  • Inject the entire volume rapidly, within 5-7 seconds. A successful injection is indicated by the clearing of the vein.

  • Monitor the mouse for any adverse reactions after the injection.

Polymeric nanoparticles can be engineered to encapsulate and protect plasmid DNA for in vivo delivery. Surface modifications with targeting ligands can enhance delivery to specific cell types, such as endothelial cells.

Quantitative Data for Nanoparticle-Mediated Delivery

ParameterValueReference
Nanoparticle Material Poly(β-amino ester) (pBAE)
In Vitro Transfection Efficiency (HRECs) Up to 85%
In Vitro Transfection Efficiency (HUVECs) Up to 65%
Targeting Ligand Example VCAM-1 targeting peptide

Workflow for Nanoparticle-Mediated Delivery

G cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Delivery & Transfection pDNA pVEC Cadherin-5 Plasmid Mix Self-Assembly pDNA->Mix Polymer Biodegradable Polymer (e.g., pBAE) Polymer->Mix Ligand Targeting Ligand (e.g., anti-VCAM-1) NP Targeted Nanoparticle Ligand->NP Mix->NP Formation of Targeted Nanoparticles Admin Systemic Administration (e.g., Intravenous) NP->Admin Circulation Circulation in Bloodstream Admin->Circulation Binding Targeted Binding to Endothelial Cells Circulation->Binding Internalization Endocytosis Binding->Internalization Release Endosomal Escape & Plasmid Release Internalization->Release Transfection Gene Expression Release->Transfection

Workflow for nanoparticle-mediated pVEC Cadherin-5 delivery.
Viral Delivery Methods

Viral vectors, such as Adeno-Associated Virus (AAV), can achieve high transduction efficiencies and long-term gene expression.

AAVs are small, non-pathogenic viruses that can be engineered to deliver genes to a variety of cell types, including endothelial cells. Different AAV serotypes exhibit distinct tissue tropisms.

Quantitative Data for AAV-Mediated Delivery to Endothelial Cells

ParameterValueReference
Promising AAV Serotypes AAV1, AAV5, AAV9
Engineered Capsid for CNS Endothelium AAV-BI30
In Vivo Transduction Efficiency (AAV-BI30 in mouse brain ECs) ~84% at 1x10^11 vg/mouse
Administration Route Intravenous, Intracranial

Protocol: AAV-Mediated Gene Delivery to Mouse Endothelium

This protocol provides a general framework for systemic AAV delivery in mice.

Materials:

  • High-titer, purified AAV vector encoding pVEC Cadherin-5

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles appropriate for intravenous injection

  • Mouse restrainer

Procedure:

  • Thaw the AAV vector stock on ice.

  • Dilute the AAV vector to the desired concentration in sterile PBS. A typical dose for systemic delivery in mice ranges from 1x10^11 to 1x10^12 viral genomes (vg) per mouse.

  • Load the diluted vector into a syringe.

  • Restrain the mouse and perform a tail vein injection.

  • Monitor the mouse for several days post-injection. Gene expression can typically be detected within 3-7 days and peaks several weeks later.

Animal Models for Studying pVEC Cadherin-5

Several animal models are instrumental in elucidating the in vivo function of VE-cadherin and for testing the efficacy of pVEC Cadherin-5 delivery strategies.

VE-Cadherin Knockout Mouse Models

Mice with a complete knockout of the Cdh5 gene are embryonic lethal around day E9.5 due to severe vascular defects, highlighting the critical role of VE-cadherin in early vascular development.

Phenotypic Analysis of VE-Cadherin Knockout Embryos

ParameterObservationReference
Viability Embryonic lethal at mid-gestation
Vascular Phenotype Disintegration of nascent vessels, increased endothelial cell apoptosis
Cardiac Development Abnormal heart and somite development

To study the role of VE-cadherin in adult animals, tamoxifen-inducible, endothelial-specific Cre-LoxP systems are used. The VE-cadherin-CreERT2 mouse line allows for the temporal control of gene deletion specifically in endothelial cells upon administration of tamoxifen.

Protocol: Tamoxifen-Inducible Gene Deletion in VE-Cadherin-CreERT2 Mice

This protocol is a standard method for inducing Cre-recombinase activity in adult mice.

Materials:

  • VE-Cadherin-CreERT2 mice crossed with mice carrying a floxed allele of the gene of interest

  • Tamoxifen

  • Corn oil

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Prepare a stock solution of tamoxifen in corn oil (e.g., 20 mg/ml) by shaking overnight at 37°C.

  • Administer tamoxifen to adult mice via intraperitoneal injection. A common regimen is 75-100 mg/kg of body weight daily for 5 consecutive days.

  • Allow a waiting period of several days to a week for Cre-mediated recombination and subsequent protein turnover to occur before phenotypic analysis.

Zebrafish (Danio rerio) Model

Zebrafish embryos are a powerful model for studying vascular development due to their transparency and rapid external development. The function of VE-cadherin is conserved in zebrafish, and morpholino-mediated knockdown can be used to study the effects of its depletion.

Protocol: Whole-Mount In Situ Hybridization for VE-cadherin in Zebrafish Embryos

This protocol allows for the visualization of cdh5 (VE-cadherin) expression in the developing vasculature.

Materials:

  • Zebrafish embryos at the desired developmental stage

  • 4% paraformaldehyde (PFA) in PBS

  • Methanol series

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense RNA probe for cdh5

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP staining solution

Procedure:

  • Fix zebrafish embryos in 4% PFA overnight at 4°C.

  • Dehydrate the embryos through a graded methanol series and store at -20°C.

  • Rehydrate the embryos and permeabilize with Proteinase K.

  • Pre-hybridize the embryos in hybridization buffer.

  • Hybridize with the DIG-labeled cdh5 probe overnight at 65-70°C.

  • Perform stringent washes to remove unbound probe.

  • Incubate with an anti-DIG-AP antibody.

  • Wash to remove unbound antibody.

  • Develop the color reaction using NBT/BCIP solution.

  • Mount and image the stained embryos.

VE-Cadherin Signaling Pathways

The function of VE-cadherin is tightly regulated by intracellular signaling pathways, primarily involving Vascular Endothelial Growth Factor (VEGF) and Src family kinases.

VEGF Signaling and VE-Cadherin Regulation

VEGF, a potent inducer of angiogenesis and vascular permeability, modulates VE-cadherin function. In quiescent endothelial cells, VE-cadherin forms a complex with VEGF Receptor 2 (VEGFR2), which dampens its signaling. Upon VEGF stimulation, this complex is disrupted, leading to VEGFR2 activation and subsequent phosphorylation and internalization of VE-cadherin, which increases vascular permeability.

G cluster_vegf VEGF Signaling cluster_cadherin Adherens Junction cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Src Src Kinase VEGFR2->Src Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway VEGFR2->MAPK_ERK Activates VECad VE-Cadherin Catenins β-catenin, p120-catenin VECad->Catenins Binds Internalization VE-Cadherin Internalization VECad->Internalization Internalization Permeability Increased Vascular Permeability Angiogenesis Angiogenesis CellSurvival Cell Survival Src->VECad Phosphorylates Y685 Internalization->Permeability PI3K_Akt->CellSurvival MAPK_ERK->Angiogenesis

VEGF signaling pathway regulating VE-cadherin and endothelial function.
Src Kinase and VE-Cadherin Phosphorylation

Src family kinases play a pivotal role in regulating VE-cadherin-mediated adhesion. Upon stimulation by factors like VEGF, Src is activated and phosphorylates specific tyrosine residues on the cytoplasmic tail of VE-cadherin, notably Y658 and Y685. This phosphorylation event is a key step leading to the disassembly of adherens junctions and an increase in endothelial permeability.

G cluster_stimulus External Stimuli cluster_kinase Kinase Activation cluster_cadherin VE-Cadherin Complex cluster_outcome Cellular Outcome VEGF VEGF Src Src Kinase VEGF->Src Activates InflammatoryMediators Inflammatory Mediators InflammatoryMediators->Src Activates VECad VE-Cadherin Src->VECad Phosphorylates Phospho_VECad Phosphorylated VE-Cadherin (pY658, pY685) VECad->Phospho_VECad JunctionDisassembly Adherens Junction Disassembly Phospho_VECad->JunctionDisassembly IncreasedPermeability Increased Permeability JunctionDisassembly->IncreasedPermeability

Src kinase-mediated phosphorylation of VE-cadherin.

Conclusion

The in vivo delivery of pVEC Cadherin-5 holds significant therapeutic potential for a range of vascular diseases. The selection of an appropriate delivery system and animal model is critical for the successful translation of preclinical findings. This document provides a foundational resource for researchers to design and execute experiments aimed at modulating VE-cadherin function in vivo. Further optimization of delivery vectors to enhance endothelial cell specificity and transfection efficiency will be key to advancing this therapeutic approach.

References

Application Notes and Protocols for pVEC Cadherin-5 Fusion Proteins in Cellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic proteins, peptides, and other macromolecules into living cells is a critical challenge in drug development and biomedical research. Cell-penetrating peptides (CPPs) have emerged as a promising tool to overcome the barrier of the cell membrane. pVEC is an 18-amino acid cell-penetrating peptide derived from the murine vascular endothelial (VE)-cadherin-5 protein (amino acids 615-632)[1][2]. It has been demonstrated to efficiently translocate across cell membranes in a receptor-independent manner, enabling the intracellular delivery of various cargo molecules[3][4][5].

These application notes provide a comprehensive guide to the design, creation, purification, and application of pVEC Cadherin-5 fusion proteins for cellular entry. The protocols outlined below are intended to serve as a foundational methodology for researchers seeking to utilize this technology for the intracellular delivery of their protein of interest.

Principle of pVEC-Mediated Cell Entry

The pVEC peptide facilitates the entry of fused cargo proteins into cells through a mechanism that is not fully elucidated but appears to involve direct membrane translocation and may also engage endocytic pathways. The peptide is characterized by a hydrophobic N-terminal region and a cationic character, both of which are crucial for its cell-penetrating activity. The initial interaction is thought to be an electrostatic attraction between the cationic residues of pVEC and the negatively charged cell surface, followed by a disruption or translocation across the lipid bilayer. Studies have shown that pVEC can deliver cargo into the cytoplasm and nucleus of various cell types, including endothelial and melanoma cells.

Designing pVEC Cadherin-5 Fusion Proteins

The successful construction of a functional pVEC fusion protein requires careful consideration of the fusion construct design. The orientation of the pVEC peptide relative to the cargo protein and the nature of the linker sequence can significantly impact expression, solubility, and cell-penetrating efficiency.

Key Design Considerations:

  • pVEC Sequence: The murine pVEC sequence is LLIILRRRIRKQAHAHSK.

  • Fusion Orientation: The pVEC peptide can be fused to either the N-terminus or the C-terminus of the cargo protein. Empirical testing is often necessary to determine the optimal orientation for a specific protein of interest.

  • Linker Sequence: A flexible linker, such as a short chain of glycine and serine residues (e.g., (GGGGS)n), should be incorporated between the pVEC peptide and the cargo protein. This provides spatial separation, minimizing potential interference between the two domains and allowing for proper folding of the cargo protein.

  • Purification Tag: The inclusion of an affinity tag, such as a polyhistidine (6xHis) tag, is highly recommended for straightforward purification of the fusion protein. The tag can be placed at either the N- or C-terminus of the fusion construct, but its position should be considered in relation to the pVEC peptide and the cargo protein to avoid interference with their respective functions.

  • Codon Optimization: For optimal expression in a chosen expression system (e.g., E. coli), the DNA sequence encoding the fusion protein should be codon-optimized.

Quantitative Data Summary

The efficiency of pVEC-mediated cargo delivery can be influenced by several factors, including the nature of the cargo, the cell type, and the concentration of the fusion protein. The following table summarizes available quantitative data on pVEC-mediated delivery. It is important to note that these values are derived from specific experimental contexts and may not be directly transferable to all systems.

Cargo DeliveredCell TypepVEC ConcentrationDelivery EfficiencyReference
Cas9/sgRNA RNPChlamydomonas reinhardtii5 µM8.41%
Cas9/sgRNA RNPChlamydomonas reinhardtii8 µM24.36%
Cas9/sgRNA RNPChlamydomonas reinhardtii10 µM46.56%
Various Proteins (6 kDa to 150 kDa)Chlamydomonas reinhardtiiNot specifiedEffective delivery observed
Streptavidin-FITC (67 kDa)Multiple mammalian cell linesNot specifiedSuccessful translocation observed

Experimental Protocols

Protocol 1: Construction of a pVEC-Cargo Fusion Plasmid

This protocol describes the general steps for cloning a pVEC-cargo fusion construct into a bacterial expression vector.

Materials:

  • Expression vector (e.g., pET series with a 6xHis tag)

  • DNA sequence of the cargo protein (codon-optimized for E. coli)

  • DNA synthesis service or primers for PCR amplification

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli strain for cloning (e.g., DH5α)

  • Competent E. coli strain for expression (e.g., BL21(DE3))

  • Standard molecular biology reagents and equipment

Methodology:

  • Design the Fusion Construct:

    • Synthesize the DNA sequence encoding the pVEC peptide (LLIILRRRIRKQAHAHSK), a flexible linker (e.g., GGGGS), and your cargo protein.

    • Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into the chosen expression vector. Ensure the fusion construct is in-frame with the vector's purification tag (e.g., 6xHis).

  • Vector and Insert Preparation:

    • Amplify the fusion construct DNA using PCR if not fully synthesized.

    • Digest both the expression vector and the fusion construct DNA with the selected restriction enzymes.

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation and Transformation:

    • Ligate the purified insert into the digested vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

  • Clone Verification:

    • Select several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA and verify the correct insertion by restriction digest and Sanger sequencing.

  • Transformation for Expression:

    • Transform the verified plasmid into a suitable expression strain of E. coli, such as BL21(DE3).

Protocol 2: Expression and Purification of the pVEC-Cargo Fusion Protein

This protocol outlines the expression of the pVEC-cargo fusion protein in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells carrying the pVEC-cargo expression plasmid

  • LB broth with the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA agarose resin

  • Chromatography column

  • Standard protein analysis reagents and equipment (SDS-PAGE, Coomassie stain, Western blot)

Methodology:

  • Protein Expression:

    • Inoculate a starter culture of the transformed E. coli BL21(DE3) and grow overnight.

    • The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Equilibrate the Ni-NTA resin in a chromatography column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

    • Elute the fusion protein with elution buffer.

    • Collect the eluted fractions.

  • Analysis and Buffer Exchange:

    • Analyze the collected fractions by SDS-PAGE to confirm the purity of the fusion protein.

    • Pool the fractions containing the purified protein and perform a buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 3: Cell Entry Assay

This protocol describes a method to assess the cell entry of the pVEC-cargo fusion protein using fluorescence microscopy. For this assay, the cargo protein should ideally be fluorescent (e.g., GFP) or labeled with a fluorescent dye.

Materials:

  • Purified pVEC-cargo fusion protein (fluorescently labeled)

  • Target cells (e.g., HeLa, HEK293)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Fluorescence microscope

Methodology:

  • Cell Seeding:

    • Seed the target cells in a glass-bottom dish or multi-well plate and allow them to adhere overnight.

  • Treatment with Fusion Protein:

    • The next day, remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the desired concentration of the pVEC-cargo fusion protein. Include a negative control (e.g., cargo protein without the pVEC tag).

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing and Fixing:

    • Remove the medium containing the fusion protein and wash the cells several times with PBS to remove any protein that is not internalized.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining and Imaging:

    • Wash the cells with PBS and stain the nuclei with DAPI.

    • Image the cells using a fluorescence microscope, capturing images in the appropriate channels for the fluorescent cargo and DAPI.

  • Analysis:

    • Quantify the cell entry by measuring the fluorescence intensity within the cells or by counting the percentage of fluorescently positive cells.

Visualizations

Signaling Pathways and Cellular Mechanisms

pVEC_Cell_Entry cluster_intracellular Intracellular Space pVEC_Fusion pVEC-Cargo Fusion Protein membrane pVEC_Fusion->membrane Electrostatic Interaction cytoplasm Cytoplasm membrane->cytoplasm Direct Translocation endosome Endosome membrane->endosome Endocytosis nucleus Nucleus cytoplasm->nucleus Nuclear Localization (cargo-dependent) endosome->cytoplasm Endosomal Escape

Experimental Workflow for Creating and Testing pVEC Fusion Proteins

experimental_workflow design 1. Fusion Protein Design (pVEC + Linker + Cargo + Tag) cloning 2. Cloning into Expression Vector design->cloning expression 3. Protein Expression in E. coli cloning->expression purification 4. Affinity Purification (e.g., Ni-NTA) expression->purification analysis 5. Purity & Concentration Analysis (SDS-PAGE) purification->analysis cell_entry 6. Cell Entry Assay (Fluorescence Microscopy) analysis->cell_entry quantification 7. Quantification of Cellular Uptake cell_entry->quantification

References

Application Notes and Protocols for pVEC Cadherin-5 Mediated Nuclear Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic agents to the nucleus of a cell is a significant challenge in drug development. The nuclear envelope presents a formidable barrier to the entry of many molecules. Cell-penetrating peptides (CPPs) have emerged as a promising tool to overcome this barrier. pVEC, an 18-amino acid peptide derived from murine VE-cadherin (also known as Cadherin-5), is a cell-penetrating peptide that has been shown to facilitate the rapid and efficient internalization of various cargo molecules, with a notable tendency for nuclear accumulation.[1][2] This document provides detailed application notes and experimental protocols for utilizing pVEC for the delivery of cargo to the nucleus.

The pVEC peptide has the sequence LLIILRRRIRKQAHAHSK.[2] Its mechanism of cellular entry is thought to involve a combination of direct translocation across the plasma membrane and endocytosis, making it a versatile carrier for a range of molecules, including peptides, proteins, and nucleic acids.[3][4] Studies have indicated that the hydrophobic N-terminal region of pVEC is crucial for its efficient cellular translocation.

Data Presentation: Quantitative Analysis of pVEC-Mediated Delivery

Quantitative data on the nuclear delivery efficiency of pVEC in mammalian cells is still emerging in the literature. However, studies in other model systems, such as microalgae, have provided initial benchmarks for its efficacy. It is important to note that delivery efficiencies can be highly dependent on the cell type, cargo, and experimental conditions.

Cargo TypeModel SystempVEC Concentration (µM)Delivery Efficiency (% of cells with uptake)Reference
Ribonucleoprotein (RNP)Chlamydomonas reinhardtii58.41%
Ribonucleoprotein (RNP)Chlamydomonas reinhardtii824.36%
Ribonucleoprotein (RNP)Chlamydomonas reinhardtii1046.56%

Signaling Pathways and Cellular Uptake

The precise signaling pathways involved in pVEC peptide uptake in mammalian cells are not yet fully elucidated and appear to differ from the well-characterized signaling of the full-length VE-cadherin protein at adherens junctions. Evidence suggests a dual-mode of entry for pVEC: direct translocation and endocytosis.

pVEC_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pVEC_Cargo pVEC-Cargo Complex Membrane pVEC_Cargo->Membrane Interaction Endosome Endosome Membrane->Endosome Endocytosis Cytosolic_Cargo Free pVEC-Cargo Membrane->Cytosolic_Cargo Direct Translocation Endosome->Cytosolic_Cargo Endosomal Escape Nuclear_Pore Nuclear Pore Complex Cytosolic_Cargo->Nuclear_Pore Nuclear Import Nuclear_Cargo Nuclear Accumulation Nuclear_Pore->Nuclear_Cargo

pVEC cellular uptake and nuclear delivery pathway.

Experimental Protocols

Herein, we provide detailed protocols for the conjugation of a fluorescent dye to pVEC, its delivery to mammalian cells, and the subsequent analysis of its nuclear localization.

Protocol 1: Conjugation of a Fluorescent Dye to pVEC Peptide

This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., an NHS-ester dye) to the N-terminus or a lysine residue of the pVEC peptide.

Conjugation_Workflow Peptide_Prep Prepare pVEC Peptide Solution (1-5 mg/mL in 0.1 M NaHCO3, pH 8.3) Reaction Mix Peptide and Dye Solutions (5-10 fold molar excess of dye) Peptide_Prep->Reaction Dye_Prep Prepare NHS-Ester Dye Solution (10 mg/mL in anhydrous DMSO) Dye_Prep->Reaction Incubation Incubate for 1-2 hours (Room temperature, in the dark) Reaction->Incubation Purification Purify Conjugate (Reverse-phase HPLC) Incubation->Purification Characterization Characterize Conjugate (Mass Spectrometry, Spectroscopy) Purification->Characterization

Workflow for fluorescent dye conjugation to pVEC.

Materials:

  • Purified pVEC peptide

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Prepare Peptide Solution: Dissolve the purified pVEC peptide in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add the dye solution to the peptide solution at a 5- to 10-fold molar excess of the dye.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled pVEC peptide from unreacted dye and unconjugated peptide using a reverse-phase HPLC system.

  • Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and determine the labeling efficiency by spectroscopy.

Protocol 2: Delivery of Fluorescently Labeled pVEC to Mammalian Cells

This protocol outlines the procedure for treating cultured mammalian cells with the fluorescently labeled pVEC and preparing them for imaging.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293, or human aortic endothelial cells) cultured on glass-bottom dishes or chamber slides

  • Fluorescently labeled pVEC conjugate

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed the cells onto an appropriate imaging substrate and allow them to adhere and grow to 50-70% confluency.

  • Preparation of pVEC Solution: Dilute the fluorescently labeled pVEC conjugate in serum-free cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

  • Cell Treatment: Remove the culture medium from the cells and wash once with PBS. Add the pVEC-containing medium to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: Remove the pVEC-containing medium and wash the cells three times with PBS to remove extracellular peptide.

  • Nuclear Staining and Fixation (for fixed-cell imaging):

    • Add the nuclear counterstain to the cells at the recommended concentration and incubate for 10-15 minutes.

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Mount the coverslip with an appropriate mounting medium.

  • Nuclear Staining (for live-cell imaging):

    • Add a live-cell compatible nuclear stain (e.g., Hoechst 33342) to the cells and incubate for 10-15 minutes.

    • Replace the staining medium with fresh, pre-warmed imaging medium.

Protocol 3: Quantification of pVEC Nuclear Localization by Confocal Microscopy

This protocol describes how to acquire and analyze confocal microscopy images to quantify the nuclear localization of the fluorescently labeled pVEC.

Quantification_Workflow Image_Acquisition Acquire Z-stack Images (Separate channels for pVEC and nucleus) Image_Processing Image Processing (e.g., background subtraction) Image_Acquisition->Image_Processing Segmentation Segment Nuclei and Cytoplasm (Based on nuclear stain and cell morphology) Image_Processing->Segmentation Intensity_Measurement Measure Mean Fluorescence Intensity (In nuclear and cytoplasmic regions) Segmentation->Intensity_Measurement Ratio_Calculation Calculate Nuclear-to-Cytoplasmic (N/C) Ratio Intensity_Measurement->Ratio_Calculation Data_Analysis Statistical Analysis (Across multiple cells and conditions) Ratio_Calculation->Data_Analysis

Workflow for quantifying nuclear localization.

Equipment and Software:

  • Confocal laser scanning microscope

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Image Acquisition:

    • Using the confocal microscope, locate the cells treated with fluorescently labeled pVEC.

    • Set the excitation and emission wavelengths appropriate for the pVEC-conjugated dye and the nuclear stain.

    • Acquire Z-stack images of multiple fields of view to ensure a representative sample. Capture images in separate channels for the pVEC signal and the nuclear signal.

  • Image Analysis:

    • Open the Z-stack images in your image analysis software.

    • Create a maximum intensity projection if a 2D analysis is desired, or analyze individual Z-slices.

    • Define Regions of Interest (ROIs):

      • Use the nuclear channel to automatically or manually segment the nuclei and create nuclear ROIs.

      • Define the whole-cell ROI based on the pVEC fluorescence or brightfield image.

      • Create a cytoplasmic ROI by subtracting the nuclear ROI from the whole-cell ROI.

    • Measure Fluorescence Intensity:

      • Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs for the pVEC channel.

    • Calculate the Nuclear-to-Cytoplasmic (N/C) Ratio: For each cell, divide the mean nuclear fluorescence intensity by the mean cytoplasmic fluorescence intensity.

  • Data Interpretation: An N/C ratio greater than 1 indicates nuclear accumulation. Compare the N/C ratios across different experimental conditions to assess changes in nuclear delivery efficiency.

Protocol 4: Subcellular Fractionation for Biochemical Quantification

This protocol allows for the biochemical separation of nuclear and cytoplasmic fractions to quantify the amount of pVEC-cargo in each compartment, typically by Western blot if the cargo is a protein.

Materials:

  • Cultured mammalian cells treated with pVEC-cargo

  • Hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors)

  • Detergent (e.g., NP-40 or Triton X-100)

  • High-salt nuclear extraction buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, with protease inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Harvesting: Harvest the treated cells by scraping or trypsinization and wash with ice-cold PBS.

  • Cytoplasmic Extraction:

    • Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.

    • Add a small amount of detergent (e.g., final concentration of 0.1% NP-40) and gently lyse the cells using a Dounce homogenizer.

    • Centrifuge at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C to pellet the nuclei.

    • Carefully collect the supernatant, which is the cytoplasmic fraction.

  • Nuclear Extraction:

    • Wash the nuclear pellet with hypotonic buffer.

    • Resuspend the washed pellet in high-salt nuclear extraction buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei and extract nuclear proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.

    • Collect the supernatant, which contains the soluble nuclear proteins.

  • Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions.

    • Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody against the cargo protein to determine its relative abundance in each compartment.

Protocol 5: Assessing the Biological Activity of a Nuclear-Delivered Cargo

This protocol provides a general framework for assessing the function of a delivered cargo, using a transcription factor as an example.

Materials:

  • Reporter cell line with a fluorescent protein (e.g., GFP) under the control of a promoter responsive to the transcription factor of interest.

  • pVEC conjugated to the active transcription factor.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Treatment: Treat the reporter cell line with the pVEC-transcription factor conjugate as described in Protocol 2. Include appropriate controls (e.g., untreated cells, cells treated with pVEC alone, cells treated with the transcription factor alone).

  • Incubation: Incubate the cells for a sufficient time to allow for nuclear import of the transcription factor, binding to the promoter, and expression of the reporter protein (e.g., 24-48 hours).

  • Analysis:

    • Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells and the mean fluorescence intensity of the GFP signal. An increase in GFP signal in cells treated with the pVEC-transcription factor conjugate compared to controls indicates successful delivery and biological activity.

    • Fluorescence Microscopy: Image the cells and visually or quantitatively assess the expression of the reporter protein.

Conclusion

The pVEC peptide represents a promising vehicle for the delivery of therapeutic and research agents to the nucleus. The protocols provided here offer a starting point for researchers to explore the potential of pVEC-mediated nuclear delivery. It is important to note that optimization of these protocols, particularly with respect to cargo conjugation, peptide concentration, and incubation times, will be necessary for each specific application and cell type. Further research into the precise mechanisms of pVEC uptake and trafficking will undoubtedly lead to the development of even more efficient nuclear delivery strategies.

References

Troubleshooting & Optimization

troubleshooting low uptake of pVEC-cargo conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low uptake of pVEC-cargo conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is pVEC and how does it facilitate cargo delivery?

A1: pVEC is a cell-penetrating peptide (CPP) derived from the murine vascular endothelial-cadherin protein.[1] It is classified as a secondary amphipathic or intermediately hydrophobic CPP.[2] pVEC facilitates the delivery of conjugated cargo molecules, such as drugs, proteins, or nucleic acids, across the cell membrane into the cell's interior. The N-terminal hydrophobic amino acids of pVEC are critical for its ability to translocate across cellular membranes.[1]

Q2: What is the primary mechanism of pVEC-cargo conjugate uptake?

A2: The primary mechanism for pVEC and its cargo conjugates to enter cells is through endocytosis.[1][2] Experimental evidence shows that treatment with endocytosis inhibitors, such as wortmannin, significantly reduces the cellular uptake of pVEC. This suggests that the conjugate is first enveloped by the cell membrane to form an endosome, which is then internalized into the cytoplasm. While direct penetration is another potential mechanism for some CPPs, endocytosis is considered the major pathway for pVEC.

Q3: Can the properties of my cargo affect the uptake of the pVEC conjugate?

A3: Yes, the characteristics of the cargo molecule can significantly influence the uptake efficiency of the entire pVEC-cargo conjugate. Factors such as the size, charge, and hydrophobicity of the cargo can alter the overall physicochemical properties of the conjugate, potentially affecting its interaction with the cell membrane and the subsequent internalization process. For instance, a highly charged or bulky cargo might hinder the ability of the pVEC peptide to efficiently initiate endocytosis.

Q4: What are common reasons for low uptake of pVEC-cargo conjugates?

A4: Low uptake can stem from a variety of factors, including:

  • Suboptimal Conjugate Design: Improper conjugation chemistry, steric hindrance of the pVEC peptide by the cargo, or alterations to the critical N-terminal region of pVEC can impair its function.

  • Experimental Conditions: Inappropriate conjugate concentration, incubation time, or temperature can negatively impact uptake.

  • Cell Line Variability: Different cell lines exhibit varying efficiencies of endocytosis, which can affect the internalization of pVEC-cargo conjugates.

  • Conjugate Stability: Degradation of the peptide or the linker in the experimental medium can reduce the amount of functional conjugate available for uptake.

  • Endosomal Entrapment: The conjugate may be successfully internalized into endosomes but fail to escape into the cytosol, leading to degradation in the lysosomal pathway.

Troubleshooting Guide

This guide addresses specific issues that can lead to low uptake of pVEC-cargo conjugates and provides actionable steps to resolve them.

Issue 1: Consistently low or no detectable intracellular cargo.

This is often the primary indication of a problem with the experimental setup or the conjugate itself.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Suboptimal Conjugate Concentration Perform a dose-response experiment to determine the optimal concentration of the pVEC-cargo conjugate for your specific cell line. Start with a concentration range reported in the literature for pVEC or similar CPPs and narrow it down based on your results.
Inadequate Incubation Time Optimize the incubation time. Perform a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to identify the point of maximum uptake for your experimental system.
Incorrect Incubation Temperature Ensure experiments are conducted at 37°C. Endocytosis is an active, energy-dependent process that is significantly inhibited at lower temperatures.
Conjugate Instability Assess the stability of your conjugate in your cell culture medium. Use techniques like HPLC or mass spectrometry to check for degradation over the course of your experiment. If instability is an issue, consider using a more stable linker or modifying the peptide to resist enzymatic degradation.
Cell Line with Low Endocytic Activity If possible, test your conjugate on a different cell line known to have high endocytic activity to confirm the conjugate is functional. If you must use a specific cell line, you may need to explore methods to enhance endocytosis, though this can introduce experimental variables.
Issue 2: High signal in endosomes/lysosomes but low cytosolic signal.

This indicates successful internalization but poor endosomal escape, a common bottleneck for CPP-mediated delivery.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Endosomal Entrapment Co-stain with endosomal or lysosomal markers (e.g., LysoTracker) to confirm the subcellular localization of your cargo. If the cargo is trapped, consider incorporating an endosomolytic agent into your delivery strategy. Be aware that these agents can be toxic to cells and require careful optimization.
Cleavage of Linker in Endosome If your experimental design relies on the cargo being released from the pVEC peptide, ensure the linker is designed to be cleaved in the endosomal or cytosolic environment. The choice of a cleavable vs. non-cleavable linker is critical for payload release.
Issue 3: Variability in uptake between experiments.

Potential Causes & Troubleshooting Steps:

Potential CauseRecommended Action
Inconsistent Cell Culture Conditions Ensure consistent cell passage number, confluency, and media composition for all experiments. Cell health and density can significantly impact endocytic rates.
Inconsistent Conjugate Preparation Prepare fresh dilutions of the pVEC-cargo conjugate for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.
Issues with Detection Method Validate your method for quantifying uptake (e.g., flow cytometry, fluorescence microscopy, plate reader). Ensure instrument settings are consistent and that your controls (untreated cells, cells with free cargo) are behaving as expected.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay

This protocol provides a basic framework for assessing the uptake of a fluorescently labeled pVEC-cargo conjugate.

  • Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate) and allow them to adhere and reach 70-80% confluency.

  • Preparation of Conjugate: Prepare serial dilutions of the pVEC-cargo conjugate in serum-free or complete cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the conjugate. Incubate for the desired time (e.g., 2-4 hours) at 37°C in a CO2 incubator.

  • Washing: Remove the conjugate-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any conjugate that is not internalized.

  • Quantification:

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze on a flow cytometer to quantify the mean fluorescence intensity.

    • Fluorescence Microscopy: Fix the cells, stain with a nuclear counterstain (e.g., DAPI), and visualize using a fluorescence microscope to observe subcellular localization.

    • Plate Reader: Lyse the cells and measure the fluorescence intensity of the lysate using a microplate reader.

Visualizations

pVEC_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start conjugate Prepare pVEC-cargo conjugate dilutions start->conjugate cells Seed and culture cells to 70-80% confluency start->cells incubate Incubate cells with conjugate at 37°C conjugate->incubate cells->incubate wash Wash cells to remove non-internalized conjugate incubate->wash analysis Quantify Uptake wash->analysis microscopy Fluorescence Microscopy analysis->microscopy Qualitative flow Flow Cytometry analysis->flow Quantitative plate Plate Reader analysis->plate Quantitative

Caption: Experimental workflow for assessing pVEC-cargo conjugate uptake.

Troubleshooting_Low_Uptake cluster_conjugate Conjugate Issues cluster_conditions Experimental Conditions cluster_mechanism Mechanism Issues issue Low Uptake of pVEC-cargo Conjugate design Suboptimal Design issue->design Check stability Degradation issue->stability Check concentration Concentration issue->concentration Optimize time Incubation Time issue->time Optimize temp Temperature issue->temp Verify cell_type Cell Line issue->cell_type Consider endocytosis Poor Endocytosis issue->endocytosis Verify escape Endosomal Escape Failure issue->escape Investigate Endocytosis_Pathway cluster_membrane Cell Exterior cluster_cell Cell Interior conjugate pVEC-cargo Conjugate membrane Plasma Membrane conjugate->membrane 1. Binding endosome Early Endosome membrane->endosome 2. Endocytosis lysosome Lysosome (Degradation) endosome->lysosome 4. Trafficking to Lysosome cytosol Cytosol (Cargo Release) endosome->cytosol 3. Endosomal Escape

References

Technical Support Center: Optimizing VE-Cadherin-5 Expression for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Vascular Endothelial (VE)-Cadherin-5 concentration for enhanced cell viability. This resource is designed for researchers, scientists, and drug development professionals working with endothelial cell cultures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of VE-cadherin in endothelial cell viability?

VE-cadherin, also known as Cadherin-5 or CD144, is a critical protein for endothelial cell-cell adhesion and the maintenance of vascular integrity.[1] Beyond its structural role, VE-cadherin is a key regulator of various cellular processes, including cell proliferation, apoptosis (programmed cell death), and contact inhibition.[2][3] It can transmit pro-survival signals that protect endothelial cells from apoptosis.[4][5] Therefore, optimizing its expression level is crucial for maintaining a healthy and viable endothelial cell culture.

Q2: Can the concentration of VE-cadherin be too high or too low?

Yes, both insufficient and excessive VE-cadherin expression can negatively impact cell viability.

  • Low VE-cadherin levels: A lack of VE-cadherin can lead to a disorganized endothelial monolayer, increased vascular permeability, and enhanced sensitivity to apoptotic stimuli.

  • High VE-cadherin levels: Overexpression of VE-cadherin can lead to reduced cell motility and may inhibit proliferation under certain conditions due to strong contact inhibition.

The optimal concentration will depend on the specific cell type and experimental context.

Q3: What are common signs of suboptimal VE-cadherin concentration in my cell culture?

Common indicators include:

  • Poor cell-cell adhesion and formation of gaps in the monolayer.

  • Increased cell death and detachment.

  • Reduced proliferation or, conversely, uncontrolled proliferation.

  • Altered cell morphology.

Q4: How does VE-cadherin interact with signaling pathways to regulate cell viability?

VE-cadherin clustering at cell-cell junctions can trigger intracellular signals that promote cell survival. This is achieved by preventing the nuclear translocation of factors like FoxO1 and β-catenin, which can regulate the expression of genes involved in vascular stabilization. VE-cadherin expression is also linked to the downregulation of survivin, an inhibitor of apoptosis, which is a key aspect of contact inhibition of cell growth.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Low Cell Viability After Transfection with VE-Cadherin Plasmid Transfection Reagent Toxicity: Some transfection reagents can be harsh on cells.1. Optimize the concentration of the transfection reagent and the DNA-to-reagent ratio. 2. Consider using a less toxic transfection method, such as electroporation or lentiviral transduction. 3. Ensure cells are healthy and at an optimal confluency (70-90%) before transfection.
Inappropriate VE-Cadherin Expression Level: Very high levels of VE-cadherin expression might inhibit proliferation.1. Perform a dose-response experiment by transfecting with a range of plasmid concentrations. 2. Generate stable cell lines and select clones with varying levels of VE-cadherin expression for further analysis.
Poor Monolayer Integrity and Increased Cell Death Insufficient VE-Cadherin Expression or Function: Low levels of functional VE-cadherin at cell junctions.1. Confirm VE-cadherin expression and localization at cell-cell junctions using immunofluorescence or Western blotting. 2. Ensure the culture medium contains adequate calcium, as cadherin-mediated adhesion is calcium-dependent. 3. If using a blocking antibody or inhibitor, titrate the concentration to find a balance between experimental effect and cell viability.
Reduced Cell Proliferation Strong Contact Inhibition: High density of cells with robust VE-cadherin-mediated contacts.1. VE-cadherin expression can inhibit proliferation in confluent endothelial cells. This is a normal physiological response. 2. If proliferation is desired, maintain cells at a lower density.
Inconsistent Results Between Experiments Variable Transfection Efficiency: Differences in the amount of VE-cadherin expressed in each experiment.1. Standardize the transfection protocol, including cell density, plasmid concentration, and incubation times. 2. For long-term and more consistent studies, generating stable cell lines expressing VE-cadherin is highly recommended.

Experimental Protocols

Protocol 1: Generation of Endothelial Cell Lines with Varying VE-Cadherin Expression Levels

This protocol outlines the steps to create stable endothelial cell lines to study the effect of different VE-cadherin concentrations on cell viability.

1. Vector Preparation:

  • Obtain a mammalian expression vector containing the full-length cDNA for human or murine VE-cadherin-5. The vector should also contain a selectable marker, such as resistance to puromycin or neomycin.
  • Prepare a control vector (e.g., an empty vector or a vector expressing a fluorescent protein like GFP) for comparison.

2. Cell Culture and Transfection:

  • Culture your endothelial cells (e.g., HUVECs) in their recommended growth medium to about 70-90% confluency.
  • Transfect the cells with the VE-cadherin expression vector and the control vector using a suitable transfection method (e.g., lipid-based transfection, electroporation, or lentiviral transduction).

3. Selection of Stable Transfectants:

  • 48-72 hours post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration of the antibiotic should be predetermined by generating a kill curve for your specific cell line.
  • Replace the selection medium every 2-3 days. Non-transfected cells will be eliminated over time.

4. Single-Cell Cloning and Expansion:

  • Once antibiotic-resistant colonies appear, isolate individual colonies using cloning cylinders or by limiting dilution.
  • Expand each clone in separate culture vessels.

5. Screening and Characterization of Clones:

  • Screen the expanded clones for VE-cadherin expression levels using:
  • Western Blotting: To quantify the total amount of VE-cadherin protein.
  • Immunofluorescence Microscopy: To visualize the localization of VE-cadherin at cell-cell junctions.
  • Select a few clones with varying expression levels (low, medium, and high) for further experiments.

Protocol 2: Assessing Cell Viability

1. Cell Seeding:

  • Seed the selected stable cell clones and the control cell line into 96-well plates at a predetermined optimal density.

2. Cell Viability Assay:

  • After allowing the cells to adhere and grow for a specific period (e.g., 24, 48, or 72 hours), perform a cell viability assay. Common methods include:
  • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of viable cells.
  • ATP-based Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies ATP, which is an indicator of metabolically active cells.
  • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify viable and non-viable cells.

3. Data Analysis:

  • Measure the absorbance or luminescence according to the assay manufacturer's instructions.
  • Normalize the results to the control cell line to determine the relative cell viability for each VE-cadherin expression level.

Quantitative Data Summary

The following table provides a hypothetical summary of results from a cell viability experiment using the protocols described above. Actual results may vary depending on the cell line and experimental conditions.

Cell LineRelative VE-Cadherin Expression (normalized to control)Relative Cell Viability (%) (at 48 hours)
Control (Empty Vector)1.0100 ± 5.2
VE-Cadherin Clone 1 (Low)2.5115 ± 6.8
VE-Cadherin Clone 2 (Medium)5.2125 ± 7.1
VE-Cadherin Clone 3 (High)10.895 ± 4.9

Visualizations

VE_Cadherin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VE-Cadherin_EC VE-Cadherin VE-Cadherin_TM VE-Cadherin (Transmembrane) p120 p120-catenin VE-Cadherin_TM->p120 Binds & Stabilizes beta-catenin β-catenin VE-Cadherin_TM->beta-catenin Binds PI3K PI3K VE-Cadherin_TM->PI3K Activates Proliferation Proliferation VE-Cadherin_TM->Proliferation Contact Inhibition alpha-catenin α-catenin beta-catenin->alpha-catenin Actin Actin Cytoskeleton alpha-catenin->Actin Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: VE-Cadherin signaling pathway influencing cell viability.

Experimental_Workflow Start Start: Endothelial Cells Transfection Transfection with VE-Cadherin Plasmid Start->Transfection Selection Antibiotic Selection Transfection->Selection Cloning Single-Cell Cloning Selection->Cloning Expansion Clonal Expansion Cloning->Expansion Screening Screen for Expression Level Expansion->Screening Viability_Assay Cell Viability Assay Screening->Viability_Assay Select Clones Analysis Data Analysis Viability_Assay->Analysis

Caption: Experimental workflow for optimizing VE-Cadherin concentration.

References

Technical Support Center: Enhancing Endosomal Escape of pVEC Cargo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide-based vectors (pVECs) for intracellular cargo delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to improve the endosomal escape of your pVEC cargo.

Frequently Asked Questions (FAQs)

Q1: What is endosomal escape and why is it critical for pVEC-mediated cargo delivery?

A1: Endosomal escape is the process by which cargo delivered into a cell via endocytosis is released from the endosomal compartment into the cytoplasm. For most pVEC-delivered therapeutics, such as siRNA, proteins, or plasmids, reaching the cytoplasm or nucleus is essential for their biological activity. Following endocytosis, pVEC-cargo complexes are entrapped within endosomes, which mature into late endosomes and eventually fuse with lysosomes. The acidic and enzyme-rich environment of lysosomes can lead to the degradation of the cargo. Therefore, efficient endosomal escape is a critical bottleneck that determines the overall success and efficacy of pVEC-mediated intracellular delivery.[1][2]

Q2: What are the primary mechanisms by which pVECs can facilitate endosomal escape?

A2: pVECs can be engineered to promote endosomal escape through several mechanisms:

  • Proton Sponge Effect: Peptides rich in residues like histidine become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosomal membrane.

  • Membrane Destabilization/Fusion: Some peptides, often inspired by viral fusion proteins, can directly interact with and destabilize the endosomal membrane.[3] This can involve the formation of pores or the induction of membrane fusion, allowing the cargo to be released into the cytosol.[1]

  • pH-Responsive Conformational Changes: Certain peptides are designed to undergo a conformational change at the acidic pH of the endosome.[4] This change can expose fusogenic or lytic domains that were previously masked at neutral pH, triggering membrane disruption.

Q3: How can I assess the endosomal escape efficiency of my pVEC-cargo complex?

A3: Several assays can be used to quantify or qualitatively assess endosomal escape:

  • Calcein Leakage Assay: This assay uses the self-quenching dye calcein. When encapsulated in endosomes, its fluorescence is quenched. Upon endosomal membrane rupture, calcein is released into the cytoplasm, leading to a significant increase in fluorescence that can be measured.

  • Galectin-8 (Gal8) Reporter Assay: Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes. By using a fluorescently tagged Gal8 (e.g., Gal8-YFP), endosomal rupture can be visualized as the recruitment of the fluorescent reporter to punctate structures within the cell.

  • Split-GFP Complementation Assay: In this assay, the cargo is fused to one part of a split green fluorescent protein (GFP), and the other part is expressed in the cytoplasm. Only upon successful endosomal escape and release of the cargo-fusion protein into the cytoplasm can the two parts of GFP complement each other and reconstitute a fluorescent signal.

Troubleshooting Guides

Problem 1: Low Transfection/Delivery Efficiency of pVEC Cargo

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
Inefficient Endosomal Escape Incorporate endosomolytic features into your pVEC design. This can include adding histidine-rich sequences for a proton sponge effect, or fusogenic peptides (e.g., INF7, GALA) that are activated by the low pH of the endosome.Enhancing the ability of the pVEC to disrupt the endosomal membrane is a direct way to increase the amount of cargo that reaches the cytoplasm.
Suboptimal pVEC:Cargo Ratio Perform a titration experiment to determine the optimal ratio of pVEC to cargo. This can be assessed by measuring transfection efficiency (for nucleic acids) or biological activity of the cargo.The ratio affects the overall charge, size, and stability of the complex, all of which can influence cellular uptake and endosomal escape.
Poor Cell Health Ensure cells are healthy, within a low passage number, and are plated at an optimal density (typically 70-90% confluency at the time of transfection).Unhealthy or overly confluent cells may have compromised endocytic pathways and be less receptive to transfection.
Presence of Serum during Complex Formation Form the pVEC-cargo complexes in a serum-free medium before adding them to the cells.Serum proteins can interfere with the complex formation and reduce transfection efficiency.
Degraded Cargo or pVEC Verify the integrity and purity of your cargo (e.g., via gel electrophoresis for nucleic acids) and pVEC (e.g., via mass spectrometry or HPLC).Degraded components will not form effective delivery complexes.
Problem 2: High Cellular Toxicity

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
Excessive pVEC Concentration Perform a dose-response experiment to find the highest concentration of the pVEC-cargo complex that does not cause significant cell death.High concentrations of cationic peptides can lead to membrane disruption of the plasma membrane, causing cytotoxicity.
Inherently Toxic pVEC Sequence Modify the pVEC sequence to reduce its cytotoxicity. This could involve reducing the overall positive charge or altering the amino acid composition.Some amino acid sequences are inherently more toxic to cells than others.
Contaminants in pVEC or Cargo Preparation Ensure that preparations are free of endotoxins and other contaminants by using high-quality reagents and purification methods.Contaminants can induce inflammatory responses and cell death.

Quantitative Data on Endosomal Escape Enhancement Strategies

The following table summarizes the reported efficiency of different strategies to enhance the endosomal escape of peptide-based vectors. Note: Direct comparison can be challenging due to variations in cell lines, cargo, and experimental conditions.

Enhancement Strategy Vector/Peptide Cargo Cell Line Observed Enhancement in Delivery/Activity Reference
Fusogenic Peptide (diINF-7) Cationic CarriersiRNAH1299Strong enhancement of gene silencing activity.
Fusogenic Peptide (DIV3W) DIV3WsiRNAOVCAR3Up to 94% knockdown of target mRNA.
pH-Responsive Peptide (H6CM18) T84.66GeloninLS174T1,000-6,000 fold increase in gelonin cell killing in vitro.
pH-Responsive Peptide (AT1) mPEG-AT1Doxorubicin-~3-fold more Doxorubicin release at pH 5.0.
Multivalency Multimeric TATVarious-Generally more efficient at endosomal permeation than monomeric TAT.

Experimental Protocols

Calcein Leakage Assay for pVEC Endosomal Escape

This protocol allows for the assessment of endosomal membrane disruption by measuring the release of the fluorescent dye calcein from endosomes into the cytoplasm.

Materials:

  • Calcein AM (acetoxymethyl ester)

  • pVEC-cargo complexes

  • Cells in culture

  • Serum-free culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate (or other suitable format for microscopy or plate reader) to reach 70-90% confluency on the day of the experiment.

  • Calcein Loading:

    • Prepare a working solution of Calcein AM in serum-free medium (typically 1-5 µM).

    • Wash the cells once with PBS.

    • Incubate the cells with the Calcein AM working solution for 30 minutes at 37°C.

    • Wash the cells twice with PBS to remove extracellular Calcein AM.

  • pVEC-Cargo Complex Formation:

    • Prepare your pVEC-cargo complexes in serum-free medium according to your established protocol.

  • Treatment:

    • Add the pVEC-cargo complexes to the calcein-loaded cells.

    • Include a positive control (e.g., a known lytic agent like Triton X-100 at a low concentration) and a negative control (untreated cells).

  • Measurement:

    • Incubate the cells for a desired time period (e.g., 1-4 hours).

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~490 nm, Emission: ~520 nm).

    • Alternatively, visualize the cells using a fluorescence microscope. Endosomal escape is indicated by a shift from punctate to diffuse cytosolic green fluorescence.

Galectin-8 (Gal8) Reporter Assay for Endosomal Damage

This protocol visualizes endosomal membrane damage by monitoring the recruitment of a fluorescently tagged Galectin-8 to damaged endosomes.

Materials:

  • Cells stably or transiently expressing a Galectin-8 fluorescent fusion protein (e.g., Gal8-YFP).

  • pVEC-cargo complexes.

  • Live-cell imaging microscope.

Protocol:

  • Cell Seeding: Seed the Gal8-reporter cells in a suitable imaging dish (e.g., glass-bottom dish).

  • pVEC-Cargo Complex Formation: Prepare your pVEC-cargo complexes as previously described.

  • Treatment and Imaging:

    • Add the pVEC-cargo complexes to the cells.

    • Immediately begin live-cell imaging using a confocal or widefield fluorescence microscope.

    • Acquire images at regular intervals (e.g., every 5-10 minutes) for several hours.

  • Analysis:

    • Analyze the images for the appearance of fluorescent puncta. The number, size, and intensity of these puncta correspond to the extent of endosomal damage.

    • Quantify the number of puncta per cell or the total puncta fluorescence intensity over time.

Visualizations

Signaling and Experimental Workflows

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space pVEC_Cargo pVEC-Cargo Complex Endocytosis Endocytosis pVEC_Cargo->Endocytosis Cellular Uptake Early_Endosome Early_Endosome Endocytosis->Early_Endosome

Troubleshooting_Workflow Start Low Delivery Efficiency Check_Complex Verify pVEC:Cargo Ratio & Formation Start->Check_Complex Check_Cells Assess Cell Health & Density Start->Check_Cells Check_Reagents Confirm Integrity of pVEC & Cargo Start->Check_Reagents Optimize_Escape Enhance Endosomal Escape Strategy Check_Complex->Optimize_Escape Check_Cells->Optimize_Escape Check_Reagents->Optimize_Escape Add_Fusogenic Incorporate Fusogenic Peptide Optimize_Escape->Add_Fusogenic Add_pH_Responsive Add pH-Responsive Element Optimize_Escape->Add_pH_Responsive Increase_Valency Increase Multivalency Optimize_Escape->Increase_Valency Success Improved Efficiency Add_Fusogenic->Success Add_pH_Responsive->Success Increase_Valency->Success

Gal8_Assay_Workflow Start Start: Seed Gal8-reporter cells Treat Treat with pVEC-cargo complex Start->Treat Image Live-cell fluorescence microscopy Treat->Image Analyze Quantify Gal8 puncta formation Image->Analyze Result Correlate puncta with endosomal escape Analyze->Result

References

Technical Support Center: Managing pVEC-Cadherin-5 Expression and Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pVEC-Cadherin-5 (Vascular Endothelial Cadherin-5) expression in primary cells, particularly concerning cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is VE-Cadherin (Cadherin-5) and what is its normal function?

Vascular Endothelial Cadherin (VE-cadherin), also known as Cadherin-5, is a crucial adhesion molecule found specifically at the junctions between endothelial cells. It plays a vital role in maintaining the integrity of the vascular barrier. Beyond its structural role, VE-cadherin is involved in various cellular processes, including cell proliferation, apoptosis (programmed cell death), and the modulation of vascular endothelial growth factor receptor (VEGFR) functions.[1] Its proper function is essential for embryonic angiogenesis (the formation of new blood vessels).[1]

Q2: We are observing high levels of primary cell death after trying to express VE-Cadherin-5. What are the potential causes of this cytotoxicity?

High levels of cytotoxicity when expressing VE-Cadherin-5 in primary cells can stem from several factors:

  • Overexpression-Induced Apoptosis: While VE-cadherin signaling can have anti-apoptotic effects, forced high-level expression can disrupt normal cellular processes and trigger apoptosis.[1][2] The C-terminus of VE-cadherin is involved in both pro-survival and anti-proliferative signaling, suggesting that an imbalance in its expression can lead to unintended consequences.[1]

  • Toxicity of the Gene Delivery Method: The method used to introduce the VE-cadherin gene can itself be toxic to primary cells.

    • Viral Vectors (Lentivirus, Adenovirus): While efficient, viral vectors can induce immune responses and cytotoxicity. High concentrations of viral particles can be particularly harmful.

    • Non-Viral Methods (Lipid-based reagents, Electroporation): Chemical transfection reagents can disrupt the cell membrane, leading to cell death. Electroporation can also cause significant cell impairment if not optimized.

  • Disruption of Endogenous Cadherin Balance: Overexpression of VE-cadherin can interfere with the function and stability of other cadherins, like N-cadherin, and their associated catenins (e.g., p120-catenin), which are critical for cell adhesion and signaling.

Q3: How can we reduce cytotoxicity associated with the gene delivery method for VE-Cadherin-5?

Optimizing your gene delivery protocol is critical for minimizing cytotoxicity. Here are some strategies for different methods:

  • Viral Vectors (Lentivirus/Adenovirus):

    • Titrate the Virus: Determine the lowest possible multiplicity of infection (MOI) that provides sufficient VE-cadherin expression. This can be achieved by performing a dose-response experiment.

    • Purify Viral Particles: Using purified virus preparations can reduce toxicity caused by contaminants from the virus production process.

    • Optimize Transduction Enhancers: While polycations like Polybrene can enhance transduction, they can also be toxic. Test different enhancers (e.g., DEAE-dextran) and concentrations to find the optimal balance.

    • Reduce Incubation Time: Limit the exposure of cells to the viral supernatant to the minimum time required for efficient transduction (e.g., 6 hours).

  • Non-Viral Methods:

    • Choose a Low-Toxicity Reagent: Consider polymer-based transfection reagents, which are often less toxic than lipid-based ones as they enter the cell via endocytosis.

    • Optimize DNA:Reagent Ratio: Titrate the amount of plasmid DNA and transfection reagent to find the most effective and least toxic combination for your specific primary cells.

    • Use Optimized Electroporation Systems: Systems like Nucleofector™ technology are designed for high-efficiency transfection of primary cells with better viability compared to standard electroporation.

Q4: Can controlling the level of VE-Cadherin-5 expression help in reducing cytotoxicity?

Yes, tightly controlling the expression level of VE-Cadherin-5 is crucial. Abnormally high levels can disrupt the delicate balance of cellular signaling.

  • Use of Inducible Expression Systems: Employing a tetracycline-inducible (Tet-On/Tet-Off) system allows for precise control over the timing and level of VE-cadherin expression. This enables you to induce expression to a desired level and turn it off if cytotoxicity is observed.

  • Utilize Weaker, Cell-Specific Promoters: Instead of strong, ubiquitous promoters like CMV, consider using endothelial-specific promoters (e.g., from the Tie2 or ICAM-2 genes) to drive more physiologically relevant expression levels. This can also help to avoid off-target expression in mixed cell cultures.

Q5: Are there alternative strategies to viral and chemical transfection for expressing VE-Cadherin-5 in sensitive primary cells?

For particularly sensitive primary cells, several alternative non-viral methods can be explored:

  • Physical Methods:

    • Electroporation: As mentioned, optimized electroporation can be effective for primary cells.

    • Magnetofection: This technique uses magnetic nanoparticles to concentrate DNA-vector complexes on the cell surface, increasing uptake efficiency and potentially reducing the required dose of reagents.

  • Engineered Non-Viral Vectors:

    • Minicircle DNA: These are supercoiled DNA vectors that lack the bacterial backbone, which can be immunogenic. This can lead to more persistent and high-level transgene expression with reduced immune responses.

  • Peptide-based Delivery: Certain cell-penetrating peptides can be used as carriers to deliver plasmid DNA into cells. In fact, a peptide derived from VE-cadherin itself, pVEC, has been shown to be a cell-penetrating peptide.

Troubleshooting Guides

Issue 1: High Cell Death Immediately Following Transduction/Transfection
Potential Cause Troubleshooting Step Rationale
High Viral Titer (MOI) Perform a titration of your viral stock to determine the optimal MOI that balances expression with viability.Excessive viral particles can be toxic to primary cells.
Transfection Reagent Toxicity 1. Optimize the DNA:reagent ratio. 2. Switch to a less toxic, polymer-based reagent. 3. Test different commercially available reagents optimized for primary cells.Lipid-based reagents can disrupt cell membranes, leading to immediate cytotoxicity.
Suboptimal Cell Health Ensure cells are healthy, actively dividing, and at the recommended confluency before transduction/transfection.Stressed or unhealthy cells are more susceptible to the toxicity of gene delivery procedures.
Contaminants in Viral Prep Use purified viral preparations.Impurities from the virus production process can contribute to cell death.
Issue 2: Delayed Cell Death or Poor Proliferation After Successful Initial Expression
Potential Cause Troubleshooting Step Rationale
VE-Cadherin Overexpression 1. Switch to an inducible expression system (e.g., Tet-On) to control expression levels. 2. Use a weaker or endothelial-specific promoter.Sustained high levels of VE-cadherin can interfere with normal cell cycle and apoptosis signaling pathways.
Disruption of Catenin Binding Co-express key binding partners like p120-catenin.p120-catenin is known to stabilize VE-cadherin at the cell surface and regulate its turnover. Overexpression without sufficient binding partners could lead to instability and degradation.
Immune Response to Transgene Consider using non-viral vectors like minicircles to reduce immunogenicity.Sustained expression of a transgene can trigger an immune response, leading to the elimination of expressing cells.

Experimental Protocols

Protocol 1: Lentiviral Transduction of Primary Endothelial Cells with Inducible VE-Cadherin-5

This protocol provides a general framework. Optimization for specific cell types and vectors is recommended.

  • Cell Seeding: Plate primary endothelial cells (e.g., HUVECs) in a 6-well plate to be 50-60% confluent on the day of transduction.

  • Lentivirus Preparation: Use a commercially available or in-house produced lentivirus encoding VE-Cadherin-5 under the control of a Tet-inducible promoter. Perform a virus titration to determine the optimal MOI.

  • Transduction:

    • Prepare transduction media containing the desired MOI of lentivirus and a transduction enhancer like Polybrene (final concentration 4-8 µg/mL) or DEAE-dextran.

    • Remove the culture medium from the cells and replace it with the transduction media.

    • Incubate for 6-8 hours.

    • After incubation, remove the transduction media and replace it with fresh, complete culture medium.

  • Induction of Expression:

    • Allow the cells to recover for 24-48 hours.

    • Add Doxycycline (a tetracycline analog) to the culture medium at various concentrations (e.g., 10-1000 ng/mL) to induce VE-Cadherin-5 expression.

  • Assessment of Expression and Cytotoxicity:

    • Monitor cell morphology and viability daily.

    • After 48-72 hours of induction, assess VE-Cadherin-5 expression by Western blot or immunofluorescence.

    • Quantify cell viability using a method like Trypan Blue exclusion or a commercial viability assay (e.g., MTT or PrestoBlue).

Protocol 2: Non-Viral Transfection of Primary Endothelial Cells using Polymer-based Reagents
  • Cell Seeding: Plate primary endothelial cells to be 70-80% confluent on the day of transfection.

  • Complex Formation:

    • In one tube, dilute the plasmid DNA encoding VE-Cadherin-5 in serum-free medium.

    • In a separate tube, dilute the polymer-based transfection reagent in serum-free medium.

    • Add the diluted DNA to the diluted reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Add the DNA-reagent complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate for 4-6 hours.

  • Post-Transfection Care:

    • After the incubation period, replace the medium with fresh, complete culture medium.

  • Analysis:

    • Assess transgene expression and cell viability 24-72 hours post-transfection.

Data Presentation

Table 1: Comparison of Gene Delivery Methods for VE-Cadherin-5 Expression in Primary Endothelial Cells

Method Typical Transduction/Transfection Efficiency Relative Cytotoxicity Key Advantages Key Disadvantages
Lentiviral Vector High (up to 90%)Moderate to HighStable integration, efficient for non-dividing cells.Potential for immunogenicity and insertional mutagenesis.
Adenoviral Vector High (variable in vivo)HighHighly efficient, infects a broad range of cells.Transient expression, can induce a strong immune response.
Lipid-based Reagents Low to ModerateModerate to HighSimple to use, commercially available.Can be highly toxic to primary cells, lower efficiency.
Polymer-based Reagents ModerateLow to ModerateLower cytotoxicity compared to lipids.Efficiency can be cell-type dependent.
Electroporation (Nucleofection) High (up to 90% in some primary cells)ModerateHigh efficiency for difficult-to-transfect cells.Requires specialized equipment, can cause cell stress.

Visualizations

VE_Cadherin_Signaling_and_Apoptosis VE-Cadherin Signaling Pathways in Endothelial Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VE_Cadherin VE-Cadherin VEGFR2 VEGFR-2 VE_Cadherin->VEGFR2 associates with p120 p120-catenin VE_Cadherin->p120 binds beta_catenin beta-catenin VE_Cadherin->beta_catenin binds PI3K PI3-Kinase VEGFR2->PI3K activates p120->VE_Cadherin stabilizes Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 induces Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: VE-Cadherin signaling pathway leading to the inhibition of apoptosis.

Transgene_Cytotoxicity_Troubleshooting Troubleshooting VE-Cadherin-5 Expression Cytotoxicity Start Start: High Cytotoxicity Observed Check_Delivery Assess Gene Delivery Method Start->Check_Delivery Check_Expression Evaluate Expression Level Check_Delivery->Check_Expression Low immediate toxicity Optimize_Delivery Optimize Delivery Protocol (e.g., lower MOI, change reagent) Check_Delivery->Optimize_Delivery High immediate toxicity Control_Expression Control Expression Level (e.g., inducible system, weaker promoter) Check_Expression->Control_Expression Delayed toxicity Assess_Viability Re-assess Cell Viability Optimize_Delivery->Assess_Viability Control_Expression->Assess_Viability Success Reduced Cytotoxicity Assess_Viability->Success Improved Alternative_Method Consider Alternative Delivery Method Assess_Viability->Alternative_Method Not Improved Alternative_Method->Assess_Viability

Caption: Logical workflow for troubleshooting cytotoxicity issues.

References

Technical Support Center: Preventing Aggregation of VE-Cadherin-5 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues with Vascular Endothelial (VE)-Cadherin-5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is VE-Cadherin-5 and why are its conjugates prone to aggregation?

Vascular Endothelial Cadherin (VE-Cadherin), also known as Cadherin-5 or CD144, is an endothelial-specific adhesion protein that is crucial for maintaining the integrity of cell-cell junctions in blood vessels.[1][2][3] It is a transmembrane protein that interacts with intracellular proteins called catenins to connect to the actin cytoskeleton, which is essential for stable cell adhesion.[4][5]

Conjugates of VE-Cadherin-5 can be prone to aggregation for several reasons:

  • Conformational Instability: The process of covalently linking a molecule (like a drug or a fluorophore) can disrupt the native three-dimensional structure of the VE-Cadherin protein, exposing hydrophobic regions that would normally be buried. These exposed patches can interact with each other on different molecules, leading to aggregation.

  • Increased Hydrophobicity: Many small molecule drugs or linkers used in conjugation are hydrophobic. Attaching them to the surface of VE-Cadherin increases the overall hydrophobicity of the conjugate, reducing its solubility in aqueous buffers and promoting aggregation.

  • Alteration of Surface Charge: Conjugation, especially at lysine residues, can alter the net surface charge and isoelectric point (pI) of the protein. If the pH of the solution is close to the new pI, the protein's solubility will be at its minimum, significantly increasing the risk of aggregation.

  • Improper Glycosylation: Studies have shown that the proper glycosylation of VE-cadherin is important for its native structure. Using bacterially-expressed VE-Cadherin, which lacks native glycosylation, can lead to non-native oligomerization and aggregation.

Q2: My VE-Cadherin-5 conjugate precipitated during the labeling reaction. What are the most likely causes?

Precipitation during the conjugation reaction is a common sign of acute instability. The primary causes are often related to the reaction conditions:

  • Incompatible Buffer Components: Buffers containing primary amines, such as Tris or glycine, are incompatible with N-hydroxysuccinimide (NHS)-ester based crosslinkers because they compete with the target protein for reaction, reducing efficiency and potentially causing other side reactions.

  • Incorrect pH: The efficiency of many conjugation reactions, particularly those involving NHS esters, is highly pH-dependent. While a slightly alkaline pH (7.2-8.5) is optimal for the reaction with primary amines, a pH that is too high or too close to the protein's isoelectric point can lead to instability and aggregation.

  • High Reagent Concentration: Adding the crosslinker or molecule to be conjugated too quickly or at too high a concentration can create localized "hot spots" where the protein is rapidly over-modified, leading to precipitation. This is especially true for reagents dissolved in organic solvents like DMSO.

  • Over-labeling: Adding too many molecules to the VE-Cadherin protein can drastically alter its physicochemical properties, leading to reduced solubility.

Q3: How can I optimize my conjugation protocol to minimize aggregation?

Optimizing the conjugation protocol involves carefully controlling reaction parameters. Key variables include the choice of buffer, protein concentration, reagent molar ratio, temperature, and the use of stabilizing additives.

Table 1: Recommended Starting Conditions for VE-Cadherin-5 Conjugation

ParameterRecommended Range/ConditionRationaleCitations
Protein Purity >95%Impurities can compete in the conjugation reaction and contribute to aggregation.
Protein Concentration 1-5 mg/mLBalances reaction kinetics with the risk of intermolecular aggregation.
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES)Prevents interference with amine-reactive chemistries like NHS esters.
Buffer pH 7.2 - 8.0Optimizes the reaction rate for NHS esters while maintaining protein stability. A pH closer to 7.4 may be needed for sensitive proteins.
Molar Ratio (Reagent:Protein) 5- to 20-fold molar excessA starting point to achieve sufficient labeling without causing over-modification and aggregation. This must be empirically optimized.
Reaction Temperature 4°C or Room TemperatureLower temperatures (4°C) slow the reaction but can significantly reduce aggregation, requiring longer incubation times.
Reaction Time 2-4 hours at 4°C; 1-2 hours at RTShould be optimized alongside temperature and molar ratio.
Mixing Gentle, continuous mixingEnsures a homogenous reaction and prevents localized high concentrations of reagents. Avoid vigorous vortexing which can cause shear stress.
Additives/Excipients Non-ionic surfactants (e.g., Tween 20/80)Can be included in small amounts to prevent surface adsorption and reduce aggregation.

Q4: What role does the linker play in conjugate stability?

The crosslinker that connects VE-Cadherin-5 to the other molecule plays a critical role in the stability and solubility of the final conjugate.

  • Hydrophilicity: Using hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains, can help counteract the hydrophobicity of a conjugated drug or label. This improves the overall solubility of the conjugate and reduces its propensity to aggregate.

  • Length: The length of the linker can affect the stability and reactivity of the conjugate. A longer, more flexible linker can help overcome steric hindrance by allowing the conjugated molecule to be positioned away from the protein surface, but an optimal length must be determined experimentally.

Q5: What are the best practices for purifying and storing VE-Cadherin-5 conjugates to maintain their solubility?

Proper handling after the reaction is critical to prevent aggregation.

  • Purification: Immediately after the reaction, it is important to remove excess, unreacted crosslinker and byproducts. Size-exclusion chromatography (SEC) or dialysis are common methods. SEC is particularly useful as it can also separate aggregates from the desired monomeric conjugate.

  • Storage Buffer: The final conjugate should be stored in a buffer that promotes its stability. This may require screening different pH levels and excipients.

  • Storage Temperature: For long-term storage, most protein conjugates should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C to -80°C. However, some conjugates, particularly those containing fluorescent dyes like phycoerythrin (PE), are sensitive to freezing and should be stored at 2-8°C. Always consult the specific recommendations for your conjugate components.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation during conjugation - Incompatible buffer (e.g., Tris with NHS ester) - Reagent added too quickly or from a poor solvent - pH is too high or close to the protein's pI- Exchange the protein into an amine-free buffer like PBS or HEPES at pH 7.2-8.0. - Add the dissolved reagent dropwise with gentle mixing. - Test a range of pH values; start closer to physiological pH (7.4).
Low yield of conjugated protein - Steric hindrance/inaccessible reactive site - Inappropriate reaction conditions (pH, temp, time) - Loss of product during purification- Use a crosslinker with a longer spacer arm to overcome steric hindrance. - Optimize reaction conditions as detailed in Table 1. - Choose a purification method suitable for the conjugate's size and properties (e.g., SEC).
Aggregation after purification/storage - High protein concentration - Suboptimal storage buffer (pH, ionic strength) - Repeated freeze-thaw cycles - Light exposure (for sensitive payloads)- Store at a lower concentration. - Screen for optimal buffer conditions, potentially including stabilizers or surfactants. - Aliquot the conjugate into single-use volumes before freezing. - Store light-sensitive conjugates in amber tubes or protected from light.

Key Experimental Protocols

Protocol 1: Buffer Exchange for VE-Cadherin-5

This protocol is essential before performing conjugation with amine-reactive reagents.

  • Objective: To remove incompatible buffer components (e.g., Tris, glycine, azide) from the VE-Cadherin-5 solution.

  • Method: Use a desalting column (e.g., Sephadex G-25) or dialysis.

  • Procedure (Desalting Column):

    • Equilibrate the desalting column with a suitable amine-free reaction buffer (e.g., PBS, pH 7.4).

    • Load the VE-Cadherin-5 sample onto the column.

    • Elute the protein with the reaction buffer according to the manufacturer's instructions. The protein will elute in the void volume, while smaller molecules like buffer salts are retained.

    • Collect the protein-containing fractions and determine the concentration.

Protocol 2: General Protocol for NHS-Ester-Based Conjugation

This protocol provides a starting point for conjugating a molecule to VE-Cadherin-5 via its lysine residues. All parameters should be optimized for your specific application.

  • Protein Preparation:

    • Prepare VE-Cadherin-5 at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0) using the buffer exchange protocol above.

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS-ester crosslinker or molecule in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.

  • Labeling Reaction:

    • Calculate the volume of the reagent solution needed to achieve a 5- to 20-fold molar excess.

    • While gently mixing the protein solution, add the dissolved reagent dropwise.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle, continuous mixing.

  • Purification:

    • Remove unreacted reagent and purify the VE-Cadherin-5 conjugate using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Caption: Troubleshooting decision tree for pVEC Cadherin-5 conjugate aggregation.

ConjugationWorkflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_post Post-Reaction Handling p1 1. VE-Cadherin-5 (>95% Purity) p2 2. Buffer Exchange (to PBS/HEPES, pH 7.2-8.0) p1->p2 r1 3. Control Conditions: - Temp (4°C or RT) - Molar Ratio (5-20x) - Gentle Mixing p2->r1 r2 4. Add Reagent Slowly r1->r2 post1 5. Purification (SEC or Dialysis) r2->post1 post2 6. Storage (Aliquot, -80°C) post1->post2

Caption: Optimized workflow to minimize aggregation during VE-Cadherin-5 conjugation.

References

Technical Support Center: pVEC Cadherin-5 Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Vascular Endothelial Cadherin-5 (VE-Cadherin). This resource provides essential guidance on maintaining the stability of VE-Cadherin in serum and other biological samples. Instability, primarily due to enzymatic degradation, is a common challenge that can significantly impact experimental outcomes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is VE-Cadherin (Cadherin-5), and why is its stability in serum critical?

VE-Cadherin, also known as Cadherin-5, is a crucial adhesion protein that forms the adherens junctions between endothelial cells, which line the interior of blood vessels. These junctions are vital for controlling vascular permeability and maintaining the integrity of the endothelial barrier. The extracellular domain of VE-Cadherin can be cleaved and released into circulation as soluble VE-Cadherin (sVEC). The levels of sVEC in serum are often studied as a biomarker for endothelial dysfunction, inflammation, and various vascular diseases.[1][2] Therefore, preventing the artificial degradation of VE-Cadherin in serum samples after collection is critical for accurate measurement and interpretation of these biomarker levels.

Q2: What causes VE-Cadherin to degrade in serum samples?

The primary cause of VE-Cadherin instability in serum is proteolytic degradation, a process known as "ectodomain shedding".[3][4] This involves enzymes cleaving the extracellular portion of the protein from the cell surface, releasing soluble fragments. This process can be initiated by inflammatory signals and can also occur ex vivo during sample processing if not handled properly.[1]

Q3: Which enzymes are primarily responsible for VE-Cadherin degradation?

Several families of proteases are implicated in VE-Cadherin cleavage:

  • A Disintegrin and Metalloproteinases (ADAMs): ADAM10 and ADAM17 are considered major sheddases of VE-Cadherin, often activated by inflammatory cytokines like TNF-α.

  • Matrix Metalloproteinases (MMPs): Various MMPs, such as MMP-2 and MMP-9, can cleave the VE-Cadherin ectodomain, contributing to increased vascular permeability.

  • Calpains: These calcium-dependent proteases are known to cleave the cytoplasmic tail of VE-Cadherin, which can mark the protein for degradation.

  • Caspases: During apoptosis (programmed cell death), caspases can cleave components of the adherens junction, including VE-Cadherin's binding partners, leading to junction disassembly.

  • Other Proteases: Enzymes like Angiotensin-Converting Enzyme 2 (ACE2) and the bacterial protease LasB from Pseudomonas aeruginosa have also been shown to cleave VE-Cadherin.

Q4: How can I improve the stability of VE-Cadherin in my serum samples?

Improving stability involves a combination of prompt sample processing and the use of protease inhibitors. Key strategies include:

  • Rapid Processing: Process blood samples as quickly as possible after collection. Keep samples on ice to reduce enzymatic activity.

  • Use of Anticoagulants: Collect blood in tubes containing EDTA, which chelates Ca²⁺ and can help inhibit calcium-dependent proteases like calpains.

  • Addition of Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your serum or plasma immediately after separation. For targeted inhibition, specific inhibitors against MMPs or ADAMs can be used.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of VE-Cadherin.

Problem: My Western blot shows multiple bands or unexpected lower molecular weight fragments for VE-Cadherin.

  • Potential Cause: This is a classic sign of proteolytic degradation. The full-length VE-Cadherin is being cleaved into smaller fragments either in the original sample or during the lysis and sample preparation procedure. The presence of multiple bands can be due to cleavage at different sites by various proteases.

  • Solution:

    • Optimize Sample Handling: Always handle cell lysates and serum samples on ice. Minimize the time between cell lysis and the addition of SDS-PAGE loading buffer, which denatures and inactivates most proteases. Avoid repeated freeze-thaw cycles of your samples by preparing single-use aliquots.

    • Use a Robust Protease Inhibitor Cocktail: Ensure your lysis buffer and serum samples are supplemented with a fresh, comprehensive protease inhibitor cocktail immediately upon preparation. For persistent degradation issues, consider adding specific inhibitors.

Inhibitor Class Target Proteases Examples Typical Working Concentration Reference
Broad-Spectrum MMP MMPs, ADAMsGM6001, TAPI, BB-941-10 µM
ADAM10 Specific ADAM10GI254023X1-5 µM
Calpain Specific CalpainsCalpeptin, ALLN10-50 µM
Serine/Cysteine VariousPMSF, Leupeptin, Aprotinin1 mM (PMSF), 1 µg/ml (Leupeptin)

Problem: My quantitative ELISA results for soluble VE-Cadherin (sVEC) are highly variable between replicates or experiments.

  • Potential Cause: Inconsistency in sample collection and processing can lead to variable levels of ex vivo degradation, artificially altering the sVEC concentration. The time delay between blood draw and centrifugation/inhibition can significantly affect results.

  • Solution:

    • Standardize Your Workflow: Implement a strict, standardized protocol for all sample collection and handling steps. Define and adhere to specific timelines, temperatures, and centrifugation parameters.

    • Immediate Inhibition: Add your chosen protease inhibitor cocktail to the collection tubes (if appropriate for downstream analysis) or to the plasma/serum fraction immediately after separation.

    • Consistent Storage: Store all processed samples at -80°C in single-use aliquots to prevent degradation from freeze-thaw cycles.

Visualized Workflows and Pathways

VE-Cadherin Proteolytic Shedding Pathway

// Create an invisible edge to guide the layout edge[style=invis]; subgraph { rank=same; ADAMs; MMPs; Full_VEC; } MMPs -> Full_VEC [minlen=2]; } dot Caption: Proteolytic shedding of VE-Cadherin by ADAMs and MMPs.

Recommended Workflow for Serum Sample Processing

Serum_Workflow Start 1. Blood Collection (EDTA Tube) Ice 2. Immediate Placement on Ice Start->Ice Centrifuge 3. Centrifugation (e.g., 1500g, 15 min, 4°C) Within 30-60 mins Ice->Centrifuge Separate 4. Plasma/Serum Aspiration Centrifuge->Separate Inhibit 5. Add Protease Inhibitor Cocktail Separate->Inhibit Aliquot 6. Aliquot into Single-Use Tubes Inhibit->Aliquot Store 7. Long-Term Storage at -80°C Aliquot->Store End Ready for Assay (ELISA / Western Blot) Store->End

Troubleshooting Logic for VE-Cadherin Western Blots

WB_Troubleshooting Start Start: Unexpected Bands on Western Blot Q1 Are bands of lower MW than expected? Start->Q1 Degradation Likely Proteolytic Degradation Q1->Degradation Yes Other Consider other issues: - Antibody non-specificity - Post-translational modifications Q1->Other No Action1 1. Review Sample Handling: - Work on ice? - Minimized freeze-thaw? Degradation->Action1 Action2 2. Check Lysis Buffer: - Inhibitors fresh? - Broad-spectrum? Action1->Action2 Action3 3. Add Specific Inhibitors (e.g., MMP/Calpain) Action2->Action3 Rerun Rerun Experiment Action3->Rerun

Key Experimental Protocols

Protocol 1: Serum/Plasma Sample Collection for Optimal VE-Cadherin Stability
  • Collection: Draw whole blood into chilled vacuum tubes containing K2-EDTA as an anticoagulant.

  • Cooling: Immediately place the collected tubes on wet ice.

  • Centrifugation: Within one hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma. For serum, allow blood to clot at room temperature for 30 minutes before centrifugation.

  • Aspiration: Carefully aspirate the supernatant (plasma or serum) into a new pre-chilled polypropylene tube, avoiding the buffy coat and red blood cells.

  • Inhibition: Immediately add a broad-spectrum protease inhibitor cocktail (e.g., containing PMSF, aprotinin, leupeptin, and an MMP inhibitor like GM6001) to the plasma/serum.

  • Storage: Aliquot the sample into single-use, cryo-safe tubes and flash-freeze in liquid nitrogen or store immediately at -80°C until analysis.

Protocol 2: Western Blotting for VE-Cadherin and its Fragments
  • Sample Preparation: Thaw serum samples or cell lysates on ice. Determine protein concentration using a BCA assay. Mix an appropriate amount of protein (20-40 µg for lysates, 1-5 µl for serum) with 4x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol).

  • Denaturation: Heat samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load samples onto an 8-10% polyacrylamide gel and run until the dye front reaches the bottom.

  • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred as milk can contain proteins that may interfere with detection.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the extracellular domain of VE-Cadherin, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step (Step 7).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager or X-ray film. Full-length VE-Cadherin should appear at ~130 kDa, while soluble fragments can appear at various lower molecular weights (e.g., 75-95 kDa).

References

Navigating pVEC-Mediated Transfection: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pVEC-mediated transfection. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the experimental process. Below you will find frequently asked questions and troubleshooting advice in a structured question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is pVEC-mediated transfection?

pVEC is a cell-penetrating peptide (LLIILRRRIRKQAHAHSK) utilized to deliver macromolecules, such as ribonucleoproteins (RNPs) for CRISPR/Cas9 genome editing, into cells.[1] Unlike traditional lipid-based or viral methods for plasmid DNA transfection, pVEC-mediated delivery is a peptide-based system.[1]

Q2: What are the main advantages of using the pVEC peptide for delivery?

Compared to other methods like electroporation, pVEC-mediated delivery can offer a less harsh alternative for sensitive cells.[1] It also avoids the risk of random insertional mutagenesis associated with plasmid vectors and some viral methods.[1]

Q3: Is pVEC-mediated transfection suitable for all cell types?

Primary cells are generally more challenging to transfect than immortalized cell lines because they are more susceptible to toxic agents. The efficiency of pVEC has been demonstrated in Chlamydomonas reinhardtii. For other cell types, especially primary cells, optimization is critical.

Troubleshooting Common Issues

Below are common problems encountered during pVEC-mediated transfection, their possible causes, and suggested solutions.

Low Transfection/Delivery Efficiency

If you are observing a low percentage of cells with the desired genetic modification or delivered cargo, consider the following factors:

  • Suboptimal pVEC Peptide Concentration: The concentration of the pVEC peptide is a critical factor influencing delivery efficiency.

  • Poor Quality of Cargo (RNP Complex): The purity and integrity of your Cas9 protein and single-guide RNA (sgRNA) are crucial for successful genome editing.

  • Incorrect Cell Density: Cell confluency at the time of transfection can significantly impact uptake efficiency.

  • Incubation Times: The duration of incubation of cells with the pVEC/cargo complex can affect efficiency.

Troubleshooting Workflow for Low Efficiency

Low_Efficiency_Troubleshooting cluster_optimization Optimization Steps cluster_solutions Solutions start Low Transfection Efficiency check_peptide Verify pVEC Concentration start->check_peptide check_cargo Assess Cargo Quality (e.g., RNP integrity) start->check_cargo check_cells Optimize Cell Health & Density (Target 60-80% confluency) start->check_cells check_incubation Adjust Incubation Time start->check_incubation optimize_peptide Titrate pVEC Concentration (e.g., 5 µM, 8 µM, 10 µM) check_peptide->optimize_peptide purify_cargo Use High-Purity Cas9 & sgRNA check_cargo->purify_cargo optimize_cells Ensure Cells are in Logarithmic Growth Phase check_cells->optimize_cells optimize_time Test Different Incubation Durations check_incubation->optimize_time

Caption: Troubleshooting workflow for low pVEC-mediated transfection efficiency.

High Cell Toxicity or Death

If you observe a significant decrease in cell viability after transfection, the following might be the cause:

  • Excessive pVEC Peptide Concentration: While higher concentrations of pVEC can increase delivery efficiency, they can also lead to increased cytotoxicity.

  • Suboptimal Cell Health: Transfecting cells that are not in a healthy, logarithmic growth phase can result in higher mortality.

  • Contaminants in Nucleic Acids or Proteins: Impurities such as endotoxins in your cargo preparations can be toxic to cells.

Troubleshooting Workflow for High Cell Toxicity

High_Toxicity_Troubleshooting cluster_causes Potential Causes cluster_remedies Remedies start High Cell Toxicity cause_peptide High pVEC Concentration start->cause_peptide cause_cells Poor Cell Health or High Passage Number start->cause_cells cause_cargo Contaminated Cargo start->cause_cargo remedy_peptide Reduce pVEC Concentration cause_peptide->remedy_peptide remedy_cells Use Healthy, Low-Passage Cells (>90% viability) cause_cells->remedy_cells remedy_cargo Use Endotoxin-Free Purification Kits cause_cargo->remedy_cargo

Caption: Troubleshooting workflow for high cell toxicity in pVEC transfection.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing pVEC-mediated delivery based on available data and general transfection principles.

ParameterRecommended RangeNotes
pVEC Peptide Concentration 5 µM - 10 µMEfficiency may plateau or decrease at concentrations above 10 µM, with a potential increase in cytotoxicity.
Cell Confluency 60% - 80%Overly confluent cells may exhibit contact inhibition, reducing uptake.
Cell Viability (Pre-transfection) > 90%Healthy cells are more resilient to the transfection process.
Nucleic Acid Purity (OD 260/280) 1.7 - 1.9This ratio indicates the purity of DNA/RNA preparations.
Incubation Time (Complex with Cells) 30 minutesThis can be optimized, but 30 minutes has been shown to be effective.

Experimental Protocols

Protocol: Preparation of RNP Complexes for pVEC-Mediated Delivery

This protocol is adapted from a study on CRISPR/Cas9 delivery in C. reinhardtii.

  • Incubate Cas9 and sgRNA: Mix 10 µg of Cas9 protein with 13.3 µg of sgRNA.

  • Room Temperature Incubation: Allow the mixture to incubate at room temperature for 15 minutes to form the RNP complex.

  • Prepare Cells: Resuspend the target cells to a concentration of 3 x 10⁸ cells/ml in a suitable buffer or medium.

  • Combine RNP and Cells: Add 100 µl of the prepared cell suspension to the incubated RNP complex. Mix gently.

  • Add pVEC Peptide: Immediately add the pVEC peptide to the cell-RNP mixture to the desired final concentration (e.g., 8 µM) and mix.

  • Incubate: Allow the final mixture to incubate for 30 minutes at 25°C.

  • (Optional) Trypsin Treatment: To remove non-internalized complexes, trypsin can be added and incubated for 15 minutes at 37°C.

Experimental Workflow Diagram

pVEC_Transfection_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_post Post-Transfection prep_rnp 1. Prepare RNP Complex (Cas9 + sgRNA) mix_rnp_cells 3. Mix RNP with Cells prep_rnp->mix_rnp_cells prep_cells 2. Prepare Cell Suspension prep_cells->mix_rnp_cells add_pvec 4. Add pVEC Peptide mix_rnp_cells->add_pvec incubate 5. Incubate for 30 min add_pvec->incubate trypsinize 6. (Optional) Trypsin Treatment incubate->trypsinize analyze 7. Analyze Results trypsinize->analyze

References

Technical Support Center: Optimizing the Linker Between pVEC and Cargo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the linker between the pVEC vector and your cargo molecule. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a pVEC-cargo conjugate?

The linker is a critical component that covalently connects the pVEC (a cell-penetrating peptide) to its cargo (e.g., a therapeutic protein, nucleic acid, or small molecule). Its primary roles are to ensure the stability of the conjugate in systemic circulation, prevent premature release of the cargo, and facilitate the efficient release of the active cargo at the desired target site.[1][2] The chemical nature of the linker dictates the conjugate's stability, mechanism of drug release, and ultimately, its therapeutic window.[1]

Q2: What are the main types of linkers I can use for my pVEC-cargo conjugate?

Linkers are broadly categorized into two main types: cleavable and non-cleavable.[3][4]

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific triggers present in the target microenvironment, such as enzymes, lower pH, or a higher reductive potential. This allows for targeted release of the cargo.

  • Non-Cleavable Linkers: These linkers are highly stable and do not have a specific cleavage site. The release of the cargo from a non-cleavable linker typically relies on the degradation of the pVEC vector itself within the cell, often in the lysosome.

Q3: My pVEC-cargo conjugate is showing high toxicity in vivo. What could be the cause?

High in vivo toxicity is often a result of premature release of the cargo into systemic circulation. This can be caused by the instability of the linker in plasma. For instance, certain peptide-based linkers, like the commonly used Val-Cit linker, can be susceptible to cleavage by plasma enzymes such as carboxylesterases, which are more abundant in mouse plasma than in human plasma. This off-target cleavage leads to systemic exposure to the cargo, potentially causing toxicity to healthy tissues.

Q4: How can I improve the stability of my linker in plasma?

Several strategies can be employed to enhance linker stability:

  • Modify the Linker Chemistry: For peptide-based linkers susceptible to enzymatic cleavage, modifying the amino acid sequence can increase stability. For example, adding a glutamic acid residue to a Val-Cit linker (Glu-Val-Cit) has been shown to significantly increase its resistance to cleavage by mouse plasma carboxylesterases.

  • Optimize Spacer Length: The length of the spacer arm within the linker can influence its accessibility to plasma enzymes. Experimenting with different spacer lengths may help shield the cleavable site.

  • Choose a Different Linker Type: If a particular cleavable linker proves to be too unstable, consider switching to a more stable cleavable linker with a different release mechanism (e.g., pH-sensitive or redox-sensitive) or a non-cleavable linker. Non-cleavable linkers generally exhibit greater plasma stability.

Q5: My pVEC-cargo conjugate is stable, but it shows low efficacy. What are the potential issues?

Low efficacy despite good stability can stem from several factors related to the linker and cargo release:

  • Inefficient Cargo Release: The linker may be too stable, preventing the efficient release of the cargo at the target site. For cleavable linkers, the specific trigger (e.g., enzyme, pH) may not be present at a sufficient concentration in the target tissue to induce cleavage.

  • Steric Hindrance: The linker, even after cleavage, might leave a remnant attached to the cargo that sterically hinders its interaction with its target.

  • Suboptimal Linker Length: The length of the linker can impact the overall conformation and activity of the cargo. A linker that is too short may not provide enough flexibility for the cargo to adopt its active conformation, while a very long linker could have its own unintended biological interactions.

Troubleshooting Guides

Issue 1: Premature Cargo Release in Plasma

Symptoms:

  • High systemic toxicity in animal models.

  • Rapid decrease in the concentration of the intact conjugate in pharmacokinetic (PK) studies.

  • Low accumulation of the intact conjugate at the target site.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for premature cargo release.

Issue 2: Inefficient Cargo Release at the Target Site

Symptoms:

  • Good in vivo stability of the conjugate.

  • Low therapeutic efficacy.

  • High accumulation of the intact conjugate at the target site with minimal free cargo detected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inefficient cargo release.

Data Presentation

Table 1: Comparison of Common Cleavable Linker Types

Linker TypeCleavage TriggerCommon MoietiesAdvantagesDisadvantages
Protease-Sensitive Lysosomal proteases (e.g., Cathepsin B)Valine-Citrulline (Val-Cit)High stability in circulation, efficient intracellular cleavage.Potential for premature cleavage in mouse plasma by Ces1c.
pH-Sensitive Acidic environment of endosomes/lysosomes (pH 4.5-6.5)HydrazonesGood for targeting acidic tumor microenvironments.Can be less stable at physiological pH than other linkers.
Redox-Sensitive High intracellular glutathione (GSH) concentrationDisulfide bondsExploits the difference in reductive potential between intracellular and extracellular environments.Potential for premature cleavage in the bloodstream due to interaction with free thiols.

Table 2: Impact of Linker Length on Conjugate Properties (Hypothetical Data)

Linker (PEG repeats)Plasma Half-life (hours)In vitro Cytotoxicity (IC50, nM)Tumor Accumulation (%ID/g)
n=4 185.28.5
n=8 244.810.2
n=12 306.59.1
n=24 4215.36.3

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the pVEC-cargo conjugate and the rate of premature cargo release in plasma.

Materials:

  • pVEC-cargo conjugate

  • Control conjugate with a known stable linker (if available)

  • Freshly collected mouse and human plasma

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS/MS system

Methodology:

  • Sample Preparation: Dilute the pVEC-cargo conjugate to a final concentration of 1 mg/mL in both mouse and human plasma. Prepare a control sample by diluting the conjugate to the same concentration in PBS.

  • Incubation: Incubate all samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours). Immediately store the aliquots at -80°C to halt any further degradation.

  • Analysis: Analyze the samples using an LC-MS/MS method to quantify the concentration of the intact pVEC-cargo conjugate and the amount of released (free) cargo.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time for each plasma type. A significant decrease in the percentage of intact conjugate in plasma compared to the PBS control indicates instability.

Protocol 2: In Vivo Pharmacokinetic (PK) Analysis

Objective: To determine the in vivo stability and clearance rate of the pVEC-cargo conjugate.

Materials:

  • pVEC-cargo conjugate

  • Animal model (e.g., mice)

  • Analytical method to quantify total pVEC and intact conjugate (e.g., ELISA or LC-MS/MS)

Methodology:

  • Administration: Administer a single dose of the pVEC-cargo conjugate to a cohort of mice via the desired route (e.g., intravenous).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr).

  • Sample Processing: Process the blood samples to isolate plasma.

  • Quantification: Use a validated analytical method to measure the concentration of both the total pVEC vector (both conjugated and unconjugated) and the intact pVEC-cargo conjugate in the plasma samples.

  • Data Analysis: Plot the plasma concentration of total pVEC and intact conjugate versus time. A significantly faster clearance rate for the intact conjugate compared to the total pVEC indicates in vivo linker instability.

Visualizations

Signaling Pathways and Mechanisms

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Target Cell A pVEC-Linker-Cargo (Intact Conjugate) B Premature Cleavage (e.g., by Plasma Enzymes) A->B Linker Instability D Internalization (Endocytosis) A->D Targeting & Uptake C Free Cargo (Off-Target Toxicity) B->C E Endosome/Lysosome (Low pH, High Proteases) D->E F Linker Cleavage E->F Specific Trigger G Active Cargo (Therapeutic Effect) F->G

Caption: Fate of a pVEC-cargo conjugate with a cleavable linker.

G cluster_cleavable Cleavable Linker Considerations cluster_non_cleavable Non-Cleavable Linker Considerations A Choose Linker Type B Cleavable A->B C Non-Cleavable A->C B1 pH-Sensitive (e.g., Hydrazone) B->B1 B2 Enzyme-Sensitive (e.g., Val-Cit) B->B2 B3 Redox-Sensitive (e.g., Disulfide) B->B3 C1 High Plasma Stability C->C1 C2 Relies on pVEC Degradation for Release C->C2 D Synthesize Conjugate B1->D B2->D B3->D C1->D C2->D E In Vitro & In Vivo Testing D->E F Optimal Performance E->F G Suboptimal Performance E->G G->A Iterate Design

Caption: Logical workflow for linker selection and optimization.

References

addressing off-target effects of pVEC Cadherin-5

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: pVEC Cadherin-5

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of agents targeting VE-Cadherin (Cadherin-5), which we will refer to as pVEC Cadherin-5 for the purpose of this guide. The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with pVEC Cadherin-5 inhibitors?

A1: The off-target effects of pVEC Cadherin-5 inhibitors can vary depending on the specific agent used. However, some common off-target effects include the unintended inhibition of other members of the cadherin superfamily, such as N-cadherin and E-cadherin, due to sequence homology in the binding domains. This can lead to unintended consequences in non-endothelial cell types. Additionally, some small molecule inhibitors may interact with other kinases, leading to off-target signaling events.

Q2: How can I distinguish between on-target and off-target effects in my cellular assays?

A2: Distinguishing between on-target and off-target effects is crucial for data interpretation. A common strategy is to use a rescue experiment. For genetic knockdown approaches (e.g., shRNA, siRNA), this involves re-expressing a form of VE-cadherin that is resistant to the knockdown construct. If the observed phenotype is reversed, it is likely an on-target effect. For small molecule inhibitors, using a structurally distinct inhibitor that targets the same protein can help confirm on-target effects. Additionally, performing the experiment in a VE-cadherin null cell line can help identify off-target effects.

Q3: What are the key signaling pathways downstream of VE-cadherin that could be affected by off-target binding?

A3: VE-cadherin is a central regulator of endothelial barrier function and angiogenesis. Its cytoplasmic tail interacts with several signaling molecules, including p120-catenin, β-catenin, and plakoglobin. These interactions are crucial for the recruitment of actin-binding proteins and the stabilization of the adherens junction. Off-target effects on other cadherins or related signaling molecules could inadvertently impact pathways regulating cell-cell adhesion, cytoskeletal organization, and intracellular signaling cascades mediated by Rho GTPases.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected changes in cell morphology in non-endothelial cells. The inhibitor or shRNA may be targeting other cadherins (e.g., N-cadherin, E-cadherin) expressed in these cells.1. Perform a screen of your inhibitor against a panel of related cadherins to determine its specificity profile. 2. For shRNA, perform a BLAST search of your seed sequence to identify potential off-target transcripts. 3. Use a lower concentration of the inhibitor or a more specific shRNA design.
Inconsistent results in endothelial barrier function assays. 1. The inhibitor may have poor stability in your cell culture medium. 2. The knockdown efficiency of your shRNA may be variable. 3. Off-target effects may be influencing other cellular processes that indirectly affect barrier function.1. Determine the half-life of your inhibitor in your experimental conditions. 2. Validate knockdown efficiency by qPCR or Western blot for each experiment. 3. Perform a rescue experiment to confirm on-target effects.
Toxicity or cell death at effective concentrations. The observed toxicity may be due to off-target effects on essential cellular processes.1. Perform a dose-response curve to determine the therapeutic window. 2. Test the inhibitor in a VE-cadherin null cell line to assess off-target toxicity. 3. Consider using a different class of inhibitor with a distinct chemical scaffold.

Quantitative Data

Table 1: Specificity Profile of Common VE-Cadherin Inhibitors

Inhibitor Target IC50 (nM) Off-Target(s) Off-Target IC50 (nM)
Compound X VE-Cadherin15N-Cadherin250
Compound Y VE-Cadherin50E-Cadherin>1000
Compound Z VE-Cadherin5VEGFR275

Note: The data presented in this table is illustrative and should be confirmed with specific experimental data for the compounds being used.

Experimental Protocols

Protocol 1: shRNA-Mediated Knockdown of VE-Cadherin and Rescue Experiment
  • shRNA Design and Cloning:

    • Design at least three shRNA sequences targeting different regions of the VE-cadherin mRNA.

    • Include a non-targeting scramble shRNA as a negative control.

    • Clone the shRNA sequences into a suitable lentiviral vector containing a fluorescent reporter (e.g., GFP).

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles by co-transfecting HEK293T cells with the shRNA vector and packaging plasmids.

    • Transduce endothelial cells (e.g., HUVECs) with the lentiviral particles.

    • Select for transduced cells using puromycin or by sorting for the fluorescent reporter.

  • Validation of Knockdown:

    • Assess VE-cadherin knockdown efficiency at the mRNA level using qPCR and at the protein level using Western blotting.

  • Rescue Construct Design:

    • Create a VE-cadherin expression construct with silent mutations in the shRNA target sequence. This will make the rescue construct resistant to the shRNA.

  • Rescue Experiment:

    • Transduce the VE-cadherin knockdown cells with the rescue construct.

    • Perform your functional assay and compare the results between the knockdown cells, the rescue cells, and the control cells.

Visualizations

VE_Cadherin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VE-Cadherin_EC1 VE-Cadherin (EC1-EC5) VE-Cadherin_TM Transmembrane Domain VE-Cadherin_EC1->VE-Cadherin_TM VE-Cadherin_cyto Cytoplasmic Tail VE-Cadherin_TM->VE-Cadherin_cyto p120 p120-catenin VE-Cadherin_cyto->p120 beta_cat β-catenin VE-Cadherin_cyto->beta_cat plako Plakoglobin VE-Cadherin_cyto->plako rho Rho GTPases p120->rho Inhibits actin Actin Cytoskeleton beta_cat->actin Regulates rho->actin Modulates experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis design_shRNA 1. Design shRNA & Rescue Construct lentivirus 2. Produce Lentivirus design_shRNA->lentivirus transduction 3. Transduce Endothelial Cells lentivirus->transduction selection 4. Select Transduced Cells transduction->selection validation 5. Validate Knockdown selection->validation rescue 6. Transduce with Rescue Construct validation->rescue assay 7. Perform Functional Assay rescue->assay data_analysis 8. Analyze and Compare Data assay->data_analysis

Validation & Comparative

A Comparative Guide to Quantifying pVE-Cadherin-5 Uptake Efficiency by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of flow cytometry with alternative methods for quantifying the uptake efficiency of phosphorylated Vascular Endothelial (VE) Cadherin-5. Understanding the dynamics of VE-Cadherin-5 internalization is crucial for elucidating mechanisms of vascular permeability, angiogenesis, and for the development of novel therapeutics targeting these processes. This document offers an objective analysis of various experimental approaches, supported by detailed protocols and data presentation to aid in selecting the most suitable method for your research needs.

Introduction to VE-Cadherin-5 Uptake

VE-Cadherin-5, a key component of endothelial adherens junctions, plays a critical role in maintaining vascular integrity. Its internalization, often triggered by phosphorylation of its cytoplasmic domain, is a dynamic process that regulates endothelial barrier function. The efficiency of this uptake is a critical parameter in studies of vascular biology and drug discovery. Accurate quantification of VE-Cadherin-5 internalization is therefore essential for advancing our understanding of these physiological and pathological processes.

Comparison of Methodologies for Quantifying Protein Uptake

Several techniques are available for measuring the internalization of cell surface proteins like VE-Cadherin-5. The choice of method depends on various factors, including the specific research question, required throughput, and the level of quantitative detail needed. Below is a comparative summary of the most common techniques.

Method Principle Advantages Disadvantages Typical Throughput Quantitative Nature
Flow Cytometry Measures the fluorescence of individual cells in suspension. Internalization is quantified by measuring the decrease in surface fluorescence or the increase in intracellular fluorescence after inducing uptake.High-throughput analysis of a large number of cells, providing statistically robust data. Multiplexing capabilities allow for simultaneous analysis of other markers.Provides an average fluorescence intensity per cell population, lacking subcellular localization information. Indirect measurement of internalization.High (thousands of cells per second)Highly quantitative
Fluorescence Microscopy Visualizes the localization of fluorescently-labeled VE-Cadherin-5 within the cell. Internalization is quantified by analyzing the fluorescence intensity in intracellular compartments.Provides direct visualization of protein internalization and subcellular localization (e.g., endosomes, lysosomes). Single-cell analysis with high spatial resolution.Lower throughput compared to flow cytometry. Image analysis can be complex and potentially subjective.Low to MediumQuantitative with appropriate image analysis software
Western Blotting Detects and quantifies the amount of internalized VE-Cadherin-5 in cell lysates after separating surface and intracellular protein fractions.Can provide information about the molecular weight and post-translational modifications of the internalized protein.Labor-intensive and time-consuming. Provides data from a population of cells, masking cell-to-cell variability. Less sensitive than fluorescence-based methods.LowSemi-quantitative to quantitative
Cell Surface Biotinylation Labels surface proteins with biotin. After internalization, remaining surface biotin is stripped, and the internalized biotinylated proteins are detected and quantified, typically by western blotting.Allows for the specific analysis of proteins that were originally on the cell surface.Requires multiple steps, including biotinylation, internalization, stripping, and detection, which can introduce variability.LowSemi-quantitative to quantitative

Experimental Protocols

Protocol 1: Quantifying VE-Cadherin-5 Uptake by Flow Cytometry

This protocol describes a fluorescence-based assay to measure the internalization of VE-Cadherin-5 from the cell surface.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Primary antibody targeting an extracellular epitope of VE-Cadherin-5 (e.g., anti-VE-Cadherin, clone BV6) conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488)

  • Propidium Iodide (PI) or other viability dye

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Optional: Quenching solution (e.g., anti-fluorophore antibody or low pH buffer)

Procedure:

  • Cell Preparation: Culture endothelial cells to confluency. Detach cells using a non-enzymatic cell dissociation solution to preserve surface epitopes.

  • Antibody Labeling: Resuspend cells in cold FACS buffer. Add the fluorescently conjugated anti-VE-Cadherin-5 antibody at a predetermined optimal concentration. Incubate for 30-60 minutes at 4°C on a rocker to label surface VE-Cadherin-5 while inhibiting internalization.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound antibody.

  • Internalization Induction: Resuspend the labeled cells in pre-warmed cell culture medium. To induce internalization, incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). A control sample should be kept at 4°C to represent the total surface staining (0% internalization).

  • Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and adding cold FACS buffer.

  • Distinguishing Internalized vs. Surface Signal (Choose one method):

    • Quenching Method: Add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the cell suspension just before analysis. This will quench the fluorescence of the antibody remaining on the cell surface, allowing for the specific detection of the internalized, protected fluorescence.

    • Acid Wash Method: To remove surface-bound antibody, briefly wash the cells with a low pH buffer (e.g., glycine-HCl, pH 2.5). Neutralize immediately with a high pH buffer (e.g., Tris-HCl, pH 8.0) and wash with FACS buffer. The remaining fluorescence corresponds to the internalized antibody-receptor complex.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer containing a viability dye (e.g., PI) to exclude dead cells from the analysis. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the live, single-cell population. The mean fluorescence intensity (MFI) of the experimental samples is compared to the MFI of the 0-minute time point (or the 4°C control) to calculate the percentage of internalization.

Protocol 2: Quantifying VE-Cadherin-5 Uptake by Fluorescence Microscopy

This protocol allows for the visualization and quantification of internalized VE-Cadherin-5.

Materials:

  • Endothelial cells grown on glass coverslips

  • Similar reagents as in the flow cytometry protocol, with the addition of a nuclear stain (e.g., DAPI) and mounting medium.

Procedure:

  • Cell Culture and Labeling: Grow endothelial cells on coverslips. Perform antibody labeling of surface VE-Cadherin-5 at 4°C as described in the flow cytometry protocol.

  • Internalization and Fixation: Induce internalization by incubating at 37°C for desired time points. Stop the process by washing with cold PBS and then fix the cells with 4% paraformaldehyde.

  • Permeabilization and Staining: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS). Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope (confocal microscopy is recommended for better resolution).

  • Image Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity of internalized VE-Cadherin-5. This is typically done by defining intracellular regions of interest (ROIs) and measuring the integrated fluorescence density within these ROIs. The ratio of intracellular to total cell fluorescence can be calculated to determine the uptake efficiency.

Signaling Pathways and Experimental Workflows

VE-Cadherin-5 Internalization Signaling Pathway

VE-Cadherin-5 internalization is a tightly regulated process initiated by various extracellular signals, with Vascular Endothelial Growth Factor (VEGF) being a key inducer. The binding of VEGF to its receptor, VEGFR2, triggers a signaling cascade that leads to the phosphorylation of VE-Cadherin's cytoplasmic tail, marking it for endocytosis. Key kinases involved in this process include Src and YES.[1][2][3][4]

VE_Cadherin_Internalization_Pathway cluster_membrane Plasma Membrane VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Src Src VEGFR2->Src Activates YES YES VEGFR2->YES Activates VECadherin VE-Cadherin Src->VECadherin Phosphorylates YES->VECadherin Phosphorylates pVECadherin pVE-Cadherin (pY658, pY731, pS665) Clathrin Clathrin pVECadherin->Clathrin Recruits Endosome Endosome pVECadherin->Endosome Clathrin->Endosome Mediates Internalization

Caption: VE-Cadherin-5 internalization signaling pathway.

Experimental Workflow for Quantifying VE-Cadherin-5 Uptake

The following diagram illustrates the general workflow for quantifying VE-Cadherin-5 uptake using either flow cytometry or fluorescence microscopy.

Experimental_Workflow Start Start: Endothelial Cell Culture Label Label Surface VE-Cadherin with Fluorescent Antibody (at 4°C) Start->Label Induce Induce Internalization (Shift to 37°C) Label->Induce Stop Stop Internalization (at various time points) Induce->Stop Method_Choice Choose Method Stop->Method_Choice Flow_Cyto Flow Cytometry Method_Choice->Flow_Cyto High-throughput Microscopy Fluorescence Microscopy Method_Choice->Microscopy Subcellular localization Flow_Analysis Analyze MFI Flow_Cyto->Flow_Analysis Micro_Analysis Image Acquisition & Analysis Microscopy->Micro_Analysis Result Quantify Uptake Efficiency Flow_Analysis->Result Micro_Analysis->Result

Caption: Workflow for VE-Cadherin-5 uptake quantification.

Conclusion

The quantification of pVE-Cadherin-5 uptake is a critical aspect of vascular biology research. Flow cytometry offers a powerful, high-throughput method for obtaining robust quantitative data on VE-cadherin internalization, making it ideal for screening studies and for analyzing large cell populations. While it lacks the subcellular spatial information provided by fluorescence microscopy, its speed and statistical power are significant advantages. The choice of methodology should be guided by the specific experimental goals, with the understanding that these techniques can be used in a complementary manner to gain a comprehensive understanding of VE-Cadherin-5 dynamics.

References

A Head-to-Head Comparison of pVEC Cadherin-5 and TAT Peptide for Intracellular Protein Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking efficient and non-toxic methods for intracellular protein delivery, the choice of a suitable cell-penetrating peptide (CPP) is a critical decision. This guide provides an objective comparison of two prominent CPPs: pVEC Cadherin-5, derived from vascular endothelial cadherin, and the well-established TAT peptide, derived from the HIV-1 trans-activator of transcription protein. This comparison is based on available experimental data to assist in the selection of the most appropriate vector for specific research and therapeutic applications.

This guide will delve into the mechanisms of action, protein delivery efficiency, and cytotoxicity of pVEC Cadherin-5 and TAT peptide. Detailed experimental protocols for key comparative assays are also provided to enable researchers to conduct their own evaluations.

At a Glance: pVEC vs. TAT Peptide

FeaturepVEC Cadherin-5TAT Peptide
Origin Murine Vascular Endothelial (VE)-Cadherin (Cadherin-5)[1][2][3]HIV-1 Trans-Activator of Transcription (TAT) protein[4]
Amino Acid Sequence LLIILRRRIRKQAHAHSK[1]GRKKRRQRRRPQ
Primary Uptake Mechanism Proposed non-endocytic, direct translocationPrimarily endocytosis (macropinocytosis)
Key Advantages Rapid uptake, potential for non-endosomal deliveryWell-characterized, proven efficacy for a wide range of cargoes
Potential Limitations Less extensively studied than TAT, multivalency may not enhance uptakeEntrapment in endosomes can be a significant barrier

Mechanism of Action and Cellular Uptake

The pathways by which pVEC and TAT peptides traverse the cell membrane to deliver their cargo are fundamentally different, which has significant implications for the fate and biological activity of the delivered protein.

pVEC Cadherin-5: The uptake of pVEC is suggested to occur via a non-endocytic mechanism, allowing for direct translocation across the plasma membrane. This is supported by observations that its uptake is energy-independent and occurs even at 4°C. This direct entry into the cytoplasm could be advantageous for proteins that are sensitive to the acidic and degradative environment of endosomes.

TAT Peptide: The internalization of the TAT peptide is a more complex process, predominantly relying on endocytosis, specifically macropinocytosis. This energy-dependent process involves the engulfment of the peptide and its cargo into large, fluid-filled vesicles called macropinosomes. While effective for initial cellular entry, a significant challenge with this pathway is the subsequent entrapment of the cargo within the endosomal system, which can lead to lysosomal degradation and reduced bioavailability of the protein in the cytoplasm. The interaction of the positively charged TAT peptide with negatively charged components of the cell membrane, such as heparan sulfate proteoglycans, is crucial for initiating this process.

Visualizing the Entry Pathways

G Cellular Uptake Pathways of pVEC and TAT cluster_pVEC pVEC Cadherin-5 cluster_TAT TAT Peptide pVEC pVEC-Protein Conjugate pVEC_membrane Plasma Membrane Interaction pVEC->pVEC_membrane Binding pVEC_translocation Direct Translocation pVEC_membrane->pVEC_translocation Non-endocytic entry pVEC_cytoplasm Cytoplasmic Release pVEC_translocation->pVEC_cytoplasm TAT TAT-Protein Conjugate TAT_membrane Plasma Membrane Interaction (Heparan Sulfate) TAT->TAT_membrane Electrostatic Interaction TAT_macropinocytosis Macropinocytosis TAT_membrane->TAT_macropinocytosis Induction TAT_endosome Endosome Entrapment TAT_macropinocytosis->TAT_endosome TAT_escape Endosomal Escape TAT_endosome->TAT_escape Partial TAT_lysosome Lysosomal Degradation TAT_endosome->TAT_lysosome Major pathway TAT_cytoplasm Cytoplasmic Release TAT_escape->TAT_cytoplasm

Caption: Cellular uptake pathways for pVEC Cadherin-5 and TAT peptide.

Protein Delivery Efficiency: A Comparative Analysis

Direct, side-by-side quantitative comparisons of pVEC and TAT for protein delivery in the same experimental setup are limited in the current literature. However, by examining independent studies, we can infer their relative efficiencies.

One study demonstrated that multivalency did not enhance the cellular uptake of pVEC, while it did for the TAT peptide, suggesting fundamental differences in their interaction with the cell membrane. Another comparative study on protein transduction domains (not including pVEC) found the order of transduction efficacy for fluorescein-conjugated peptides to be Rev > Antp > Tat > VP22 across several cell lines. However, it's important to note that the efficiency of CPPs can be highly dependent on the cargo molecule. For instance, while TAT may show lower uptake with a small molecule like fluorescein, it has been shown to be an effective vector for larger protein cargoes when chemically conjugated.

Research on pVEC has shown it to be an efficient carrier for both a 1.7 kDa peptide nucleic acid and a 67 kDa streptavidin-FITC protein.

Table 1: Quantitative Cellular Uptake Data

PeptideCell LineCargoConcentrationUptake (pmol/mg protein)Reference
pVECHeLaFluorescein5 µM~1.5(inferred from graph)
TATHeLaFluorescein5 µMNot explicitly stated, but generally lower than other CPPs in some studies
TAT-StreptavidinHeLaStreptavidin (60 kDa)0.2 µM~0.8 (with 10 µM TAT)(inferred from graph)

Note: The data in this table is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.

Cytotoxicity Profile

A critical factor in the selection of a CPP for in vivo or therapeutic applications is its potential toxicity.

pVEC Cadherin-5: Specific quantitative data on the cytotoxicity of pVEC is not as extensively documented as for TAT. However, its origin from a native cell adhesion molecule suggests it may have a favorable toxicity profile.

TAT Peptide: The cytotoxicity of the TAT peptide has been more thoroughly investigated. Studies have shown that at concentrations typically used for protein delivery, TAT has minimal to no effect on cell viability and proliferation. However, at very high concentrations (e.g., >50 µM), some reduction in cell viability has been observed. The toxicity can also be influenced by the nature of the cargo being delivered.

Table 2: Comparative Cytotoxicity Data

PeptideCell LineAssayConcentrationCell Viability (%)Reference
TATHeLaWST-1up to 50 µM~100
TATCHOWST-1up to 50 µM~100
AntennapediaHeLaNot specified< 100 µMNo significant toxicity
PolyarginineHeLaNot specified> 10 µMSignificant toxicity

Experimental Protocols

To facilitate direct and standardized comparisons between pVEC Cadherin-5 and TAT peptide, detailed protocols for key in vitro assays are provided below.

Quantitative Cellular Uptake Assay (Fluorometry)

This protocol allows for the quantification of fluorescently labeled peptide or protein cargo delivered into cells.

Materials:

  • HeLa or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled pVEC and TAT peptides (e.g., FITC-labeled)

  • Fluorescently labeled cargo protein (e.g., FITC-BSA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Peptide-Cargo Complex Formation: If delivering a protein cargo, pre-incubate the fluorescently labeled protein with the CPP (pVEC or TAT) at various molar ratios (e.g., 1:1, 1:5, 1:10) in serum-free medium for 30 minutes at room temperature.

  • Cell Treatment: Wash the cells once with PBS. Add the peptide or peptide-protein complexes to the cells in serum-free medium and incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Washing and Trypsinization: Wash the cells three times with cold PBS to remove surface-bound peptides. Treat the cells with trypsin-EDTA for 5 minutes to detach the cells and remove any remaining non-internalized peptides.

  • Cell Lysis: Pellet the cells by centrifugation, wash once with PBS, and then lyse the cells in lysis buffer.

  • Fluorometric Measurement: Measure the fluorescence intensity of the cell lysate using a fluorometer with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: Normalize the fluorescence intensity to the total protein concentration of the lysate (determined by a BCA or Bradford assay) to calculate the amount of internalized peptide/protein per milligram of total cell protein.

G Workflow for Quantitative Cellular Uptake Assay A Seed cells in 24-well plate C Treat cells with complexes A->C B Prepare fluorescently labeled peptide-protein complexes B->C D Wash and trypsinize cells C->D E Lyse cells D->E F Measure fluorescence of lysate E->F G Normalize to total protein F->G

Caption: Workflow for the quantitative cellular uptake assay.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • HeLa or other suitable cell line

  • Cell culture medium

  • pVEC and TAT peptides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of pVEC and TAT peptides (e.g., 1, 5, 10, 25, 50, 100 µM) in fresh culture medium. Include untreated cells as a control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the absorbance of untreated control cells to determine the cell viability.

G Workflow for MTT Cytotoxicity Assay A Seed cells in 96-well plate B Treat cells with peptides at various concentrations A->B C Incubate for 24-48 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G

Caption: Workflow for the MTT cytotoxicity assay.

Endosomal Escape Assay (Calcein Leakage Assay)

This assay is used to assess the ability of a delivery vector to disrupt endosomal membranes and release its cargo into the cytoplasm.

Materials:

  • HeLa or other suitable cell line

  • Cell culture medium

  • Calcein-AM

  • pVEC and TAT peptides

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.

  • Calcein Loading: Load the cells with Calcein-AM, which is non-fluorescent but becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. Trapped calcein will be compartmentalized within endosomes.

  • Peptide Treatment: Treat the calcein-loaded cells with pVEC or TAT peptides.

  • Live-Cell Imaging: Monitor the cells using a fluorescence microscope.

  • Data Analysis: Observe the fluorescence pattern. A punctate fluorescence pattern indicates that calcein is trapped within endosomes. A diffuse, cytosolic fluorescence indicates that the peptide has induced endosomal escape, releasing calcein into the cytoplasm.

G Logical Flow of Endosomal Escape cluster_input Input cluster_process Process cluster_output Outcome Peptide Delivery Peptide (pVEC or TAT) Interaction Peptide interacts with endosomal membrane Peptide->Interaction Cargo Endosomally Trapped Cargo (e.g., Calcein) Cargo->Interaction Escape Endosomal Escape (Cytosolic Delivery) Interaction->Escape Successful Disruption NoEscape No Escape (Lysosomal Degradation) Interaction->NoEscape No Disruption

Caption: Logical flow diagram illustrating the principle of endosomal escape.

Conclusion

Both pVEC Cadherin-5 and the TAT peptide are potent tools for intracellular protein delivery, each with distinct mechanisms and characteristics.

  • pVEC Cadherin-5 shows promise as a highly efficient vector with the significant advantage of a potentially non-endocytic uptake mechanism, which could be beneficial for delivering sensitive protein cargoes directly to the cytoplasm.

  • TAT peptide is a well-established and versatile CPP with proven efficacy for a broad range of cargoes. While its reliance on endocytosis presents the challenge of endosomal entrapment, its effectiveness can be enhanced through various strategies, such as co-administration with endosomolytic agents.

The choice between pVEC and TAT will ultimately depend on the specific requirements of the application, including the nature of the protein cargo, the target cell type, and the desired intracellular destination. The experimental protocols provided in this guide offer a framework for researchers to perform direct, quantitative comparisons to determine the optimal CPP for their needs. Further head-to-head studies are warranted to more definitively delineate the relative strengths and weaknesses of these two powerful protein delivery vectors.

References

pVEC Cadherin-5 vs. Penetratin: A Comparative Guide to Cellular Uptake Efficiency in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient delivery of therapeutic molecules into cancer cells is a paramount challenge. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery. This guide provides an objective comparison of the uptake efficiency of two prominent CPPs: pVEC Cadherin-5 and penetratin, with a focus on their performance in cancer cells.

At a Glance: pVEC vs. Penetratin Uptake

FeaturepVEC Cadherin-5Penetratin
Relative Uptake Efficiency Reported to be equal to or slightly higher than penetratin in Bowes melanoma cells[1].A well-established and widely used CPP with efficient cellular uptake.
Primary Uptake Mechanism Primarily non-endocytotic, direct translocation across the plasma membrane[1]. This is supported by uptake occurring at 4°C[1].Utilizes multiple pathways, including direct translocation and energy-dependent endocytosis (e.g., clathrin-mediated endocytosis, macropinocytosis)[2][3].
Subcellular Localization Accumulates in nuclear structures and is also found throughout the cell.Localization can vary depending on the uptake mechanism, including endosomal entrapment and cytosolic distribution.
Amino Acid Sequence LLIILRRRIRKQAHAHSKRQIKIWFQNRRMKWKK
Origin Derived from the murine vascular endothelial (VE)-cadherin protein.Derived from the third helix of the Antennapedia homeodomain protein.

Note: While a direct side-by-side study reported pVEC uptake to be "equal or slightly higher" than penetratin, specific quantitative data from a comprehensive comparative study in cancer cell lines remains limited in publicly available literature. The efficiency of uptake can be influenced by factors such as cell type, cargo, and peptide concentration.

Delving into the Mechanisms of Cellular Entry

The distinct mechanisms of cellular uptake for pVEC and penetratin have significant implications for their application in drug delivery, influencing the intracellular fate and bioavailability of their cargo.

pVEC Cadherin-5: A Direct Route into the Cell

Molecular dynamics simulations suggest that pVEC translocates directly across the cell membrane in a three-stage process:

  • Adsorption: The positively charged residues of pVEC initially interact with the negatively charged cell membrane.

  • Insertion: The hydrophobic N-terminus of the peptide inserts into the lipid bilayer.

  • Translocation: The entire peptide moves across the membrane into the cytoplasm.

This direct, energy-independent mechanism allows pVEC to bypass the endosomal pathway, potentially avoiding lysosomal degradation of its cargo.

Penetratin: A Multi-faceted Entry Strategy

Penetratin's entry into cancer cells is more complex, employing both direct translocation and endocytotic pathways. The choice of pathway can be influenced by the peptide's concentration and the nature of its cargo.

  • Direct Translocation: At higher concentrations, penetratin is thought to directly cross the cell membrane.

  • Endocytosis: At lower concentrations, penetratin is often internalized via endocytosis. This can involve:

    • Clathrin-Mediated Endocytosis: The peptide binds to the cell surface, inducing the formation of clathrin-coated pits that invaginate to form vesicles.

    • Macropinocytosis: The cell membrane undergoes ruffling to engulf extracellular fluid containing the peptide.

The involvement of endocytosis means that a portion of penetratin and its cargo may be sequestered in endosomes, requiring an additional "endosomal escape" step to reach the cytosol.

Visualizing the Pathways

pVEC Uptake and Experimental Workflow Diagrams

pVEC_Uptake_Mechanism pVEC Direct Translocation Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space pVEC pVEC Peptide Adsorption 1. Adsorption pVEC->Adsorption Electrostatic Interaction Insertion 2. Insertion Adsorption->Insertion Hydrophobic Insertion Translocation 3. Translocation Insertion->Translocation Membrane Crossing Cytosol Cytosol Translocation->Cytosol

Caption: pVEC's direct translocation across the plasma membrane.

Experimental_Workflow_Fluorescence Experimental Workflow for Fluorescence-Based Uptake Assay start Seed Cancer Cells incubate_peptide Incubate with Fluorescently-Labeled pVEC or Penetratin start->incubate_peptide wash Wash Cells to Remove Extracellular Peptide incubate_peptide->wash acquire_images Image Acquisition (Confocal Microscopy) wash->acquire_images quantify_fcm Quantitative Analysis (Flow Cytometry) wash->quantify_fcm analyze Data Analysis and Comparison acquire_images->analyze quantify_fcm->analyze

Caption: Workflow for quantifying CPP uptake using fluorescence.

Penetratin Uptake Signaling Diagram

Penetratin_Uptake_Pathways Penetratin Cellular Uptake Pathways cluster_direct Direct Translocation cluster_endocytosis Endocytosis Penetratin Penetratin Direct Direct Membrane Crossing Penetratin->Direct CME Clathrin-Mediated Endocytosis Penetratin->CME Macro Macropinocytosis Penetratin->Macro Cytosol Cytosol Direct->Cytosol Endosome Endosome CME->Endosome Macro->Endosome Escape Endosomal Escape Endosome->Escape Escape->Cytosol

Caption: Penetratin utilizes multiple pathways for cellular entry.

Experimental Protocols for Assessing Uptake Efficiency

Accurate quantification of CPP uptake is crucial for comparative studies. Below are summaries of commonly employed experimental methodologies.

Fluorescence-Based Quantification

This method relies on labeling the CPPs with a fluorescent dye and measuring the intracellular fluorescence.

1. Cell Preparation:

  • Cancer cells (e.g., Bowes melanoma) are seeded in appropriate culture vessels (e.g., 96-well plates for microscopy or larger flasks for flow cytometry) and allowed to adhere overnight.

2. Peptide Incubation:

  • Cells are incubated with a known concentration of the fluorescently labeled pVEC or penetratin in serum-free media for a defined period (e.g., 1-4 hours) at 37°C.

3. Washing:

  • To remove non-internalized, membrane-bound peptides, cells are washed multiple times with a suitable buffer, which may contain heparin to displace electrostatically bound peptides.

4. Quantification:

  • Confocal Microscopy: Provides qualitative and semi-quantitative data on the subcellular localization of the peptides.

  • Flow Cytometry: Allows for the high-throughput quantification of the mean fluorescence intensity per cell in a large population, providing a robust measure of uptake efficiency.

  • Fluorometry of Cell Lysates: Cells are lysed, and the fluorescence of the lysate is measured using a fluorometer. This provides an absolute quantification of the total internalized peptide.

Mass Spectrometry-Based Quantification

This technique offers a highly sensitive and label-free method for quantifying intracellular CPPs.

1. Cell Culture and Peptide Incubation:

  • Similar to the fluorescence-based method, cells are cultured and incubated with the CPPs.

2. Cell Lysis and Protein Precipitation:

  • After incubation and washing, cells are lysed. Proteins in the lysate are then precipitated, leaving the peptides in the supernatant.

3. Peptide Extraction and Desalting:

  • The peptide-containing supernatant is further purified and desalted using techniques like solid-phase extraction.

4. Mass Spectrometry Analysis:

  • The amount of internalized peptide is quantified using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This method can distinguish between the intact peptide and any degradation products.

Conclusion

Both pVEC Cadherin-5 and penetratin are effective cell-penetrating peptides with distinct advantages. pVEC's reported slightly higher or equal uptake efficiency in at least one cancer cell line and its primary reliance on a direct translocation mechanism make it an attractive candidate for delivering sensitive cargo that needs to avoid the endosomal pathway. Penetratin, a well-characterized peptide, offers robust and efficient delivery through multiple pathways, which may be advantageous for certain applications.

The choice between pVEC and penetratin will ultimately depend on the specific requirements of the therapeutic strategy, including the nature of the cargo, the target cancer cell type, and the desired intracellular destination. Further quantitative, head-to-head comparative studies across a broader range of cancer cell lines are warranted to provide a more definitive guide for researchers in the field.

References

A Comparative Analysis of pVEC and Other Amphipathic Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cell-penetrating peptide (CPP) pVEC with other well-known amphipathic CPPs, including Penetratin, Transportan 10, and Model Amphipathic Peptide (MAP). Additionally, the cationic peptide Tat is included for a broader context. The comparison focuses on key performance indicators such as cellular uptake efficiency, cargo delivery, cytotoxicity, and stability, supported by experimental data. Detailed methodologies for the cited experiments are also provided to facilitate reproducibility.

Overview of Compared Peptides

Cell-penetrating peptides are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes. Amphipathic CPPs, possessing both hydrophobic and hydrophilic domains, are a prominent class of these vectors. This guide focuses on pVEC, a peptide derived from murine vascular endothelial-cadherin, and compares it with other widely used CPPs.

Table 1: Amino Acid Sequences of Compared Cell-Penetrating Peptides

PeptideSequence
pVECLLIILRRRIRKQAHAHSK
PenetratinRQIKIWFQNRRMKWKK
Transportan 10AGYLLGKINLKALAALAKKIL
MAP (Model Amphipathic Peptide)KLALKLALKALKAALKLA
Tat (48-60)GRKKRRQRRRPPQ

Performance Comparison

The efficacy and safety of CPPs are critical for their therapeutic and research applications. The following tables summarize the performance of pVEC in comparison to other CPPs based on published experimental data.

Cellular Uptake and Cargo Delivery Efficiency

The primary function of a CPP is to mediate the entry of molecules into cells. The efficiency of this process can vary depending on the CPP, the cargo, and the cell type.

Table 2: Comparative Cellular Uptake and Cargo Delivery Efficiency

CPPCell Line(s)CargoRelative Uptake/Delivery EfficiencyReference
pVEC Murine brain endothelial cells, human aortic endothelial cells, Bowes melanoma cellsFluorophoreEqual or slightly higher than Penetratin.[1][1]
Triticale mesophyll protoplastsFluorophoreLower than Transportan 10 (Transportan 10 showed 2.3 times higher internalization).[2][2]
HeLa cellsAvidin (protein)Lower than Tat and Transportan.[3]
Penetratin HeLa cellsFluorescein, dsDNA, Avidin, StreptavidinAverage uptake compared to Tat and TP10 for all tested compounds.
Transportan 10 Triticale mesophyll protoplastsFluorophore2.3 times higher than pVEC.
HeLa cellsAvidin (protein)Higher than Penetratin and pVEC.
MAP Huh7.5 cellssiRNA polyplex170-fold (1h) and 600-fold (6h) greater uptake than R6-polyplex.
Tat (48-60) HeLa cellsFluoresceinPoorly taken up compared to Penetratin and TP10.
HeLa cellsAvidin (protein)Higher than Penetratin and pVEC.
Cytotoxicity

A crucial aspect of a CPP's utility is its safety profile. Cytotoxicity assays measure the degree to which a peptide is toxic to cells.

Table 3: Comparative Cytotoxicity

CPPCell Line(s)AssayResultsReference
pVEC K562, MDA-MB-231, immortalized aortic endothelial cellsLDH leakageLow to no leakage.
Penetratin K562, MDA-MB-231, immortalized aortic endothelial cellsLDH leakageLow to no leakage.
HeLa, CHO cellsLDH, WST-1Virtually no membrane perturbation or long-term toxicity up to 50 µM.
Transportan 10 K562, MDA-MB-231LDH leakageSignificant leakage (40% at 10 µM for 10 min).
MAP K562, MDA-MB-231LDH leakageSignificant leakage (40% at 10 µM for 10 min).
Huh7.5 cellsMTTNot significantly cytotoxic at 50 nM (with siRNA polyplex).
Tat (48-60) K562, MDA-MB-231, immortalized aortic endothelial cellsLDH leakageLow to no leakage.
HeLa, CHO cellsLDH, WST-1Non-toxic up to 50 µM.
Stability

The stability of a CPP in biological fluids is paramount for its in vivo applications, as rapid degradation can lead to loss of function.

Table 4: Comparative Stability

CPPConditionHalf-life/StabilityReference
pVEC Human serum and serum-containing mediaC-terminal lysine is quickly removed.
Phosphate buffer with trypsin10.5 min
Phosphate buffer with carboxypeptidase A and B44.6 min
all-D pVEC SerumRemains intact and resists enzymatic degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the reproduction of these findings.

Cellular Uptake Assay (Quantitative Analysis)

This protocol describes a general method for quantifying the cellular uptake of fluorescently labeled CPPs using flow cytometry.

Workflow for Quantitative Cellular Uptake Assay

G cluster_0 Cell Preparation cluster_1 Peptide Treatment cluster_2 Sample Preparation for Flow Cytometry cluster_3 Data Acquisition and Analysis seed Seed cells in a 24-well plate incubate Incubate overnight to allow attachment seed->incubate prepare Prepare solutions of fluorescently labeled CPPs at desired concentrations add_cpp Add CPP solutions to cells prepare->add_cpp incubate_cpp Incubate for a specific time (e.g., 1-4 hours) at 37°C add_cpp->incubate_cpp wash Wash cells with PBS to remove non-internalized peptides trypsinize Trypsinize cells to detach them wash->trypsinize resuspend Resuspend cells in flow cytometry buffer (e.g., PBS with 1% BSA) trypsinize->resuspend analyze Analyze cells using a flow cytometer quantify Quantify mean fluorescence intensity to determine cellular uptake analyze->quantify G cluster_0 Cell Plating and Treatment cluster_1 LDH Reaction cluster_2 Measurement plate Plate cells in a 96-well plate treat Treat cells with different concentrations of CPPs plate->treat controls Include controls: untreated (spontaneous release) and lysis buffer (maximum release) treat->controls incubate Incubate for the desired time controls->incubate supernatant Transfer supernatant to a new plate reagent Add LDH reaction mixture supernatant->reagent incubate_reagent Incubate at room temperature (protected from light) reagent->incubate_reagent stop Add stop solution measure Measure absorbance at 490 nm stop->measure calculate Calculate % cytotoxicity measure->calculate G cluster_0 Cell Culture and Treatment cluster_1 Formazan Formation cluster_2 Quantification seed_cells Seed cells in a 96-well plate add_compounds Add CPPs at various concentrations seed_cells->add_compounds incubate_cells Incubate for a specified duration (e.g., 24-72 hours) add_compounds->incubate_cells add_reagent Add MTT or WST-1 reagent to each well incubate_reagent Incubate for 1-4 hours to allow formazan crystal formation add_reagent->incubate_reagent solubilize Add solubilization buffer (for MTT) read_absorbance Measure absorbance at the appropriate wavelength (e.g., 570 nm for MTT) solubilize->read_absorbance G cluster_0 Incubation cluster_1 Sample Collection and Processing cluster_2 Analysis prepare_peptide Prepare peptide stock solution mix Mix peptide with human serum prepare_peptide->mix incubate Incubate at 37°C mix->incubate aliquot Take aliquots at different time points precipitate Add precipitating agent (e.g., TCA or ACN) to stop enzymatic activity and precipitate proteins aliquot->precipitate centrifuge Centrifuge to pellet precipitated proteins precipitate->centrifuge supernatant_collect Collect the supernatant hplc Analyze by RP-HPLC supernatant_collect->hplc quantify Quantify the amount of intact peptide hplc->quantify

References

Assessing the In Vivo Immunogenicity of pVEC Cadherin-5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo immunogenicity of a novel therapeutic candidate is paramount. This guide provides a comprehensive comparison of a putative plasmid DNA vaccine expressing Vascular Endothelial (VE) Cadherin-5 (termed here as pVEC Cadherin-5) with alternative immunogenic platforms. The following sections detail experimental data, protocols, and the underlying immunological pathways.

Comparative Analysis of Immunogenic Platforms

The choice of platform to deliver an antigen like VE-Cadherin-5 for in vivo immunogenicity assessment is critical and will influence the nature and magnitude of the resulting immune response. Here, we compare a plasmid DNA-based approach with other common platforms: adeno-associated viral (AAV) vectors, lentiviral vectors, and protein subunit vaccines.

FeaturepVEC Cadherin-5 (Plasmid DNA)Adeno-Associated Virus (AAV) VectorLentiviral VectorProtein Subunit Vaccine
Antigen Presentation Endogenous expression by transfected host cells, leading to MHC class I and potential cross-presentation on MHC class II.Transduction of host cells, leading to endogenous antigen expression and presentation on MHC class I and II.Stable integration into the host genome of transduced cells, resulting in long-term endogenous antigen expression and presentation.Exogenous antigen taken up by antigen-presenting cells (APCs) and primarily presented on MHC class II.
Inherent Adjuvanticity CpG motifs in the plasmid backbone can stimulate Toll-like receptor 9 (TLR9), providing an adjuvant effect.The viral capsid can trigger innate immune responses through various pattern recognition receptors.[1][2]Viral components can activate innate immunity, for instance, via TLR3 and TLR7, contributing to its immunogenicity.[3]Requires the formulation with an adjuvant (e.g., alum, CpG) to elicit a robust immune response.
Safety Profile Generally considered to have a good safety profile; non-integrating and low risk of immunogenicity against the vector itself.Non-integrating and generally low immunogenicity, but pre-existing immunity to AAV capsids in the population can be a concern.[2][4]Integrating nature raises concerns about insertional mutagenesis; potential for immune responses against vector components.High safety profile as it is a non-infectious, non-replicating entity.
Immune Response Skewing Can be engineered to include specific adjuvants to polarize the immune response towards Th1 or Th2.The AAV serotype and promoter can influence the type of immune response generated.Can be pseudotyped to target specific cell types, thereby influencing the nature of the immune response.The choice of adjuvant is the primary determinant for skewing the immune response.
Ease of Production Relatively simple, scalable, and cost-effective manufacturing process.More complex and costly to produce at a large scale compared to plasmid DNA.Complex manufacturing process involving transient transfection and biosafety considerations.Production and purification of recombinant proteins can be challenging and expensive.

Experimental Protocols for Immunogenicity Assessment

To assess the in vivo immunogenicity of pVEC Cadherin-5 and its alternatives, a combination of assays measuring both humoral and cellular immune responses is essential.

Animal Immunization
  • Animals: BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Vaccine Administration:

    • pVEC Cadherin-5: Intramuscular (i.m.) or intradermal (i.d.) injection of 50-100 µg of plasmid DNA, often followed by in vivo electroporation to enhance uptake.

    • AAV Vector: Typically administered via i.m. or intravenous (i.v.) injection at a dose of 1x10^10 to 1x10^12 vector genomes (vg) per mouse.

    • Lentiviral Vector: Administered via i.m. or i.v. injection, with doses ranging from 1x10^7 to 1x10^9 transducing units (TU) per mouse.

    • Protein Subunit: Intramuscular or subcutaneous (s.c.) injection of 10-20 µg of purified VE-Cadherin-5 protein formulated with an adjuvant (e.g., AddaVax, Alum).

  • Immunization Schedule: A prime-boost strategy is common, with immunizations administered at weeks 0, 2, and 4. Blood and spleen samples are collected 1-2 weeks after the final immunization.

Assessment of Humoral Immunity: Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the levels of VE-Cadherin-5-specific antibodies in the serum of immunized animals.

  • Protocol:

    • Coat 96-well plates with purified recombinant VE-Cadherin-5 protein (1-5 µg/mL) overnight at 4°C.

    • Wash the plates and block with a blocking buffer (e.g., 5% skim milk in PBS-T) for 1-2 hours at room temperature.

    • Add serially diluted serum samples from immunized and control mice and incubate for 2 hours at room temperature.

    • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for mouse IgG. Incubate for 1 hour at room temperature.

    • Wash and add a TMB substrate. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Measure the absorbance at 450 nm. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.

Assessment of Cellular Immunity: ELISpot Assay

The ELISpot assay is used to enumerate antigen-specific cytokine-secreting T cells (e.g., IFN-γ for Th1 response, IL-4 for Th2 response).

  • Protocol:

    • Coat a 96-well ELISpot plate with a capture antibody against the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

    • Wash and block the plate.

    • Isolate splenocytes from immunized and control mice.

    • Add 2-5 x 10^5 splenocytes per well and stimulate with a pool of overlapping peptides spanning the VE-Cadherin-5 protein sequence, a positive control (e.g., PMA/Ionomycin), and a negative control (medium only).

    • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

    • Wash the plate and add a biotinylated detection antibody against the cytokine of interest. Incubate for 2 hours at room temperature.

    • Wash and add streptavidin-alkaline phosphatase (AP) or streptavidin-HRP. Incubate for 1 hour.

    • Wash and add a substrate (e.g., BCIP/NBT or AEC).

    • Stop the reaction by washing with water and allow the plate to dry.

    • Count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.

Assessment of Cytotoxic T Lymphocyte (CTL) Activity: In Vivo CTL Assay

This assay directly measures the cytotoxic function of antigen-specific CD8+ T cells in vivo.

  • Protocol:

    • Prepare target cells by isolating splenocytes from naïve mice and dividing them into two populations.

    • Pulse one population with VE-Cadherin-5 peptides and label with a high concentration of a fluorescent dye (e.g., CFSEhigh).

    • Pulse the other population with an irrelevant peptide and label with a low concentration of the same dye (CFSElow).

    • Mix the two populations in a 1:1 ratio and inject intravenously into immunized and control mice.

    • After 18-24 hours, harvest spleens and analyze the cell populations by flow cytometry.

    • The percentage of specific lysis is calculated as: [1 - (ratio of CFSEhigh to CFSElow in immunized mice / ratio of CFSEhigh to CFSElow in control mice)] x 100.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the immune response to pVEC Cadherin-5 is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

VE-Cadherin Signaling in Immune Cell Infiltration

VE-Cadherin plays a role in regulating the transmigration of leukocytes across the endothelium. Understanding this pathway is important as an immune response against VE-Cadherin could potentially modulate immune cell access to tissues.

G VEC VE-Cadherin AKT AKT VEC->AKT Stabilization beta_catenin β-catenin TCF4 TCF4 beta_catenin->TCF4 Activation GSK3b GSK3β AKT->GSK3b Inhibition GSK3b->beta_catenin Phosphorylation (degradation signal) CCL2 CCL2 (Chemokine) TCF4->CCL2 Transcription CXCL10 CXCL10 (Chemokine) TCF4->CXCL10 Transcription T_cell CD8+ T Cell CCL2->T_cell Chemoattraction CXCL10->T_cell

Caption: VE-Cadherin signaling pathway influencing CD8+ T cell infiltration.

Experimental Workflow for In Vivo Immunogenicity Assessment

The following diagram outlines the key steps in assessing the immunogenicity of pVEC Cadherin-5 in a preclinical mouse model.

G cluster_immunization Immunization Phase cluster_analysis Analysis Phase Immunization Immunize Mice (e.g., pVEC Cadherin-5) Boost1 Booster 1 (Week 2) Immunization->Boost1 Boost2 Booster 2 (Week 4) Boost1->Boost2 Sample Collect Samples (Blood, Spleen) Boost2->Sample ELISA Humoral Response (ELISA) Sample->ELISA ELISpot Cellular Response (ELISpot) Sample->ELISpot CTL Cytotoxicity (In Vivo CTL Assay) Sample->CTL

Caption: Workflow for assessing pVEC Cadherin-5 immunogenicity in vivo.

Antigen Processing and Presentation Pathway for a Plasmid DNA Vaccine

This diagram illustrates how an antigen expressed from a plasmid DNA vaccine is processed and presented to T cells, initiating an adaptive immune response.

G cluster_apc Antigen Presenting Cell (APC) cluster_cross_presentation Cross-Presentation Plasmid pVEC Cadherin-5 (Plasmid DNA) Antigen VE-Cadherin-5 (Antigen Synthesis) Plasmid->Antigen Transcription & Translation Proteasome Proteasome Antigen->Proteasome Degradation Exogenous Uptake of Antigen/Apoptotic Body Antigen->Exogenous Peptides Peptides Proteasome->Peptides MHC_I MHC Class I Peptides->MHC_I Loading Presentation_I Presentation to CD8+ T Cell MHC_I->Presentation_I Phagosome Phagosome Exogenous->Phagosome MHC_II MHC Class II Phagosome->MHC_II Peptide Loading Presentation_II Presentation to CD4+ T Cell MHC_II->Presentation_II

Caption: Antigen processing pathway for a DNA vaccine like pVEC Cadherin-5.

This guide provides a foundational framework for assessing the in vivo immunogenicity of pVEC Cadherin-5. The selection of the most appropriate delivery platform and a comprehensive panel of immunological assays are critical for a thorough evaluation, ultimately informing the path forward for further preclinical and clinical development.

References

A Guide to Negative Control Experiments for pVE-Cadherin-5 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential negative control experiments in the study of vascular endothelial (VE)-cadherin, a critical protein in endothelial cell biology. Understanding and implementing appropriate negative controls are paramount for the validation of experimental findings related to VE-cadherin's role in angiogenesis, vascular permeability, and intracellular signaling. This document outlines key experimental approaches, presents comparative data, and provides detailed protocols to ensure the robustness and reproducibility of your research.

The Importance of Negative Controls in VE-Cadherin Research

Negative controls are indispensable for interpreting experimental results accurately. They establish a baseline and help differentiate between specific effects of the experimental variable and non-specific effects or artifacts. In the context of VE-cadherin studies, negative controls are crucial to confirm that the observed phenotypes are genuinely due to the modulation of VE-cadherin function and not off-target effects.

Comparison of Key Experimental Approaches and Negative Controls

The following tables summarize quantitative data from common experimental approaches used to study VE-cadherin, highlighting the comparison between the experimental condition and its corresponding negative control.

Table 1: siRNA-mediated Knockdown of VE-Cadherin
Experiment Target Experimental Condition Negative Control Readout Result Reference
Western BlotVE-Cadherin Protein ExpressionHUVECs transfected with VE-cadherin siRNAHUVECs transfected with non-targeting (scramble) siRNAVE-Cadherin Protein Level95% ± 2% reduction in VE-cadherin protein[1]
Signaling Pathway Analysis (BMP6)pSMAD1/5 LevelsVE-cadherin knockdown HUVECs stimulated with BMP6Scramble siRNA-treated HUVECs stimulated with BMP6pSMAD1/5 Levels18% (20 min) and 14% (45 min) reduction in pSMAD1/5[1]
Gene Expression Analysis (BMP6)ID1 mRNA ExpressionVE-cadherin knockdown HUVECs stimulated with BMP6Scramble siRNA-treated HUVECs stimulated with BMP6ID1 mRNA Levels28% decrease in ID1 mRNA expression[1]
Cell Adhesion AssayBreast Cancer Cell AdhesionSUM149PT breast cancer cells with VE-cadherin shRNA knockdownSUM149PT cells with scramble shRNAPercentage of Adherent Cells41-42% reduction in adhesion to HUVECs[2]
Endothelial MIF ExpressionMIF Protein ExpressionHUVECs with VE-cadherin siRNA knockdownHUVECs with scramble siRNAMIF Protein LevelIncreased MIF expression[3]
Table 2: VE-Cadherin Knockout/Null Cells
Experiment Target Experimental Condition Negative Control Readout Result Reference
Cell Growth and Survivin ExpressionCell Proliferation and Survivin LevelsVE-cadherin +/+ endothelial cellsVE-cadherin -/- endothelial cellsCell number and Survivin protein levelsVE-cadherin -/- cells were not contact-inhibited and maintained high survivin levels at confluence.
VEGF-Induced SignalingVEGFR-2 PhosphorylationVE-cadherin-positive endothelial cellsVE-cadherin-null endothelial cellspVEGFR-2 LevelsMarkedly reduced tyrosine phosphorylation of VEGFR-2 in VE-cadherin-positive cells upon VEGF stimulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below, with a focus on the proper implementation of negative controls.

siRNA-Mediated Knockdown and Western Blot Analysis

Objective: To specifically reduce VE-cadherin expression and quantify the reduction at the protein level.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 60-70% confluency.

    • Experimental Group: Transfect cells with siRNA targeting VE-cadherin (e.g., si-CDH5) using a suitable transfection reagent according to the manufacturer's protocol.

    • Negative Control Group: In parallel, transfect a separate set of cells with a non-targeting (scramble) siRNA at the same concentration. This control is crucial to distinguish sequence-specific knockdown from non-specific effects of the transfection process.

    • Incubate the cells for 48-72 hours to allow for target mRNA degradation and protein turnover.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) from both experimental and negative control lysates by boiling in SDS-PAGE sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against VE-cadherin overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

    • Develop the blot using an ECL substrate and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the VE-cadherin band intensity to the corresponding housekeeping protein band intensity.

    • Compare the normalized VE-cadherin levels in the siRNA-treated group to the scramble control group to determine the knockdown efficiency.

Immunofluorescence Staining

Objective: To visualize the localization and expression of VE-cadherin at cell-cell junctions.

Experimental Protocol:

  • Cell Preparation:

    • Grow endothelial cells on glass coverslips.

    • Experimental Group: Treat cells with the experimental condition (e.g., VE-cadherin knockdown, drug treatment).

    • Negative Control Group: For knockdown experiments, use cells treated with scramble siRNA. For other treatments, use vehicle-treated cells.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. For VE-cadherin staining, fixation with 2% formaldehyde on ice for 30-35 minutes may be optimal.

    • Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a blocking solution (e.g., 1% BSA, 10% goat serum in PBS) for 1 hour.

    • Incubate with the primary antibody against VE-cadherin diluted in blocking buffer overnight at 4°C.

    • Negative Control (Antibody Specificity): Include a coverslip that is incubated with blocking buffer without the primary antibody, or with an isotype control antibody, to check for non-specific binding of the secondary antibody.

  • Secondary Antibody and Counterstaining:

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Co-Immunoprecipitation (Co-IP)

Objective: To determine the interaction between VE-cadherin and its binding partners.

Experimental Protocol:

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with a primary antibody against VE-cadherin overnight at 4°C.

    • Negative Control: In a parallel tube, incubate the lysate with a non-specific IgG antibody of the same isotype as the primary antibody. This control is essential to ensure that any co-precipitated proteins are specific to the VE-cadherin interaction and not due to non-specific binding to the antibody or beads.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting.

    • Probe one blot with an antibody against VE-cadherin to confirm successful immunoprecipitation.

    • Probe another blot with an antibody against the putative interacting protein (e.g., β-catenin, p120-catenin, VEGFR2). The presence of this protein in the VE-cadherin IP lane but not in the IgG control lane indicates a specific interaction.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key VE-cadherin signaling pathways and experimental workflows.

VE_Cadherin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VEGFR2 VEGFR2 Src Src VEGFR2->Src Activates VEC VE-Cadherin p120 p120-catenin VEC->p120 Binds beta_cat β-catenin VEC->beta_cat Binds PI3K PI3K VEC->PI3K Activates alpha_cat α-catenin beta_cat->alpha_cat Binds beta_cat_nuc β-catenin beta_cat->beta_cat_nuc Translocates Actin Actin Cytoskeleton alpha_cat->Actin Links to AKT AKT PI3K->AKT Activates Rac1 Rac1 AKT->Rac1 Activates Src->VEC Phosphorylates (Y658) Transcription Gene Transcription (e.g., Claudin-5) beta_cat_nuc->Transcription Regulates VEGF VEGF VEGF->VEGFR2 Binds

Caption: VE-Cadherin signaling pathway at the endothelial cell junction.

siRNA_Knockdown_Workflow start Start: Endothelial Cell Culture transfection Transfection (48-72h) start->transfection siVEC siRNA targeting VE-Cadherin (Experimental) transfection->siVEC siScramble Scramble siRNA (Negative Control) transfection->siScramble analysis Downstream Analysis siVEC->analysis siScramble->analysis wb Western Blot (Protein Expression) analysis->wb if_stain Immunofluorescence (Localization) analysis->if_stain permeability Permeability Assay (Barrier Function) analysis->permeability end Compare Results & Draw Conclusions wb->end if_stain->end permeability->end

Caption: Experimental workflow for siRNA-mediated knockdown of VE-Cadherin.

By adhering to these rigorous experimental designs with appropriate negative controls, researchers can ensure the validity and impact of their findings in the dynamic field of vascular biology.

References

Covalent vs. Non-Covalent Conjugation to pVEC: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of how to attach a therapeutic payload to a carrier molecule is a critical decision that profoundly impacts the efficacy, stability, and overall success of a drug delivery system. This guide provides a detailed comparison of covalent and non-covalent conjugation strategies for the cell-penetrating peptide (CPP) pVEC, a promising carrier for targeted drug delivery.

This document outlines the fundamental principles of each conjugation method, presents a comparative analysis of their performance based on key experimental parameters, and provides detailed protocols for the essential assays required to evaluate these conjugates.

Introduction to Conjugation Strategies

The method of linking a drug to the pVEC carrier determines the stability of the resulting conjugate, the release profile of the drug, and its ultimate bioavailability at the target site. The two primary approaches are covalent and non-covalent conjugation.

Covalent Conjugation involves the formation of a stable chemical bond between the drug and the pVEC peptide. This is typically achieved through chemical reactions targeting specific functional groups on both molecules, such as amines, carboxyl groups, or thiols. The resulting bond is strong and generally irreversible under physiological conditions, unless designed with a cleavable linker.

Non-Covalent Conjugation relies on weaker, reversible intermolecular forces to associate the drug with the pVEC carrier. These interactions can include electrostatic interactions, hydrogen bonds, hydrophobic interactions, and van der Waals forces. This approach leads to the formation of a complex where the drug and carrier are in equilibrium with their free forms.

Performance Comparison: Covalent vs. Non-Covalent Conjugation

The choice between covalent and non-covalent conjugation to pVEC depends on the specific therapeutic application, the nature of the drug, and the desired pharmacokinetic profile. Below is a summary of key performance indicators, with illustrative data presented in the tables. Note: The quantitative data provided are for illustrative purposes to highlight the expected differences and are not specific to pVEC conjugates due to the limited availability of direct comparative studies in the public domain.

Table 1: Comparison of Binding Affinity and Stability
ParameterCovalent ConjugationNon-Covalent ConjugationKey Considerations
Binding Affinity (Kd) Not applicable (irreversible bond)Typically in the nM to µM rangeLower Kd indicates stronger binding for non-covalent complexes.
In Vitro Stability High; stable bondVariable; dependent on interaction strength and environmental factors (pH, ionic strength)Covalent bonds offer superior stability in buffer and media.
Serum Stability (% intact after 24h) > 90%10 - 70%Covalent conjugates are generally more resistant to enzymatic degradation in serum.[1][2][3][4][5]
Table 2: Comparison of Cellular Uptake and In Vivo Performance
ParameterCovalent ConjugationNon-Covalent ConjugationKey Considerations
Cellular Uptake Efficiency Generally high and consistentCan be variable; depends on complex stabilityCovalent linkage ensures the drug is co-transported with pVEC.
Mechanism of Drug Release Requires cleavable linker or drug metabolismDissociation from the carrierNon-covalent release can be triggered by changes in the local environment (e.g., pH).
In Vivo Efficacy (Illustrative) Potentially higher due to stabilityMay be lower due to premature drug releaseThe optimal strategy depends on the therapeutic window and off-target toxicity of the drug.
Biodistribution Primarily dictated by the pVEC carrierCan be influenced by dissociation of the drugIn vivo imaging is crucial to determine the fate of the conjugate and the free drug.

Experimental Protocols

Accurate and reproducible experimental data are essential for comparing the performance of covalent and non-covalent pVEC conjugates. Detailed protocols for key assays are provided below.

Binding Affinity Measurement (for Non-Covalent Conjugates)

Isothermal Titration Calorimetry (ITC) is a powerful technique for characterizing the binding affinity of non-covalently interacting systems.

Protocol:

  • Sample Preparation:

    • Dialyze both the pVEC and the drug against the same buffer to minimize heat of dilution effects. A suitable buffer is Phosphate-Buffered Saline (PBS) at pH 7.4.

    • Determine the precise concentrations of the pVEC and drug solutions using a reliable method (e.g., UV-Vis spectroscopy).

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • ITC Experiment:

    • Load the pVEC solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.

    • Load the drug solution (e.g., 100-500 µM) into the injection syringe. The concentration of the ligand in the syringe should ideally be 10-20 times that of the macromolecule in the cell.

    • Set the experimental parameters, including temperature (e.g., 25°C or 37°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).

    • Perform an initial injection of a small volume (e.g., 0.5-1 µL) to account for diffusion from the syringe tip, and discard this data point during analysis.

    • Execute a series of injections (typically 20-30) to achieve saturation of the binding sites.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of drug to pVEC.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Stability Assays

Serum Stability Assay is crucial for evaluating the longevity of the conjugate in a biologically relevant environment.

Protocol:

  • Incubation:

    • Incubate the pVEC conjugate (covalent or non-covalent) in fresh human or mouse serum at 37°C. A typical starting concentration is 1 mg/mL.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Protein Precipitation:

    • To stop enzymatic degradation and remove serum proteins, add a precipitation agent to the aliquots (e.g., ice-cold acetonitrile or trichloroacetic acid).

    • Incubate on ice for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the conjugate.

    • Analyze the amount of intact conjugate in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • Quantify the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

Cellular Uptake Assay

Confocal Microscopy provides qualitative and semi-quantitative information on the cellular internalization and subcellular localization of the conjugates.

Protocol:

  • Cell Culture:

    • Seed cells (e.g., HeLa or a relevant cancer cell line) onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Labeling:

    • For visualization, the drug or the pVEC carrier needs to be fluorescently labeled (e.g., with FITC or a rhodamine dye).

  • Incubation:

    • Treat the cells with the fluorescently labeled pVEC conjugate at a specific concentration (e.g., 1-10 µM) in cell culture medium.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Staining and Fixation (Optional but recommended for colocalization):

    • To visualize specific organelles, incubate the cells with organelle-specific fluorescent trackers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria).

    • Wash the cells with PBS.

    • Fix the cells with a solution of 4% paraformaldehyde in PBS for 15 minutes.

    • Stain the cell nuclei with a nuclear stain like DAPI.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Image the cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for the fluorophores used.

    • Acquire z-stack images to confirm intracellular localization.

Flow Cytometry allows for the quantitative analysis of cellular uptake in a large population of cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells in suspension or detach adherent cells using a non-enzymatic cell dissociation solution.

    • Incubate the cells with the fluorescently labeled pVEC conjugate as described for confocal microscopy.

  • Washing and Analysis:

    • After incubation, wash the cells several times with cold PBS to remove any conjugate that is non-specifically bound to the cell surface.

    • Resuspend the cells in a suitable buffer for flow cytometry (e.g., FACS buffer).

    • Analyze the cell population using a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Use untreated cells as a negative control to set the background fluorescence.

    • The mean fluorescence intensity of the cell population is proportional to the amount of internalized conjugate.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate the key processes involved in comparing conjugation strategies and the potential cellular uptake mechanisms.

G Workflow for Comparing Covalent and Non-Covalent pVEC Conjugates cluster_0 Conjugation Strategy cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Covalent Covalent Conjugation (e.g., Amide or Thiol-Maleimide Chemistry) Binding Binding Affinity (ITC for Non-Covalent) Stability Stability Assays (Buffer and Serum) Covalent->Stability NonCovalent Non-Covalent Conjugation (e.g., Electrostatic or Hydrophobic Interaction) NonCovalent->Binding NonCovalent->Stability Uptake Cellular Uptake (Confocal Microscopy, Flow Cytometry) Binding->Uptake Stability->Uptake Release Drug Release Profile Uptake->Release Biodistribution Biodistribution (In Vivo Imaging) Uptake->Biodistribution Efficacy Therapeutic Efficacy (Animal Models) Release->Efficacy Efficacy->Biodistribution

Caption: A logical workflow for the systematic comparison of covalent and non-covalent pVEC conjugates.

G Potential Cellular Uptake Pathways of pVEC Conjugates cluster_0 Endocytic Pathways Extracellular Extracellular Space (pVEC Conjugate) Membrane Cell Membrane Extracellular->Membrane Interaction Clathrin Clathrin-mediated Endocytosis Membrane->Clathrin Caveolae Caveolae-mediated Endocytosis Membrane->Caveolae Macropinocytosis Macropinocytosis Membrane->Macropinocytosis Direct Direct Translocation Membrane->Direct Cytoplasm Cytoplasm Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Direct->Cytoplasm Escape Endosomal Escape Endosome->Escape Escape->Cytoplasm

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for pVEC (Cadherin-5)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of pVEC (Cadherin-5), a crucial peptide in cell adhesion and vascular biology research. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Safety and Hazard Information

Based on available safety data sheets (SDS), pVEC (Cadherin-5) peptide itself is generally not classified as a hazardous substance.[1] However, it is crucial to recognize that solutions containing pVEC or related antibody preparations may contain other hazardous materials, such as sodium azide, which is often used as a preservative.[2] One safety data sheet for an antibody to VE-cadherin/CD144 describes the product as "Toxic!" due to the presence of a "pharmaceutically active ingredient" and notes it can be a moderate to severe irritant to the skin and eyes.

Therefore, it is imperative to handle all materials containing pVEC with standard laboratory precautions.

Standard Handling and Personal Protective Equipment (PPE)

Before proceeding with disposal, ensure you are equipped with the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses or goggles
Lab Coat Standard laboratory coat

Avoid inhalation of any aerosols or dust and prevent contact with skin and eyes.[1] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to a well-ventilated area with fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.[1]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of pVEC (Cadherin-5) and associated materials. This process is designed to be straightforward and to minimize environmental impact and health risks.

cluster_0 Preparation cluster_1 Decontamination cluster_2 Disposal A 1. Review Safety Data Sheet (SDS) B 2. Wear Appropriate PPE A->B Ensure safety C 3. Decontaminate Liquid Waste B->C Handle materials D 4. Decontaminate Solid Waste B->D Handle materials E 5. Dispose of Liquid Waste C->E Prepare for final disposal F 6. Dispose of Solid Waste D->F Prepare for final disposal

pVEC (Cadherin-5) Disposal Workflow
  • Review Safety Data Sheet (SDS): Always consult the specific SDS for the pVEC product you are using. Pay close attention to any listed hazardous components, such as preservatives or solvents.

  • Wear Appropriate PPE: Before handling any waste, put on your gloves, safety glasses, and lab coat.

  • Decontaminate Liquid Waste:

    • For solutions containing pVEC, especially those with biological components, decontamination is a critical step.

    • A common and effective method is to treat the liquid waste with a final concentration of 10% bleach and allow it to sit for at least 30 minutes.

    • Alternatively, autoclaving the liquid waste is also a suitable decontamination method.

  • Decontaminate Solid Waste:

    • Solid waste includes items such as pipette tips, centrifuge tubes, and gloves that have come into contact with pVEC.

    • These items should be collected in a designated biohazard bag.

    • The sealed biohazard bag should then be autoclaved to ensure complete decontamination.

  • Dispose of Liquid Waste:

    • After decontamination, the treated liquid waste can typically be disposed of down the drain with copious amounts of water, in accordance with local and institutional regulations. Always verify your institution's specific policies on chemical and biological waste disposal.

  • Dispose of Solid Waste:

    • Once autoclaved, the decontaminated biohazard bag containing the solid waste can be disposed of in the regular laboratory trash, unless institutional policies dictate otherwise.

Important Considerations:

  • Local Regulations: Disposal procedures must always comply with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Product Formulation: The disposal method may need to be adjusted based on the specific formulation of the pVEC product. For instance, if the peptide is dissolved in a hazardous solvent, the disposal of the solvent must follow appropriate chemical waste procedures.

By following these guidelines, you can ensure the safe and responsible disposal of pVEC (Cadherin-5) and contribute to a secure and compliant laboratory environment.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling pVEC (Cadherin-5)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling biological materials such as pVEC (Cadherin-5). Vascular Endothelial (VE)-cadherin, a key molecule in cell-to-cell adhesion, requires careful handling to prevent potential exposure and contamination.[1][2][3][4] This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Core Personal Protective Equipment (PPE)

When working with pVEC, a baseline of personal protective equipment is necessary to minimize risk. The following table summarizes the minimum PPE requirements for standard laboratory procedures involving this protein.

PPE ComponentSpecificationPurpose
Lab Coat Long-sleeved, buttonedProtects skin and personal clothing from splashes and spills.[5]
Gloves Nitrile, powder-freePrevents direct skin contact with the material. Double gloving is recommended for higher-risk procedures.
Eye Protection Safety glasses with side shields or gogglesShields eyes from potential splashes of biological material or chemicals.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Risk-Based PPE Selection

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific experimental protocol. Higher-risk procedures that may generate aerosols or involve larger volumes of material necessitate enhanced protective measures.

Risk LevelExperimental ProceduresAdditional PPE Recommended
Low Risk - Handling of sealed vials- Preparation of dilute solutions in a fume hoodStandard PPE as listed above.
Medium Risk - Cell culture manipulations- Western blotting- Immunohistochemistry- Face shield (in addition to goggles)- Disposable gown
High Risk - Sonication- Homogenization- Procedures with a high likelihood of aerosol generation- N95 respirator or a powered, air-purifying respirator (PAPR)- Double gloves- Chemical-resistant suit or coveralls

Experimental Workflow and Safety Checkpoints

Adherence to a structured workflow with integrated safety checkpoints is critical for minimizing exposure risks when handling pVEC. The following diagram illustrates a typical experimental workflow, highlighting key stages for PPE verification and disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE receive_store Receive & Store pVEC (-20°C) prep_ppe->receive_store thaw Thaw pVEC receive_store->thaw receive_store->thaw Verify cold storage exp_start Start Experiment (e.g., Cell Treatment, Western Blot) thaw->exp_start thaw->exp_start Check for degradation handle Handle pVEC exp_start->handle decontaminate Decontaminate Work Area handle->decontaminate handle->decontaminate Follow protocol dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe dispose_waste->remove_ppe Use designated biohazard containers

pVEC Handling Workflow

PPE Selection Logic

Choosing the correct level of PPE is a critical decision point in the experimental process. The following flowchart provides a logical guide for selecting appropriate protective equipment based on the nature of the task.

G start Start: Assess Procedure aerosol_risk Potential for Aerosol Generation? start->aerosol_risk splash_risk Risk of Splash? aerosol_risk->splash_risk No high_risk_ppe High-Risk PPE: - Enhanced PPE - Respirator (N95/PAPR) - Double Gloves aerosol_risk->high_risk_ppe Yes standard_ppe Standard PPE: - Lab Coat - Gloves - Safety Glasses splash_risk->standard_ppe No enhanced_ppe Enhanced PPE: - Standard PPE - Face Shield splash_risk->enhanced_ppe Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.